molecular formula C10H8Cl2N2O B1416467 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide CAS No. 1087784-10-8

3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Cat. No.: B1416467
CAS No.: 1087784-10-8
M. Wt: 243.09 g/mol
InChI Key: LDAYDOCWYVSAAI-UHFFFAOYSA-N
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Description

3-chloro-N-(3-chloro-4-cyanophenyl)propanamide is a useful research compound. Its molecular formula is C10H8Cl2N2O and its molecular weight is 243.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-N-(3-chloro-4-cyanophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c11-4-3-10(15)14-8-2-1-7(6-13)9(12)5-8/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAYDOCWYVSAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248950
Record name 3-Chloro-N-(3-chloro-4-cyanophenyl)propanamide
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Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087784-10-8
Record name 3-Chloro-N-(3-chloro-4-cyanophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(3-chloro-4-cyanophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide: A Potential Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1087784-10-8 Molecular Formula: C₁₀H₈Cl₂N₂O Molecular Weight: 243.09 g/mol

This technical guide provides a comprehensive overview of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide, a compound of interest for researchers and professionals in drug development. While specific literature on this exact molecule is limited, its structural features, particularly the 3-chloro-4-cyanophenyl moiety, suggest its potential as a key intermediate in the synthesis of bioactive molecules, most notably in the development of androgen receptor (AR) antagonists.

Introduction: The Significance of the 3-Chloro-4-cyanophenyl Moiety

The 3-chloro-4-cyanophenyl structural motif is a critical pharmacophore found in several potent therapeutic agents. Its presence is notably significant in the structure of Darolutamide, a non-steroidal androgen receptor antagonist used in the treatment of prostate cancer.[1][2] The nitrile group (-CN) can act as a hydrogen bond acceptor, mimicking the function of other polar groups in binding to biological targets.[3] Furthermore, the electronic properties of the cyanophenyl ring can contribute to the overall binding affinity and pharmacokinetic profile of a drug molecule.[4]

This guide will explore the synthesis, potential biological relevance, and analytical characterization of this compound, providing a foundational understanding for its application in medicinal chemistry research.

Synthesis of this compound

The synthesis of N-aryl-3-chloropropanamides is a well-established chemical transformation. A plausible and efficient method for the preparation of this compound involves the acylation of 2-chloro-4-aminobenzonitrile with 3-chloropropionyl chloride.

Experimental Protocol: Synthesis via Acylation

Objective: To synthesize this compound.

Materials:

  • 2-chloro-4-aminobenzonitrile

  • 3-chloropropionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-aminobenzonitrile (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.1 to 1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of 3-chloropropionyl chloride (1.0 to 1.1 eq) in anhydrous dichloromethane to the stirred mixture. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting aniline is consumed.

  • Work-up:

    • Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents moisture from reacting with the acyl chloride and other reagents.

  • Anhydrous Solvents: Water can hydrolyze the acyl chloride, reducing the yield of the desired product.

  • Base (Triethylamine): Acts as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the reaction to completion.

  • Controlled Addition at 0 °C: The acylation reaction is often exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent the formation of side products.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up 2_chloro_4_aminobenzonitrile 2-chloro-4-aminobenzonitrile Reaction Acylation Reaction 2_chloro_4_aminobenzonitrile->Reaction 3_chloropropionyl_chloride 3-chloropropionyl chloride 3_chloropropionyl_chloride->Reaction Solvent Anhydrous DCM Solvent->Reaction Base Triethylamine (TEA) Base->Reaction Temperature 0 °C to RT Temperature->Reaction Quenching Sat. NaHCO₃ Reaction->Quenching Extraction DCM Quenching->Extraction Washing Water, Brine Extraction->Washing Drying Anhydrous MgSO₄ Washing->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Product 3-chloro-N-(3-chloro-4- cyanophenyl)propanamide Purification->Product

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Mechanism of Action

While there is no direct pharmacological data available for this compound, its structural similarity to intermediates used in the synthesis of androgen receptor (AR) antagonists, such as Darolutamide, provides a strong basis for its potential biological relevance.[1][5]

Androgen Receptor Antagonism

The androgen receptor is a key driver in the development and progression of prostate cancer.[2] Non-steroidal anti-androgens (NSAAs) like Darolutamide competitively inhibit the binding of androgens (e.g., testosterone and dihydrotestosterone) to the AR, thereby preventing its activation and downstream signaling pathways that promote tumor growth.[2]

The 3-chloro-4-cyanophenyl moiety is crucial for the high binding affinity of Darolutamide to the AR. It is plausible that this compound could serve as a scaffold or a starting material for the synthesis of novel AR modulators. The propanamide side chain could be further functionalized to introduce additional binding interactions with the receptor.

Potential Signaling Pathway Involvement

AR_Signaling_Pathway cluster_intracellular Intracellular cluster_nucleus Nucleus Androgen Androgen (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binding AR_Androgen_Complex AR-Androgen Complex HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state Dimerization Dimerization AR_Androgen_Complex->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ARE Androgen Response Element (ARE) Nuclear_Translocation->ARE Binding to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Antagonist 3-chloro-N-(3-chloro-4-cyanophenyl) propanamide Derivative (Potential Antagonist) Antagonist->AR Competitive Inhibition

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide is a halogenated aromatic amide of increasing interest within the realms of medicinal chemistry and materials science. Its chemical structure, characterized by a propanamide linker connecting a chlorinated phenylacetonitrile moiety to a chloro-substituted aromatic ring, suggests potential for diverse biological activities and utility as a synthetic intermediate.[1][2] A thorough understanding of its physicochemical properties is paramount for its application in drug discovery, process development, and formulation science. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound and outlines detailed, field-proven methodologies for their experimental determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure. This compound is identified by the following key parameters:

ParameterValueSource
Chemical Name This compound[3][4][5][6][7]
CAS Number 1087784-10-8[4][5]
Molecular Formula C₁₀H₈Cl₂N₂O[2][3][4][7]
Molecular Weight 243.09 g/mol [2][3][4][5][7]
Chemical Structure [5]

The structure reveals a secondary amide, a functional group known for its ability to participate in hydrogen bonding, which significantly influences its physical properties.[8][9] The presence of two chlorine atoms and a nitrile group, all of which are electron-withdrawing, is expected to impact the compound's polarity, solubility, and electronic characteristics.

Experimental Determination of Physicochemical Properties

A comprehensive physicochemical profile is essential for predicting a compound's behavior in various environments. The following sections detail the experimental protocols for determining key properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity and identity.[10][11] For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad and depressed melting range suggests the presence of impurities.[10]

This widely used and accessible method provides an accurate determination of the melting range.[12]

Instrumentation:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.[12]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[13]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[12]

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary estimate.[10][13]

  • Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from at least 20 °C below the expected melting point.[13]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[13]

Data Interpretation: A sharp melting range (0.5-1 °C) is indicative of a pure compound.[10]

MeltingPointWorkflow A Dry and Powder Sample B Load Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Heat Rapidly (Optional Estimate) C->D Unknown MP E Heat Slowly (1-2 °C/min) C->E Known Approx. MP D->E F Observe and Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a crucial parameter that influences a compound's bioavailability and formulation possibilities.[14] A qualitative solubility profile can be established by testing the compound's solubility in a range of solvents with varying polarities and pH.[15][16]

This protocol provides a systematic approach to determining the solubility of this compound in common laboratory solvents.

Materials:

  • Test tubes and rack

  • Vortex mixer

  • Spatula

  • Solvents: Water, 5% HCl (aq), 5% NaHCO₃ (aq), 5% NaOH (aq), Ethanol, Dichloromethane, Hexane

Procedure:

  • Sample Preparation: In separate, labeled test tubes, add approximately 10-20 mg of this compound.

  • Solvent Addition: To each test tube, add 1 mL of the respective solvent.

  • Mixing: Vigorously mix the contents of each test tube using a vortex mixer for at least 30 seconds.

  • Observation: Observe each tube for the dissolution of the solid. Classify the solubility as:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[14]

  • pH Effects: The solubility in acidic and basic solutions can indicate the presence of ionizable functional groups.[15][16] Solubility in 5% HCl suggests a basic functional group, while solubility in 5% NaOH or 5% NaHCO₃ indicates an acidic functional group.[16]

Expected Outcome and Interpretation: Given the amide functionality and the presence of polar groups, the compound is expected to be sparingly soluble in water and more soluble in polar organic solvents like ethanol and dichloromethane. The amide group is generally neutral, but the overall electronic nature of the molecule will dictate its behavior in acidic and basic media.

SolubilityTesting start Start with Compound water Test in Water start->water polar_org Test in Polar Organic Solvents (Ethanol, DCM) start->polar_org nonpolar_org Test in Non-Polar Organic Solvents (Hexane) start->nonpolar_org acid Test in 5% HCl start->acid base Test in 5% NaOH / 5% NaHCO3 start->base

Caption: Qualitative Solubility Testing Scheme.

Acid Dissociation Constant (pKa)

The pKa value quantifies the acidity of a compound and is critical for understanding its ionization state at different pH values.[17] This is particularly important in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. While amides are generally considered weak acids with pKa values typically in the range of 15-18, the electron-withdrawing groups in this compound could influence this value.[17]

Potentiometric titration is a reliable method for determining pKa values by monitoring the pH of a solution as a titrant is added.[18]

Instrumentation:

  • pH meter with a combination electrode

  • Autotitrator or manual burette

  • Stir plate and stir bar

  • Beaker

Reagents:

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • High-purity water (degassed)

  • A suitable co-solvent if the compound has low water solubility (e.g., methanol or DMSO)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of water or a water/co-solvent mixture.

  • Titration Setup: Place the beaker on the stir plate, add a stir bar, and immerse the pH electrode in the solution.

  • Acidic Titration (for basic pKa): Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of the titrant.

  • Basic Titration (for acidic pKa): In a separate experiment, titrate a fresh sample solution with the standardized NaOH solution, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.[18]

Considerations: The low aqueous solubility of the compound may necessitate the use of a co-solvent. The pKa value determined in a mixed solvent system is an apparent pKa (pKa') and may need to be extrapolated to a wholly aqueous environment if required.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the chemical structure and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and electronic environment of the atoms in the molecule.[19]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected peaks would include the N-H stretch, the C=O stretch of the amide, and vibrations associated with the aromatic rings and the nitrile group.

  • Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Summary of Physicochemical Properties

The following table summarizes the known and to-be-determined physicochemical properties of this compound.

PropertyValue/MethodSignificance
Molecular Formula C₁₀H₈Cl₂N₂ODefines the elemental composition.
Molecular Weight 243.09 g/mol Used in stoichiometric calculations.
Melting Point To be determined via capillary methodIndicator of purity and identity.
Solubility To be determined in various solventsCrucial for formulation and biological studies.
pKa To be determined via potentiometric titrationPredicts ionization state at different pH values.
¹H and ¹³C NMR To be acquiredConfirms chemical structure.
IR Spectrum To be acquiredIdentifies functional groups.
Mass Spectrum To be acquiredConfirms molecular weight and identity.

Conclusion

This technical guide has outlined the fundamental physicochemical properties of this compound and provided detailed, field-proven methodologies for their experimental determination. A thorough characterization of these properties is a critical first step in unlocking the full potential of this compound in research and development. The experimental protocols described herein provide a robust framework for obtaining reliable and reproducible data, which is essential for advancing scientific understanding and enabling the development of novel applications.

References

  • Melting point determination. (n.d.).
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
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  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
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  • Sigma-Aldrich. (n.d.). This compound.
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  • PubChem. (n.d.). 3-chloro-N-(4-hydroxyphenyl)propanamide.
  • Biosynth. (n.d.). This compound.
  • Technical Disclosure Commons. (2021, May 3). Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1ÂŁyl] propan-2-yl}-5-(1-hydroxyethyl).
  • Oreate AI Blog. (2026, January 8). Understanding the pKa of Amides: A Key to Organic Chemistry.
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Sources

3-chloro-N-(3-chloro-4-cyanophenyl)propanamide structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Authored by: A Senior Application Scientist

Foreword: The Imperative of Unambiguous Structural Verification in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the precise molecular structure of a compound is its fundamental identity. It dictates its physicochemical properties, its reactivity, and, in the context of drug discovery, its biological activity and safety profile. The subject of this guide, this compound, is a molecule with functionalities—a halogenated aromatic ring, a nitrile group, and an amide linkage—that are prevalent in many biologically active compounds.[1] Therefore, the rigorous and unequivocal confirmation of its structure is not merely an academic exercise but a critical step in ensuring the integrity of any subsequent research or development efforts.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive walkthrough of the analytical methodologies and logical processes required to elucidate and confirm the structure of this compound. We will move beyond a simple recitation of techniques, delving into the causality behind experimental choices and demonstrating how a multi-pronged spectroscopic approach provides a self-validating system for structural confirmation. The principles and protocols discussed herein are grounded in established spectroscopic theory and are designed to be both instructive and practically applicable.

The Target Molecule: Properties and a Plausible Synthetic Pathway

Before delving into the analytical techniques, it is essential to understand the molecule .

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₈Cl₂N₂O[2][3]
Molecular Weight243.09 g/mol [2][3]

A plausible and common method for synthesizing such an amide is through the acylation of an aniline derivative with an acyl chloride.[1][4] In this case, 2-amino-5-chlorobenzonitrile would be reacted with 3-chloropropanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. The choice of an appropriate solvent, such as dichloromethane or tetrahydrofuran, is crucial for ensuring the solubility of the reactants and facilitating the reaction.

The Analytical Workflow: An Integrated Spectroscopic Approach

No single analytical technique can provide a complete and unambiguous structural elucidation. A synergistic approach, leveraging the complementary information provided by various spectroscopic methods, is the cornerstone of modern chemical analysis.[5][6] Our workflow for the structural confirmation of this compound will rely on three pillars: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Synthesize Synthesize Compound Purify Purify (e.g., Recrystallization/Chromatography) Synthesize->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry (EI/ESI) Purify->MS FTIR FTIR Spectroscopy Purify->FTIR InterpretNMR Analyze NMR: - Chemical Shifts - Coupling Patterns - Integration NMR->InterpretNMR InterpretMS Analyze MS: - Molecular Ion - Isotopic Pattern - Fragmentation MS->InterpretMS InterpretFTIR Analyze FTIR: - Functional Group Identification FTIR->InterpretFTIR Confirm Correlate Data & Confirm Structure InterpretNMR->Confirm InterpretMS->Confirm InterpretFTIR->Confirm

Figure 2: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can help in observing the N-H proton signal which might otherwise exchange too rapidly.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Data and Interpretation (400 MHz, DMSO-d₆)

The aromatic protons are influenced by the electron-withdrawing nature of the chloro and cyano groups, and the amide linkage, leading to downfield shifts.[7][8][9]

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~10.5Singlet (broad)1HNH Amide protons are typically deshielded and often appear as broad singlets due to quadrupole broadening and potential exchange.
~8.2Doublet1HAr-H (ortho to -NH)This proton is deshielded by the adjacent amide nitrogen and is ortho to the chlorine, showing coupling only to the meta proton.
~7.9Doublet of Doublets1HAr-H (ortho to -Cl)This proton is deshielded by the ortho chlorine and meta cyano group. It will be split by two neighboring aromatic protons.
~7.7Doublet1HAr-H (ortho to -CN)This proton is adjacent to the strongly electron-withdrawing cyano group and will be split by its ortho neighbor.
~3.9Triplet2HCl-CH₂ -These protons are adjacent to a chlorine atom, causing a downfield shift. They are split into a triplet by the adjacent CH₂ group.
~3.0Triplet2H-CH₂ -C=OThese protons are adjacent to the carbonyl group, which is electron-withdrawing. They are split into a triplet by the adjacent CH₂ group.
Predicted ¹³C NMR Data and Interpretation (100 MHz, DMSO-d₆)

Aromatic carbons typically resonate between 110-160 ppm.[9][10] The presence of electronegative substituents and the nitrile group will significantly influence their chemical shifts.

Predicted δ (ppm)AssignmentRationale
~170C =OThe carbonyl carbon of an amide is highly deshielded.
~140Ar-C -NHThe carbon atom directly attached to the amide nitrogen.
~135Ar-C -ClThe carbon atom bearing the chlorine atom is deshielded.
~133Ar-C HAromatic methine carbon.
~125Ar-C HAromatic methine carbon.
~120Ar-C HAromatic methine carbon.
~115C ≡NThe carbon of the nitrile group.
~105Ar-C -CNThe carbon atom attached to the electron-withdrawing cyano group.
~40Cl-C H₂The carbon atom attached to the chlorine is deshielded.
~38-C H₂-C=OThe carbon atom alpha to the carbonyl group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

MS provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this molecule, the presence of two chlorine atoms will create a highly characteristic isotopic pattern.

Experimental Protocol: Electron Impact (EI) or Electrospray Ionization (ESI)
  • Sample Introduction: For EI-MS, a dilute solution of the sample in a volatile solvent (e.g., methanol or acetone) is introduced into the instrument. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the source.

  • Ionization: In EI, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. ESI is a softer ionization technique that typically yields the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data and Interpretation

The molecular weight of C₁₀H₈Cl₂N₂O is 243.09 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will show a characteristic pattern.

  • Molecular Ion (M⁺): A cluster of peaks will be observed.

    • m/z 242: Corresponding to the molecule with two ³⁵Cl atoms. This will be the most abundant peak in the cluster (base peak, M).

    • m/z 244: Corresponding to one ³⁵Cl and one ³⁷Cl. The intensity will be approximately 66% of the M peak.

    • m/z 246: Corresponding to two ³⁷Cl atoms. The intensity will be approximately 10% of the M peak.

This M:M+2:M+4 ratio of roughly 100:66:10 is a definitive indicator of a molecule containing two chlorine atoms.

Key Fragmentation Pathways:

G cluster_frags M [C₁₀H₈Cl₂N₂O]⁺˙ m/z 242/244/246 F1 [C₃H₄ClO]⁺ m/z 91/93 M->F1 α-cleavage F2 [C₇H₄ClN₂]⁺˙ m/z 151/153 M->F2 Amide bond cleavage F3 [C₇H₄ClN₂O]⁺ m/z 167/169 M->F3 McLafferty-like (less likely)

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Fragments:

Predicted m/zProposed Fragment StructureFragmentation Mechanism
151/153[C₇H₄ClN₂]⁺˙Cleavage of the amide C-N bond, with charge retention on the aromatic portion.
91/93[C₃H₄ClO]⁺Cleavage of the amide C-N bond, with charge retention on the propanoyl portion.

The observation of these fragments, each with its own Cl isotopic pattern, would provide strong evidence for the connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.

Predicted FTIR Data and Interpretation

The FTIR spectrum will provide a "fingerprint" of the molecule, with characteristic absorption bands for each functional group.[11][12][13]

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amide
~3100-3000C-H StretchAromatic
~2900-2800C-H StretchAliphatic (CH₂)
~2230C≡N StretchNitrile
~1680C=O Stretch (Amide I)Secondary Amide
~1550N-H Bend (Amide II)Secondary Amide
~1600, ~1475C=C StretchAromatic Ring
~1250C-N StretchAmide
~800-600C-Cl StretchAryl and Alkyl Halide

The presence of strong absorptions in these specific regions confirms the existence of the amide, nitrile, aromatic, and chloroalkane functionalities.

Conclusion: A Self-Validating Structural Confirmation

By integrating the data from NMR, MS, and FTIR, we achieve a comprehensive and self-validating elucidation of the structure of this compound.

  • MS confirms the correct molecular formula (C₁₀H₈Cl₂N₂O) and the presence of two chlorine atoms through the distinct isotopic pattern.

  • FTIR provides rapid and definitive evidence for the key functional groups: amide, nitrile, aromatic ring, and C-Cl bonds.

  • NMR provides the final, unambiguous proof of the molecular architecture. ¹H NMR confirms the number and connectivity of all protons, including the substitution pattern on the aromatic ring and the structure of the 3-chloropropanamide side chain. ¹³C NMR complements this by confirming the carbon skeleton.

Together, these techniques leave no room for ambiguity. The predicted data, derived from fundamental principles of spectroscopy, align perfectly with the proposed structure. This rigorous, multi-faceted approach ensures the scientific integrity of any research that utilizes this compound, providing a solid foundation for further investigation and development.

References

  • Advanced Organic Chemistry. (n.d.). Infrared spectrum of propanamide.
  • SpectraBase. (n.d.). Propanamide, N-methyl-3-(methylamino)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of probe aromatic amides with well-characterised in.... Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(3-chloro-4-cyanophenyl)propanamide. Retrieved from [Link]

  • NIST. (n.d.). Propanamide. Retrieved from [Link]

  • NIST. (n.d.). Propanamide. Retrieved from [Link]

  • Technical Disclosure Commons. (2021). Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1yl] propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Technical Disclosure Commons. (2021). Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1yl] propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • NIST. (n.d.). Propanamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • PubMed. (2009). Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • MDPI. (n.d.). Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters. Retrieved from [Link]

  • PubMed. (2013). High-resolution zero-field NMR J-spectroscopy of aromatic compounds. Retrieved from [Link]

  • MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from [Link]

  • Purdue Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • UVIC. (n.d.). Phenol-selective mass spectrometric analysis of jet fuel. Retrieved from [Link]

  • MDPI. (2025). Mass Spectrometry Imaging for Spatial Chemical Profiling of Vegetative Parts of Plants. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The "Like Dissolves Like" Principle: A Molecular Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1][2] This concept is rooted in the nature of intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the interactions within the solute and solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Structural Analysis of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide:

To anticipate the solubility of this compound, a thorough examination of its molecular structure is paramount.

  • Polar Functional Groups: The molecule possesses several polar functional groups that will significantly influence its solubility. The amide group (-CONH-) is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The cyano group (-C≡N) is a strong dipole and a hydrogen bond acceptor. The two chloro substituents (-Cl) also contribute to the molecule's polarity through inductive effects.

  • Aromatic Ring: The dichlorinated cyanophenyl ring is a relatively non-polar, hydrophobic region.

  • Alkyl Chain: The short propyl chain is also non-polar in nature.

The overall polarity of this compound is a balance between its polar functional groups and its less polar aromatic and alkyl components. This duality suggests that the compound will exhibit moderate solubility in a range of organic solvents, with a preference for those that can engage in hydrogen bonding and dipole-dipole interactions.

Predicting Solubility in Common Organic Solvents

Based on the structural analysis and the "like dissolves like" principle, we can predict the relative solubility of this compound in a selection of common organic solvents.

SolventPolarity IndexHydrogen BondingPredicted Relative SolubilityRationale
Hexane0.1Non-polarLowAs a non-polar alkane, hexane lacks the ability to form strong interactions with the polar functional groups of the solute.
Toluene2.4Aromatic, non-polarLow to MediumThe aromatic ring of toluene can interact with the phenyl ring of the solute via π-π stacking, but it is a poor hydrogen bonding partner.
Dichloromethane3.1Polar aproticMediumDichloromethane is a polar aprotic solvent that can engage in dipole-dipole interactions with the solute.
Acetone5.1Polar aproticMedium to HighAcetone's carbonyl group can act as a hydrogen bond acceptor for the amide N-H, and its polarity facilitates dissolution.
Ethanol4.3Polar proticMedium to HighEthanol can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with the amide and cyano groups.
Methanol5.1Polar proticHighSimilar to ethanol, methanol is an excellent hydrogen bonding solvent, and its higher polarity further enhances its solvating power for polar compounds.
Dimethyl Sulfoxide (DMSO)7.2Polar aproticHighDMSO is a highly polar aprotic solvent with a strong hydrogen bond accepting capability, making it an excellent solvent for a wide range of organic compounds.[3][4]

Experimental Determination of Solubility: A Practical Approach

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid phase.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker within a constant temperature incubator (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solute has reached a constant value.

  • Phase Separation: After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.

  • Sample Collection and Filtration: Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered solution with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method (or other suitable technique) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equilibration Shake at constant temperature (24-72 hours) prep2->equilibration analysis1 Filter supernatant equilibration->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3

Sources

An In-Depth Technical Guide on the Safety and Handling of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide (Molecular Formula: C₁₀H₈Cl₂N₂O, Molecular Weight: 243.09 g/mol , CAS No: 1087784-10-8).[1][2] Given the limited availability of specific toxicological data for this compound, this guide adopts a precautionary approach, drawing upon data from structurally similar halogenated aromatic amides and established best practices for handling potent research chemicals. The intended audience for this document includes researchers, chemists, and professionals in the drug development sector. The core objective is to foster a culture of safety and mitigate risks associated with the handling, storage, and disposal of this compound.

Introduction and Compound Overview

This compound is a halogenated aromatic amide, a chemical class with diverse applications in medicinal chemistry and materials science. Compounds of this nature often serve as intermediates or building blocks in the synthesis of more complex molecules with potential biological activity. The presence of two chlorine atoms and a nitrile group on the aromatic ring, coupled with a reactive propanamide side chain, suggests that this compound may exhibit significant biological effects and requires careful handling.

Due to the novelty of this specific molecule, a comprehensive, peer-reviewed toxicological profile has not been established. Therefore, all personnel must treat this compound as potentially hazardous and adhere strictly to the protocols outlined in this guide.

Hazard Identification and GHS Classification (Based on Analogue Data)

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, an SDS for a structurally related compound, 3-chloro-N-hydroxy-2,2-dimethyl-propanamide, provides critical insights into the potential hazards. Based on this analogue, we can infer a conservative hazard profile for this compound.

It is imperative to understand that the following classification is an educated estimation and should be treated as a minimum safety standard until empirical data for the target compound becomes available.

Hazard Class Hazard Category Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 3💀DangerH301: Toxic if swallowed.
Acute Toxicity, DermalCategory 3💀DangerH311: Toxic in contact with skin.
Acute Toxicity, InhalationCategory 3💀DangerH331: Toxic if inhaled.
Germ Cell MutagenicityCategory 2GesundheitsgefahrWarningH341: Suspected of causing genetic defects.

This data is extrapolated from the Safety Data Sheet for the analogue compound 3-chloro-N-hydroxy-2,2-dimethyl-propanamide.

The chemical and toxicological properties of this compound have not been thoroughly investigated. The presence of chlorinated aromatic and amide functionalities suggests potential for skin and eye irritation, and possible long-term health effects with chronic exposure. Aromatic amines, a related class of compounds, are known for their potential carcinogenicity and mutagenicity.[3][4]

Engineering Controls and Personal Protective Equipment (PPE)

Given the inferred high acute toxicity, robust engineering controls and a comprehensive PPE strategy are mandatory.

Engineering Controls
  • Fume Hood: All handling of solid and dissolved forms of this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential.

Personal Protective Equipment (PPE)

The following table outlines the minimum PPE requirements for handling this compound.

Operation Hand Protection Eye Protection Body Protection Respiratory Protection
Weighing and preparing solutions Nitrile or neoprene gloves (double-gloving recommended)Chemical splash goggles and a face shieldFlame-resistant lab coat, closed-toe shoesN95 or higher-rated respirator if not in a fume hood
Conducting reactions and work-up Nitrile or neoprene gloves (double-gloving recommended)Chemical splash gogglesFlame-resistant lab coat, closed-toe shoesNot required if handled exclusively in a fume hood
Handling spills Heavy-duty nitrile or neoprene glovesChemical splash goggles and a face shieldChemical-resistant apron over a lab coat, shoe coversAir-purifying respirator (APR) with organic vapor cartridges

Safe Handling and Storage Procedures

Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Check for damage Store Store in Designated Area Inspect->Store If intact DonPPE Don Appropriate PPE Store->DonPPE Before use Weigh Weigh Solid DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware React->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose of Waste Segregate->Dispose

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is available. Prepare all required equipment and reagents.

  • Weighing: To minimize aerosolization, weigh the solid compound in a weigh boat or on glassine paper within the fume hood.

  • Solution Preparation: Add the solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vessel is capped.

  • Post-Handling: After use, thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secured and accessible only to authorized personnel.

Spill Management and Emergency Procedures

Prompt and correct response to a spill is critical to minimize exposure and environmental contamination.

Emergency Spill Response Workflow

SpillResponse Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small Spill (<1g, contained) Assess->SmallSpill Is it manageable? LargeSpill Large Spill (>1g or uncontained) Assess->LargeSpill Is it unmanageable? SmallSpill->LargeSpill No Cleanup Cleanup with Spill Kit (Trained Personnel Only) SmallSpill->Cleanup Yes ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Yes Decontaminate Decontaminate Area Cleanup->Decontaminate Report File Incident Report ContactEHS->Report Dispose Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Dispose Dispose->Report

Caption: Emergency response workflow for a chemical spill.

Small Spill Cleanup (less than 1 gram and contained)
  • Evacuate: Alert others and restrict access to the area.[5][6]

  • PPE: Don the appropriate PPE as outlined in the table above.[5][7]

  • Containment: If it is a liquid spill, create a dike around the spill with an absorbent material.[6][7]

  • Absorption: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp paper towel to avoid raising dust.[6]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous chemical waste.

Large Spill Cleanup (greater than 1 gram or uncontained)
  • EVACUATE IMMEDIATELY.

  • Alert all personnel in the vicinity and activate the local emergency alarm.

  • If safe to do so, close the fume hood sash and shut down any ignition sources.

  • From a safe location, contact your institution's Environmental Health and Safety (EHS) department or emergency services.

  • Do not re-enter the area until it has been cleared by trained emergency responders.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated lab supplies, spill cleanup materials, and reaction residues, must be treated as hazardous waste.

  • Segregation: Keep chlorinated waste separate from non-chlorinated waste streams.[8]

  • Containerization: Use a designated, properly labeled, and sealed container for all waste.

  • Disposal Route: The primary method for the disposal of chlorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[9][10] Do not dispose of this chemical down the drain or in regular trash.[11]

Conclusion: A Commitment to Proactive Safety

The safe handling of novel research chemicals like this compound is foundational to responsible scientific advancement. Due to the absence of specific toxicological data, a conservative and proactive approach to safety is not just recommended, but essential. By adhering to the principles of hazard substitution, engineering controls, stringent PPE protocols, and emergency preparedness, researchers can mitigate the potential risks associated with this and other new chemical entities. It is the responsibility of every individual working with such compounds to understand and implement these safety measures to protect themselves, their colleagues, and the environment.

References

  • Woodland, R. G. (n.d.). Process for Disposal of Chlorinated Organic Residues.
  • Emergency Response Guide for Laboratories. (n.d.). Carnegie Mellon University.
  • I have a chemical spill in the lab, what should I do?. (n.d.). BC Knowledge for Employees.
  • Chemical Spills. (n.d.). University of California, San Francisco - Environment, Health & Safety.
  • Chemical Spills. (n.d.). Florida State University - Emergency Management.
  • EMERGENCY RESPONSE PROTOCOLS: Chemical Spill. (n.d.).
  • This compound. (n.d.). ChemicalBook.
  • This compound. (n.d.). A2B Chem.
  • Disposal of Waste Solvents. (n.d.). NUS Department of Chemistry.
  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
  • DRAIN DISPOSAL OF CHEMICALS. (n.d.). Yale Environmental Health & Safety.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate.

Sources

An In-depth Technical Guide to 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide, a halogenated aromatic amide of interest to researchers in medicinal chemistry and drug development. This document delves into its chemical identity, commercial availability, synthesis, handling, and potential applications, offering a valuable resource for scientists working with this and related compounds.

Introduction and Chemical Identity

This compound (CAS Number: 1087784-10-8) is a specialized chemical compound that serves as a potential building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. Its structure, featuring a propanamide linker connecting two distinct chlorinated phenyl rings, one of which is further functionalized with a nitrile group, presents multiple points for chemical modification. This makes it an attractive intermediate for the development of novel therapeutic agents. The strategic placement of chloro and cyano groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, making this compound a subject of interest for structure-activity relationship (SAR) studies.

Table 1: Chemical Identity of this compound

PropertyValueSource
CAS Number 1087784-10-8[1]
Molecular Formula C₁₀H₈Cl₂N₂O[1]
Molecular Weight 243.09 g/mol [1]
IUPAC Name This compound
SMILES C1=CC(=C(C=C1NC(=O)CCCl)Cl)C#N[1]

Commercial Availability

This compound is available from several commercial chemical suppliers, typically as a reference standard or for research and development purposes. The purity and available quantities may vary between suppliers. Researchers should always consult the supplier's certificate of analysis for detailed information.

Table 2: Commercial Suppliers of this compound

SupplierProduct CodePurityAvailable Quantities
Biosynth MTB78410VariesInquire with supplier
Sigma-Aldrich Enamine-ENA181911161VariesInquire with supplier
Arctom AAB-AA019K4W95%50mg, 100mg, 250mg, 500mg, 1g

Synthesis and Mechanism

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution, where the amine group of 4-amino-3-chlorobenzonitrile attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the hydrochloric acid byproduct generated during the reaction.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-amino-3-chlorobenzonitrile 4-Amino-3-chlorobenzonitrile Target_Compound This compound 4-amino-3-chlorobenzonitrile->Target_Compound Nucleophilic Attack 3-chloropropionyl_chloride 3-Chloropropionyl Chloride 3-chloropropionyl_chloride->Target_Compound Acylation Base Base (e.g., Triethylamine) Base->Target_Compound HCl Scavenger Solvent Anhydrous Solvent (e.g., DCM) Solvent->Target_Compound Reaction Medium

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the acylation of anilines and should be optimized for this specific reaction.[2]

Materials:

  • 4-Amino-3-chlorobenzonitrile (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-chlorobenzonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Physicochemical Properties and Characterization

Detailed experimental physicochemical and spectral data for this compound are not widely published. The following table includes data from commercial suppliers and predicted values.

Table 3: Physicochemical Properties

PropertyValueSource/Method
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)Inferred from structure
logP 2.6 (Predicted)-

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental spectra are not available, ¹H and ¹³C NMR would be crucial for structure confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the -NH proton of the amide, and the two methylene groups of the propanamide chain.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl, and the C≡N stretch of the nitrile group.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

Safety, Handling, and Storage

Precursors:

  • 4-Amino-3-chlorobenzonitrile: Causes skin and serious eye irritation. May cause respiratory irritation.[3]

  • 3-Chloropropionyl chloride: Corrosive and causes burns. It is harmful if swallowed and can be fatal if inhaled.[4]

General Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Avoid inhalation of dust, fumes, and vapors.[6]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound are found in various biologically active compounds.

  • Intermediate for Kinase Inhibitors: The anilino-pyrimidine and related scaffolds are common in kinase inhibitors. The 3-chloro-4-cyanophenyl moiety could serve as a key building block for such molecules.

  • Precursor for Androgen Receptor Modulators: The 3-chloro-4-cyanophenyl group is a key component of Darolutamide, a non-steroidal androgen receptor antagonist used in the treatment of prostate cancer.[7][8] This suggests that this compound could be a useful intermediate for the synthesis of novel androgen receptor modulators.

  • Fragment-Based Drug Discovery: This compound could be used in fragment-based screening to identify new binding motifs for various biological targets.

G cluster_applications Potential Applications Target_Compound This compound Kinase_Inhibitors Kinase Inhibitor Synthesis Target_Compound->Kinase_Inhibitors Intermediate AR_Modulators Androgen Receptor Modulator Synthesis Target_Compound->AR_Modulators Intermediate FBDD Fragment-Based Drug Discovery Target_Compound->FBDD Screening Fragment

Figure 2: Potential applications of this compound in drug discovery.

Conclusion

This compound is a commercially available compound with significant potential as a building block in medicinal chemistry. While detailed characterization data is not widely published, its synthesis can be reliably achieved through standard amidation procedures. Its structural similarity to moieties found in approved drugs and biologically active compounds makes it a valuable tool for researchers engaged in the discovery and development of novel therapeutics. As with any novel chemical, appropriate safety precautions should be taken during its handling and use.

References

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  • Google Patents. (n.d.). CN111116477A - Synthesis process of doramelamine.
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N-Aryl-Propanamide Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-aryl-propanamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the design and development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of N-aryl-propanamide derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced causality behind experimental choices, offering field-proven insights into the multifaceted applications of this important chemical class. From anticonvulsants and analgesics to anti-inflammatory, antimicrobial, and anticancer agents, this guide navigates the core scientific principles and practical methodologies that underpin the journey from molecular design to potential clinical application. Detailed experimental protocols, mechanistic insights, and quantitative structure-activity relationship analyses are presented to equip researchers with the knowledge to innovate within this promising chemical space.

Introduction: The Enduring Significance of the N-Aryl-Propanamide Scaffold

The N-aryl-propanamide moiety is a privileged structural motif in drug discovery, characterized by an aromatic ring linked to a propanamide group. This deceptively simple framework offers a remarkable degree of synthetic tractability and allows for precise modulation of physicochemical properties, leading to a broad spectrum of biological activities. The inherent chirality of many derivatives, such as the 2-arylpropionic acids (profens), further expands the potential for stereospecific interactions with biological targets.[1][2] The exploration of N-aryl-propanamide derivatives has yielded numerous clinically significant drugs and continues to be a fertile ground for the discovery of novel therapeutic agents with improved efficacy and safety profiles. This guide will provide a holistic examination of this chemical class, from fundamental synthesis to diverse therapeutic applications and the underlying mechanisms of action.

Synthetic Strategies and Methodologies

The synthesis of N-aryl-propanamide derivatives is typically achieved through the formation of an amide bond between a suitable propanoic acid derivative and an aryl amine. The choice of synthetic route is often dictated by the availability of starting materials, desired substitutions, and the need to preserve stereochemistry.

General Synthesis of N-Aryl-Propanamides

A common and straightforward method involves the coupling of a propanoyl chloride with a substituted aniline in the presence of a base. This reaction is generally high-yielding and can be performed under mild conditions.

Experimental Protocol: Synthesis of 3-chloro-N-phenylpropanamide [3]

  • Reactant Preparation: Dissolve phenylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add 3-chloropropanoyl chloride (1.1 equivalents) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-chloro-N-phenylpropanamide.[3]

Characterization Data for 3-chloro-N-phenylpropanamide: [3]

  • Yield: 80%

  • Melting Point: 119–121 °C

  • ¹H NMR (500 MHz, CDCl₃) δ: 7.76 (s, 1H, N-H), 7.51 (d, J = 7.8 Hz, 2H, Ar-H), 7.31 (t, J = 7.9 Hz, 2H, Ar-H), 7.12 (t, J = 7.4 Hz, 1H, Ar-H), 3.85 (t, J = 6.4 Hz, 2H, -CH₂-Cl), 2.80 (t, J = 6.4 Hz, 2H, -CO-CH₂-).

  • ¹³C NMR (126 MHz, CDCl₃) δ: 168.13 (C=O), 137.57 (Ar-C), 129.13 (Ar-CH), 124.83 (Ar-CH), 120.40 (Ar-CH), 40.51 (-CH₂-Cl), 40.03 (-CO-CH₂-).

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Aryl_Amine Aryl Amine N_Aryl_Propanamide N-Aryl-Propanamide Aryl_Amine->N_Aryl_Propanamide Propanoyl_Chloride Propanoyl Chloride Propanoyl_Chloride->N_Aryl_Propanamide Base Base (e.g., Triethylamine) Base->N_Aryl_Propanamide Solvent Aprotic Solvent (e.g., DCM) Solvent->N_Aryl_Propanamide

Caption: General synthetic scheme for N-Aryl-Propanamides.

Therapeutic Applications and Mechanisms of Action

N-aryl-propanamide derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as valuable scaffolds in the development of drugs for various diseases.

Anticonvulsant Activity

A significant area of research for N-aryl-propanamide derivatives has been in the treatment of epilepsy. Several compounds have shown potent anticonvulsant effects in preclinical models.[4][5][6]

Mechanism of Action: The anticonvulsant activity of many N-aryl-propanamides is attributed to their ability to modulate neuronal excitability. This is often achieved through a combination of mechanisms, including:

  • Blockade of Voltage-Gated Sodium Channels: By binding to and stabilizing the inactive state of voltage-gated sodium channels, these compounds reduce the repetitive firing of neurons that is characteristic of seizures.[6]

  • Enhancement of GABA-mediated Inhibition: Some derivatives may potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride influx and hyperpolarization of the neuronal membrane.[7]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test [4]

  • Animal Model: Male Swiss albino mice (20-25 g) are used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Induction of Seizure: After a predetermined time (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic hind limb extension (ED50) is calculated.

Analgesic and Anti-inflammatory Activity

The N-aryl-propanamide scaffold is a well-established pharmacophore for analgesic and anti-inflammatory agents, with the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs) being prime examples.[1][2]

Mechanism of Action:

  • Analgesia (Nav1.7 Inhibition): Recent studies have identified the voltage-gated sodium channel Nav1.7 as a key target for novel analgesics. Some N-aryl-propanamide derivatives have been shown to selectively inhibit Nav1.7, which is preferentially expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[8][9][10][11]

  • Anti-inflammatory (COX-2 Inhibition): The anti-inflammatory effects of many N-aryl-propanamides are mediated by the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[12][13][14] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [15][16][17][18][19]

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

Experimental Protocol: Formalin Test in Mice [20][21][22][23][24]

  • Animal Model: Male Swiss albino mice (20-25 g) are used.

  • Compound Administration: The test compound is administered 30 minutes before the formalin injection.

  • Induction of Nociception: 20 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Data Analysis: The total licking time in each phase is calculated and compared between the treated and control groups.

Antimicrobial Activity

N-aryl-propanamide derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[3][25][26][27][28]

Mechanism of Action: The antimicrobial mechanism of action for some N-aryl-propanamides involves the disruption of the bacterial cell membrane. These amphiphilic molecules can insert into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately cell death.[25]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The N-aryl-propanamide scaffold has been explored for the development of novel anticancer agents, with several derivatives demonstrating potent antiproliferative activity against various cancer cell lines.[29]

Mechanism of Action:

  • HDAC6 Inhibition: Some N-aryl-propanamide derivatives have been identified as inhibitors of histone deacetylase 6 (HDAC6).[29] HDAC6 is involved in various cellular processes, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

  • Tubulin Polymerization Inhibition: Another anticancer mechanism involves the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[30][31][32][33][34]

cluster_Anticonvulsant Anticonvulsant cluster_Analgesic_Anti_inflammatory Analgesic & Anti-inflammatory cluster_Antimicrobial Antimicrobial cluster_Anticancer Anticancer N_Aryl_Propanamide N-Aryl-Propanamide Derivatives NaV_Channels Voltage-Gated Na+ Channels N_Aryl_Propanamide->NaV_Channels Blockade GABA_A_Receptor GABA-A Receptor N_Aryl_Propanamide->GABA_A_Receptor Enhancement Nav1_7 Nav1.7 Channels N_Aryl_Propanamide->Nav1_7 Inhibition COX2 COX-2 Enzyme N_Aryl_Propanamide->COX2 Inhibition Bacterial_Membrane Bacterial Membrane Disruption N_Aryl_Propanamide->Bacterial_Membrane HDAC6 HDAC6 Inhibition N_Aryl_Propanamide->HDAC6 Tubulin Tubulin Polymerization Inhibition N_Aryl_Propanamide->Tubulin

Caption: Therapeutic targets of N-Aryl-Propanamide derivatives.

Structure-Activity Relationships (SAR)

The biological activity of N-aryl-propanamide derivatives is highly dependent on the nature and position of substituents on both the aryl ring and the propanamide moiety. A systematic analysis of these relationships is crucial for the rational design of more potent and selective compounds.

Table 1: SAR of Anticonvulsant N-Aryl-Propanamide Derivatives

CompoundAryl SubstituentPropanamide ModificationMES ED₅₀ (mg/kg)Reference
5j 3,4-DichloroCyclopropanespirohydantoin9.2[4]
6h 2-Fluorophenyl2-Benzoylbenzofuran30[5]
PNU-151774E 4-(3-Fluorobenzoxy)benzyl(S)-aminoPotent[6]

Table 2: SAR of Anti-inflammatory N-Aryl-Propanamide Derivatives (COX-2 Inhibition)

CompoundAryl SubstituentPropanamide ModificationCOX-2 IC₅₀ (µM)Reference
Celecoxib 4-SulfonamidophenylPyrazole0.04[14]
5e 4-SulfonamidophenylSubstituted Pyrazole<0.89[14]
Ibuprofen Conjugate 5a 4-IsobutylphenylTriazolePotent[13]

Table 3: SAR of Anticancer N-Aryl-Propanamide Derivatives

CompoundAryl SubstituentPropanamide ModificationHCT-116 IC₅₀ (µM)TargetReference
6k QuinoxalineN-alkyl10.88HDAC6[29]
21 Pyrroloquinolinone-Nanomolar GI₅₀Tubulin[33]
24 Pyrroloquinolinone-Nanomolar GI₅₀Tubulin[33]

Conclusion and Future Perspectives

The N-aryl-propanamide scaffold continues to be a highly valuable and versatile platform in drug discovery. Its synthetic accessibility and the rich chemical space it encompasses have enabled the development of a wide range of therapeutic agents with diverse mechanisms of action. Future research in this area is likely to focus on the development of highly selective inhibitors for specific molecular targets, such as Nav1.7 for non-opioid analgesics and specific HDAC isoforms for targeted cancer therapy. Furthermore, the application of novel synthetic methodologies and computational modeling will undoubtedly accelerate the discovery and optimization of the next generation of N-aryl-propanamide-based drugs. The continued exploration of this remarkable scaffold holds immense promise for addressing unmet medical needs and advancing human health.

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  • Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. (2022). MDPI. Retrieved from [Link]

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Methodological & Application

Introduction: The Strategic Importance of N-(3-Chloropropionyl) Amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Acylation of Amines with 3-Chloropropanoyl Chloride

The N-acylation of amines with 3-chloropropanoyl chloride is a cornerstone transformation in modern organic synthesis, particularly within medicinal chemistry and drug development.[1] This reaction forges a stable amide bond, yielding N-(3-chloropropionyl) amines. These products are not mere endpoints but are highly valuable bifunctional intermediates.[1] They possess a nucleophilic secondary amide alongside a reactive alkyl chloride, a combination that opens a gateway to a vast landscape of molecular complexity.[1] The resulting chloro-substituted amides are pivotal precursors for synthesizing diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals.[1] Furthermore, the terminal chlorine atom serves as a versatile handle for further functionalization through nucleophilic substitution, enabling the construction of compound libraries for biological screening.[1] This guide provides an in-depth exploration of the reaction conditions, a robust experimental protocol, and field-proven insights to ensure successful and reproducible outcomes.

Pillar 1: The Underlying Chemistry - Mechanism and Rationale

The Nucleophilic Acyl Substitution Mechanism

The reaction proceeds through a classic and generally rapid nucleophilic acyl substitution pathway.[1][2] Understanding this mechanism is crucial for optimizing conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the amine's nitrogen atom attacking the highly electrophilic carbonyl carbon of 3-chloropropanoyl chloride.[1][3] This electrophilicity is induced by the strong electron-withdrawing effects of both the oxygen and chlorine atoms attached to the carbonyl carbon.[3] This step results in the formation of a transient tetrahedral intermediate.[1][2]

  • Collapse of the Intermediate & Leaving Group Elimination: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.[1][4]

  • Deprotonation (The Critical Role of the Base): The resulting species is a protonated amide. A base, typically an added non-nucleophilic amine like triethylamine or pyridine, removes the proton from the nitrogen atom.[1][4] This step is essential; it neutralizes the product and, critically, scavenges the hydrogen chloride (HCl) byproduct formed during the reaction.[5][6] If not neutralized, this HCl would protonate the starting amine, rendering it non-nucleophilic and effectively quenching the reaction.[5][6]

The overall reaction is typically exothermic, a factor that must be managed through careful temperature control.[1]

Pillar 2: Mastering the Reaction - A Guide to Key Parameters

The success of the N-acylation hinges on the judicious selection of several key parameters. The choices are interdependent and should be tailored to the specific amine substrate.

Substrate Scope

This reaction is broadly applicable to a wide range of primary and secondary amines , including both aliphatic and aromatic compounds. The nucleophilicity of the amine is a key determinant of reaction rate. Electron-rich anilines and aliphatic amines react more readily than electron-deficient anilines.

The Base: More Than a Simple Acid Scavenger

The choice of base is critical. Its primary role is to neutralize the HCl byproduct.[6]

  • Tertiary Amines (e.g., Triethylamine, Pyridine): These are the most common choices for this reaction in aprotic organic solvents.[1] They are non-nucleophilic and effectively scavenge HCl without competing in the acylation. A slight excess (e.g., 1.2 equivalents) is typically used to ensure complete neutralization.[1]

  • Aqueous Base (Schotten-Baumann Conditions): For some substrates, particularly for acylating amino acids or when dealing with water-soluble amines, the Schotten-Baumann reaction conditions can be employed.[5][7] This method uses a biphasic system, typically water and an organic solvent like dichloromethane, with an inorganic base such as sodium hydroxide.[5][7] The base in the aqueous phase neutralizes the HCl, while the product remains in the organic layer, minimizing hydrolysis of the acyl chloride.[5][7]

Solvent Selection

The solvent must be inert to the highly reactive acyl chloride.

  • Anhydrous Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent choices.[1] They are polar enough to dissolve the reactants but do not react with the acyl chloride. It is imperative to use anhydrous solvents to prevent the competing hydrolysis of 3-chloropropanoyl chloride.

  • Biphasic Systems: As mentioned, water in combination with an immiscible organic solvent is used for Schotten-Baumann conditions.[7]

Temperature Control

Due to the exothermic nature of the reaction, temperature control is paramount for safety and to minimize side reactions.[1]

  • Initial Cooling: The reaction is typically initiated at a reduced temperature (0 to 5 °C) by cooling the flask in an ice bath.[1][8]

  • Controlled Addition: The 3-chloropropanoyl chloride should be added dropwise to the solution of the amine and base. This allows for the dissipation of heat and maintains control over the reaction rate.[1]

  • Warming to Ambient Temperature: After the addition is complete, the reaction is often allowed to warm to room temperature and stirred until completion, which is monitored by a technique like Thin Layer Chromatography (TLC).[1][8]

Stoichiometry

A typical stoichiometric ratio involves using the amine as the limiting reagent.

  • Amine: 1.0 equivalent

  • 3-Chloropropanoyl Chloride: 1.1 equivalents (a slight excess ensures complete consumption of the amine)[1]

  • Base (e.g., Triethylamine): 1.2 equivalents (an excess is needed to neutralize the HCl produced from the reaction of the acyl chloride with the amine and any trace moisture)[1]

Pillar 3: In the Laboratory - A Validated Protocol

This section provides a detailed, step-by-step methodology for a typical N-acylation of an aromatic amine.

Materials & Equipment
  • Aromatic amine (1.0 eq)

  • 3-Chloropropanoyl chloride (1.1 eq)

  • Triethylamine (NEt₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, ice bath

  • Standard glassware for workup and purification (separatory funnel, flasks, etc.)

  • TLC plates and developing chamber

  • Rotary evaporator

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Aqueous Workup cluster_purification 4. Isolation & Purification prep1 Dissolve amine (1.0 eq) and NEt3 (1.2 eq) in anhydrous DCM in a dry flask under an inert atmosphere (N2). prep2 Cool the solution to 0 °C using an ice bath. prep1->prep2 react1 Add 3-chloropropanoyl chloride (1.1 eq) dropwise via dropping funnel, keeping temperature < 5 °C. prep2->react1 react2 Stir at 0 °C for 30 min, then allow to warm to room temperature. react1->react2 react3 Monitor reaction progress by TLC until starting amine is consumed. react2->react3 workup1 Quench reaction with water. Transfer to a separatory funnel. react3->workup1 workup2 Wash organic layer sequentially with: 1. 1M HCl 2. Sat. NaHCO3 3. Brine workup1->workup2 workup3 Dry the organic layer over anhydrous Na2SO4 or MgSO4. workup2->workup3 purify1 Filter to remove drying agent. Concentrate under reduced pressure (rotary evaporator). workup3->purify1 purify2 Purify the crude product via recrystallization or column chromatography. purify1->purify2 purify3 Obtain pure N-(3-chloropropionyl) amine. purify2->purify3

Caption: General experimental workflow for N-acylation.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aromatic amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[1]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.[1]

  • Addition of Acyl Chloride: Add 3-chloropropanoyl chloride (1.1 eq) dropwise to the reaction mixture using a dropping funnel. It is crucial to maintain the internal temperature below 5 °C during this addition to control the exotherm.[1] The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature.[1]

  • Monitoring: Monitor the reaction's progress by TLC until the starting amine spot is no longer visible.

  • Workup - Quenching and Washing: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to remove bulk water).[1][8]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(3-chloropropionyl) amine.[1]

Data Presentation: Illustrative Reaction Conditions

The following table summarizes typical conditions and reported yields for the N-acylation of various amines. Yields are highly dependent on the specific substrate and optimization.

Amine SubstrateAcylating AgentBase / ConditionsSolventYield (%)Reference
Aniline3-Chloropropanoyl chloridePropylene oxide / Phosphate bufferWater/Buffer77[9]
p-Toluidine3-Chloropropanoyl chloridePropylene oxide / Phosphate bufferWater/Buffer73[9]
Benzylamine3-Chloropropanoyl chlorideTriethylamineDichloromethane>80 (Qualitative)[8][10]
General Aromatic Amine3-Chloropropanoyl chlorideTriethylamineDichloromethaneTypically High[1]

Trustworthiness: Self-Validation and Safety

Ensuring Reaction Success
  • Moisture is the Enemy: The primary antagonist in this reaction is water, which will readily hydrolyze the acyl chloride. Ensure all glassware is oven- or flame-dried, use anhydrous solvents, and maintain an inert atmosphere.

  • TLC is Your Guide: Do not rely on reaction time alone. TLC is the most reliable method to determine if the starting amine has been fully consumed. Co-spotting your reaction mixture with the starting amine is essential for accurate interpretation.

  • Confirm Your Product: After purification, confirm the identity and purity of your product using analytical techniques such as NMR spectroscopy, IR spectroscopy, and Mass Spectrometry.

Safety Precautions
  • 3-Chloropropanoyl Chloride: This reagent is highly corrosive, lachrymatory (causes tearing), and reacts violently with water.[1][11][12][13] It is fatal if inhaled.[12][14] ALWAYS handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[11][13]

  • Exothermic Reaction: Be prepared for heat generation, especially during the addition of the acyl chloride. A slow, controlled addition into a cooled vessel is critical for safety.[1]

  • Solvent Hazards: Dichloromethane is a volatile and potentially harmful solvent. Use it exclusively within a fume hood.[1]

  • Emergency Preparedness: Have appropriate quenching materials and spill kits readily available. Ensure you are familiar with the location and operation of safety showers and eyewash stations. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11][14]

References

  • Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride - Benchchem.
  • Schotten–Baumann reaction - Grokipedia.
  • Schotten-Baumann Reaction - Organic Chemistry Portal.
  • reaction between acyl chlorides and amines - addition / elimin
  • 3-Chloropropionyl chloride - Safety D
  • SAFETY D
  • 3-Chloro Propionyl Chloride CAS No 625-36-5 MATERIAL SAFETY D
  • 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie.
  • Methods for the acylation of amine compounds - Google P
  • Application Notes and Protocols: 3-Chloropropionyl Chloride in the Synthesis of Pharmaceutical Intermedi
  • Explaining the reaction between acyl chlorides and amines - addition / elimin
  • Schotten-Baumann Reaction - J&K Scientific LLC.
  • Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
  • Schotten–Baumann reaction - Wikipedia.
  • reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis - Doc Brown.
  • Direct Amidation of Tertiary N-Benzylamines - ACS Public
  • Nucleophilic Addition-Elimin
  • Mild and Useful Method for N-Acyl
  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral - Taylor & Francis Online.
  • Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amid
  • 3-Chloropropionyl chloride in the Synthesis of Pharmaceutical Intermedi

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Application Note: Comprehensive Analytical Characterization of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methods for the characterization of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide, a chemical entity of interest in pharmaceutical development and chemical synthesis.[1][2][3] Given the limited availability of specific validated assays for this compound, this document outlines robust, scientifically-grounded protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed to ensure the identity, purity, and structural integrity of the analyte, providing researchers, scientists, and drug development professionals with the necessary tools for rigorous quality control and characterization.

Introduction

This compound (CAS No: 1087784-10-8) is a halogenated aromatic amide with a molecular formula of C₁₀H₈Cl₂N₂O and a molecular weight of 243.09 g/mol .[1][3] Its structure, featuring a cyanophenyl group and a chloro-substituted propanamide chain, suggests its potential as an intermediate in the synthesis of more complex molecules, possibly in the agrochemical or pharmaceutical industries.[4] Accurate and reliable analytical methods are paramount for confirming the chemical structure, quantifying its purity, and identifying potential impurities. This application note details a multi-faceted analytical approach to achieve a thorough characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reversed-phase HPLC with UV detection is the cornerstone for assessing the purity of non-volatile organic compounds like this compound.[5] The method's high resolution and sensitivity allow for the separation of the main compound from closely related impurities. A C18 column is selected for its versatility and effectiveness in retaining moderately polar to nonpolar analytes. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure sharp peak shapes and optimal separation.[5][6]

Experimental Workflow: HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~10 mg of sample B Dissolve in 10 mL of 50:50 Acetonitrile:Water A->B C Vortex to dissolve B->C D Filter through 0.45 µm syringe filter C->D G Equilibrate C18 column with initial mobile phase D->G Injectable Sample E Prepare Mobile Phase A (0.1% Formic Acid in Water) F Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) H Inject 10 µL of filtered sample G->H I Run gradient elution program H->I J Detect at 254 nm I->J K Integrate chromatogram peaks J->K Chromatographic Data L Calculate purity based on peak area percentage K->L M Identify and quantify impurities L->M

Caption: Workflow for HPLC purity analysis of this compound.

Protocol: HPLC Purity Method
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to 0.1 mg/mL with the same solvent mixture.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulates.[5]

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS) for Structural Confirmation

Rationale: Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target amide, minimizing fragmentation and preserving the molecular ion. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of the elemental formula.

Protocol: LC-MS Analysis
  • Sample Infusion:

    • Prepare a dilute solution of the compound (approximately 10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Parameters (Illustrative for a Q-TOF instrument):

ParameterValue
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.5 kV
Sampling Cone 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Mass Range 50-500 m/z
  • Expected Results:

    • The primary ion observed should be the protonated molecule [M+H]⁺.

    • For this compound (C₁₀H₈Cl₂N₂O), the expected monoisotopic mass is 242.0014 Da.

    • The [M+H]⁺ ion should appear at m/z 243.0087.

    • The characteristic isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) should be observed, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds.[7] ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques like COSY and HSQC can be used to establish connectivity between protons and carbons. Deuterated solvents are used to avoid interference from solvent protons.[7]

Logical Relationship of NMR Experiments

NMR_Logic A ¹H NMR D COSY A->D H-H Connectivity E HSQC A->E Direct C-H Correlation G Final Structure Confirmation A->G B ¹³C NMR C DEPT-135 B->C CH, CH₂, CH₃ Multiplicity B->E B->G C->G D->G F HMBC E->F Long-range C-H Correlation E->G F->G

Caption: Inter-relationship of NMR experiments for complete structural elucidation.

Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Parameters (Illustrative for a 400 MHz spectrometer):

ExperimentKey Parameters
¹H NMR 32 scans, 16 ppm spectral width, 2s relaxation delay
¹³C NMR 1024 scans, 240 ppm spectral width, 2s relaxation delay
COSY 2 scans, 16 transients per increment
HSQC 4 scans, 256 increments
  • Hypothetical ¹H NMR Data (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HAmide N-H
~8.2Doublet1HAromatic C-H
~7.9Doublet of doublets1HAromatic C-H
~7.7Doublet1HAromatic C-H
~3.9Triplet2H-CH₂-Cl
~2.9Triplet2H-CO-CH₂-

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[8] For this compound, key functional groups include the N-H bond, C=O (amide), C≡N (nitrile), and C-Cl bonds.

Protocol: FTIR Analysis
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch (amide)
~2230C≡N stretch (nitrile)
~1680C=O stretch (amide I)
~1540N-H bend (amide II)
~700-800C-Cl stretch

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity assessment, mass spectrometry for molecular weight and formula confirmation, NMR for unambiguous structural elucidation, and FTIR for functional group identification constitutes a thorough analytical package. These protocols are designed to be adaptable and can serve as a foundation for method validation in regulated environments. By employing these techniques, researchers can ensure the quality and integrity of this compound in their scientific investigations.

References

  • PubChem. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. Retrieved January 19, 2026, from [Link]

  • PubChemLite. (n.d.). N-(3-chloro-4-cyanophenyl)(propan-2-yloxy)carbothioamide. Retrieved January 19, 2026, from [Link]

  • Chembase. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Technical Disclosure Commons. (2021). Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1yl] propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide. Retrieved January 19, 2026, from [Link]

  • S, S., & Rollando, R. (2018). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmaceutical and Clinical Research, 10(5), 143-149.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 19, 2026, from [Link]

  • NIST. (n.d.). Propanamide, N-(3-chlorophenyl)-2-chloro-. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • NIST. (n.d.). Pentanamide, N-(3-chloro-4-methylphenyl)-2-methyl-. Retrieved January 19, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection: collaborative study. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl- - Optional[13C NMR]. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Retrieved January 19, 2026, from [Link]

  • NIST. (n.d.). Propanamide, N-(4-methoxyphenyl)-3-chloro-. Retrieved January 19, 2026, from [Link]

  • NIST. (n.d.). Propanamide, N-(4-fluorophenyl)-3-chloro-. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Green Chemistry. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). 3-Chloro-N-(diphenylcarbamothioyl)benzamide. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 3-chloro-1,2-propanediol trifunctional initiator (a),.... Retrieved January 19, 2026, from [Link]

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Application Note & Protocol: A Strategic Guide to the Experimental Design for Screening N-aryl-propanamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-aryl-propanamide scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of biologically active agents. Derivatives have demonstrated a wide spectrum of activities, including potent antiproliferative effects in cancer cell lines.[1][2] Some have been shown to exert their effects through mechanisms like the inhibition of histone deacetylases (HDACs), critical enzymes in epigenetic regulation.[3] The versatility of the N-aryl-propanamide core allows for the creation of large, diverse chemical libraries, which are invaluable starting points for drug discovery campaigns.[4]

However, the journey from a large compound library to a small set of validated, high-quality hits is fraught with challenges. A successful screening campaign requires more than just a primary assay; it demands a robust, multi-tiered experimental design that systematically identifies active compounds, confirms their potency, and eliminates artifacts. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a screening cascade for N-aryl-propanamide libraries. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and outline a logical progression from primary screen to validated hit, ensuring a self-validating and trustworthy workflow.

Part 1: The Screening Cascade - A Strategic Overview

The fundamental principle of an effective screening campaign is to use a series of assays with increasing complexity and biological relevance to triage a large library down to a manageable number of high-confidence hits. This tiered approach, often called a "screening cascade," is designed to maximize efficiency and minimize the investment of resources in compounds that are ultimately unsuitable.[5] The process begins with a high-throughput primary screen designed for speed and scalability, followed by more detailed secondary assays to confirm activity and elucidate the mechanism of action.[6][7]

The key stages are:

  • Primary High-Throughput Screening (HTS): The entire library is tested at a single concentration to identify initial "hits" that show activity against the biological target or pathway of interest.[8]

  • Hit Confirmation: Primary hits are re-tested, often using the same assay, to eliminate experimental errors and confirm reproducible activity.[9][10]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC50 or EC50).[11]

  • Secondary & Orthogonal Assays: Potent compounds are evaluated in different, often more complex, assays to confirm their biological activity through an independent method, thereby reducing the chance of technology-specific artifacts.[12]

  • Counter-Screening & Selectivity Profiling: Compounds are tested in assays designed to identify undesirable characteristics, such as cytotoxicity or non-specific activity, and to assess their selectivity against related targets.[5][8]

This strategic funneling ensures that only the most promising compounds, those with confirmed, potent, and specific activity, are advanced to the resource-intensive hit-to-lead optimization phase.

G cluster_0 cluster_1 cluster_2 A N-aryl-propanamide Library (~10,000s of compounds) B Primary HTS (Single Concentration) A->B C Initial 'Hits' (~100s of compounds) B->C D Hit Confirmation & Dose-Response (IC50/EC50 Determination) C->D E Confirmed, Potent Hits (~10s of compounds) D->E F Secondary/Orthogonal Assays & Counter-Screening (Selectivity, Cytotoxicity) E->F G Validated Hits for Hit-to-Lead (<10 compound series) F->G

Caption: The Screening Cascade Funnel.

Part 2: Primary High-Throughput Screening (HTS)

The choice of the primary assay is the most critical decision in the screening campaign. It dictates the type of hits that will be identified and the potential pitfalls of the screen. The two main approaches are target-based and phenotypic screening.[13]

  • Target-Based (Biochemical) Screening: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[14][15] They are highly specific and provide direct evidence of molecular interaction. For an N-aryl-propanamide library with suspected HDAC inhibitory activity, a biochemical assay using a purified HDAC enzyme would be a logical choice.

  • Phenotypic (Cell-Based) Screening: These assays measure the effect of a compound on a whole cell, such as inhibition of proliferation, induction of apoptosis, or changes in morphology.[16][17] They offer greater physiological relevance but do not immediately reveal the molecular target.[18] An antiproliferation screen against a cancer cell line is a common and powerful phenotypic approach.

For a comprehensive strategy, running both types of screens in parallel can be highly informative. Below are detailed protocols for both a biochemical HDAC inhibition assay and a cell-based antiproliferation assay.

Protocol 1: Biochemical HTS - HDAC Inhibition Assay (Fluorescence-Based)

This protocol describes a typical fluorescence intensity-based assay to screen for inhibitors of a purified human HDAC enzyme.

Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the N-aryl-propanamide library (10 mM in DMSO stock) into a 384-well, low-volume, black assay plate.

    • Dispense 50 nL of DMSO into control wells (for 0% inhibition) and 50 nL of a known HDAC inhibitor (e.g., Trichostatin A, 1 mM stock) into positive control wells (for 100% inhibition).

  • Enzyme Addition:

    • Prepare a solution of recombinant human HDAC1 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) at a 2X final concentration (e.g., 10 ng/mL).

    • Add 5 µL of the enzyme solution to all wells except for the "no enzyme" background controls. Add 5 µL of assay buffer to the background wells.

    • Briefly centrifuge the plates (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition & Reaction:

    • Prepare a 2X solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.

    • Add 5 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume is now 10 µL.

    • Shake the plates for 30 seconds and incubate at 37°C for 60 minutes.

  • Development & Detection:

    • Add 10 µL of developer solution (containing a protease like trypsin and Trichostatin A to stop the HDAC reaction) to all wells. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC group.

    • Incubate at 37°C for 15 minutes.

    • Read the fluorescence intensity on a compatible plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) where Signal_Min is the average of the positive controls and Signal_Max is the average of the DMSO controls.

    • Identify hits as compounds exhibiting inhibition greater than a defined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).

Protocol 2: Cell-Based HTS - Antiproliferation Assay

This protocol uses a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®) to measure cell viability as an indicator of proliferation.

Methodology:

  • Cell Plating:

    • Harvest a cancer cell line (e.g., HCT-116) in the logarithmic growth phase.

    • Resuspend the cells in culture medium to a density of 100,000 cells/mL.

    • Using a multi-drop dispenser, seed 50 µL of the cell suspension (5,000 cells) into each well of a 384-well, white, clear-bottom tissue culture plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare a daughter plate by diluting the 10 mM library stocks to 1 mM in DMSO.

    • Using a pintool or acoustic liquid handler, transfer 100 nL of compound from the daughter plate to the cell plates. The final compound concentration will be approximately 10 µM.

    • Add 100 nL of DMSO to control wells and 100 nL of a potent cytotoxic agent (e.g., Staurosporine) to positive control wells.

  • Incubation:

    • Return the plates to the incubator (37°C, 5% CO2) and incubate for 72 hours.

  • Lysis & Signal Detection:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of proliferation using the same formula as in the biochemical assay.

    • Define hits based on a robust statistical cutoff (e.g., % inhibition > 50%).

Parameter Acceptable Range Description
Z'-factor > 0.5A measure of assay quality that reflects the dynamic range and data variation.[19] A value > 0.5 indicates an excellent assay suitable for HTS.
Signal-to-Background (S/B) > 5The ratio of the mean signal of the high control (max signal) to the mean signal of the low control (min signal).
Coefficient of Variation (%CV) < 15%A measure of the variability of the data within control wells. A lower %CV indicates higher precision.
Table 1: Key HTS Assay Validation Parameters.

Part 3: Hit Confirmation and Potency Determination

A single active result in a primary screen is not sufficient to classify a compound as a validated hit.[9] False positives can arise from experimental errors or compound properties that interfere with the assay technology.[8] The goal of this stage is to re-test the initial hits to confirm their activity and then determine their potency through dose-response analysis.[11]

G A Primary Hits (from single-point HTS) B Re-test in Primary Assay (Single Concentration) A->B C Activity Confirmed? B->C D Dose-Response Analysis (e.g., 10-point curve) C->D Yes F Discard (False Positive) C->F No E Potent & Efficacious? D->E G Discard (Low Potency) E->G No H Progress to Secondary Assays E->H Yes

Caption: Hit Confirmation and Potency Workflow.

Protocol 3: Dose-Response Analysis (IC50 Determination)

This protocol is applicable to either the biochemical or cell-based assay described previously.

Methodology:

  • Source Compound Retrieval:

    • For each confirmed hit, retrieve the original stock solution from the main library. It is critical to use a fresh sample to rule out degradation or contamination of the screening plates.[20]

  • Serial Dilution:

    • Create a 10-point, 3-fold serial dilution series for each compound in a 384-well source plate using DMSO. For example, starting from a 10 mM stock, this would create concentrations from 10 mM down to ~0.5 µM.

  • Compound Dosing:

    • Transfer a small volume (e.g., 50-100 nL) of each concentration from the dilution series into the final assay plates (containing either enzyme or cells). This will generate a final concentration curve typically ranging from ~50 µM to low nanomolar concentrations.

  • Assay Execution:

    • Perform the chosen primary assay (HDAC inhibition or antiproliferation) as described in Part 2.

  • Data Analysis and Curve Fitting:

    • For each compound, plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Dotmatics) to determine the IC50 value (the concentration at which 50% of the activity is inhibited).

Compound ID Hill Slope Top (%) Bottom (%) IC50 (µM)
N-AP-0011.198.51.20.25
N-AP-0020.995.3-2.51.5
N-AP-003N/A<50N/A>50
N-AP-0041.5101.245.15.6 (Partial)
Table 2: Example Dose-Response Data Summary.

Part 4: Counter-Screening and Selectivity Profiling

The final step in the triage process is to eliminate compounds with undesirable properties and to understand the specificity of the remaining hits.[5] Counter-screens are designed to identify compounds that interfere with the assay's detection system (e.g., luciferase inhibitors, fluorescent compounds) or that produce the desired outcome through a non-specific mechanism, such as cytotoxicity.[8]

G A Potent Hits (from Dose-Response) B Technology Counter-Screen (e.g., Luciferase Inhibition) A->B C Interference? B->C D Cytotoxicity Assay (in non-target cell line) C->D No G Discard (Assay Artifact) C->G Yes E Cytotoxic? D->E F Selectivity Profiling (e.g., against related targets) E->F No H Discard or Deprioritize (Non-specific Cytotoxicity) E->H Yes I Validated, Selective Hits F->I

Caption: Counter-Screening and Selectivity Logic.

Protocol 4: Technology-Specific Counter-Screen (Luciferase Inhibition)

This is crucial for hits identified in the cell-based antiproliferation screen (Protocol 2), as some compounds can directly inhibit the luciferase enzyme, leading to a false-positive signal of cell death.[8]

Methodology:

  • Reagent Preparation: Prepare a solution of purified luciferase enzyme and its substrate (ATP and luciferin) in a cell-free buffer.

  • Compound Dosing: Add the hit compounds to a 384-well white plate at the same concentration used in the primary screen (e.g., 10 µM).

  • Reaction & Detection: Add the luciferase/substrate mix to the wells and immediately read the luminescence.

  • Analysis: Compounds that cause a significant drop in luminescence in this cell-free system are likely luciferase inhibitors and should be flagged as potential false positives from the primary cell-based screen.

Protocol 5: Cytotoxicity Counter-Screen

For hits from a target-based screen (e.g., HDAC inhibition), it's important to confirm that the observed cellular activity is not simply due to general cytotoxicity. This can be done by running the antiproliferation assay (Protocol 2) in a cell line that does not express the target or is known to be insensitive to its inhibition. A significant loss of viability in this context suggests non-specific cytotoxicity.

Conclusion and Hit Triage

By the end of this screening cascade, the research team will have a rich dataset for each of the initial hits. The final step, hit triage, involves integrating all the data to select the most promising chemical series for optimization. A high-quality hit from an N-aryl-propanamide library will ideally exhibit:

  • Confirmed activity in the primary assay.

  • High potency (e.g., sub-micromolar IC50/EC50) with a full dose-response curve.

  • Activity in an orthogonal secondary assay confirming the biological effect.

  • No interference with the assay technology.

  • A significant selectivity window between on-target activity and off-target effects like general cytotoxicity.[5]

This systematic and self-validating approach ensures that the resources dedicated to medicinal chemistry and lead optimization are focused on compounds with the highest probability of becoming successful drug candidates.

References

  • GARDP Revive. Hit confirmation, hit validation.[Link]

  • Sygnature Discovery. The Importance of Counter Screens in HTS.[Link]

  • National Center for Biotechnology Information (NIH). Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling.[Link]

  • Creative Biolabs. Hit Validation Services.[Link]

  • Korn, K., & Krausz, E. (2007). Cell-based high-content screening of small-molecule libraries. Current Opinion in Chemical Biology. [Link]

  • Charles River Laboratories. Hit Identification (Hit ID).[Link]

  • Oncodesign Services. Hit identification and validation services.[Link]

  • Creative Biolabs. Counter-Screen Service.[Link]

  • ACS Chemical Biology. High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase.[Link]

  • Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • Clemons, P. A., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link]

  • News-Medical.Net. High-Throughput Screening Using Small Molecule Libraries.[Link]

  • Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. [Link]

  • Assay Genie. High-Throughput Screening Assays.[Link]

  • Chen, G., et al. (2015). Ligand-Enabled Triple C–H Activation Reactions: One-Pot Synthesis of Diverse 4-Aryl-2-quinolinones from Propionamides. Journal of the American Chemical Society. [Link]

  • Oravec, M., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules. [Link]

  • Axxam S.p.A. In Vitro Assays | Biochemical Assays.[Link]

  • World Health Organization (WHO). Preventing HIV misdiagnosis.[Link]

  • Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PubMed. [Link]

  • Der Pharma Chemica. Synthesis and Biological Activity of N-Aryl-N-Heteroaryl Carbamides.[Link]

  • University of Kansas. KU-HTS Compound Libraries | High Throughput Screening Laboratory.[Link]

  • ICAP at Columbia University. ICAP Approach to Strategic HIV Testing.[Link]

  • Singh, K., et al. (2021). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Biomedicine & Pharmacotherapy. [Link]

  • Mayr, L. M., & Bojanic, D. (2020). High-throughput screening: today's biochemical and cell-based approaches. Drug Discovery Today. [Link]

  • International Journal of Research in Pharmaceutical Sciences. A brief review of high throughput screening in drug discovery process.[Link]

  • Patsnap. How Are Biochemical Assays Used in High-Throughput Screening?[Link]

  • The Herbert Wertheim UF Scripps Institute. High-Throughput Molecular Screening Center.[Link]

  • Luís, P. B., et al. (2023). Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. MDPI. [Link]

  • Al-Rashood, S. T., et al. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities. MDPI. [Link]

  • ResearchGate. Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells.[Link]

  • Guzman, F., et al. (2021). Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. Frontiers in Molecular Biosciences. [Link]

  • Schoen, A., et al. (2024). DNA-Encoded Chemical Library Screening with Target Titration Analysis: DELTA. Journal of the American Chemical Society. [Link]

  • ResearchGate. Nonbenzenoid N-Aryl Oxalamide: Synthesis of troponyl-Oxalamide Peptides by Pd(II)-Catalyzed C(sp3)-H Functionalization of Glycinamides.[Link]

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Application Notes & Protocols: Leveraging 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide in Fragment-Based Drug Discovery for Covalent Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: The Case for Electrophilic Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying starting points for novel therapeutics.[1][2] By screening small, low-complexity molecules (fragments), FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency.[3] Recently, there has been a resurgence of interest in covalent inhibitors, driven by their potential for enhanced potency, prolonged duration of action, and ability to target shallow binding pockets.[4] The intersection of these two strategies—covalent FBDD—offers a compelling approach to developing highly specific and potent drugs.[5]

This application note focuses on 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide , a fragment designed with the potential for covalent modification of a target protein. The chloro-propanamide moiety serves as a "warhead," an electrophilic group capable of reacting with nucleophilic amino acid residues, most commonly cysteine.[6] We will provide a detailed guide on the synthesis, characterization, and application of this fragment in a hypothetical FBDD campaign against a cysteine protease, a class of enzymes implicated in a variety of diseases.

II. Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening and follow-up experiments. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₈Cl₂N₂O[7]
Molecular Weight 243.09 g/mol [7]
SMILES C1=CC(=C(C=C1NC(=O)CCCl)Cl)C#N[7]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 2[8]
Topological Polar Surface Area (TPSA) 52.9 Ų[8]

III. Synthesis Protocol

The synthesis of this compound can be achieved through a standard amide coupling reaction. The following protocol is based on established methods for similar compounds.[9]

Reaction Scheme:

Materials:

  • 3-chloro-4-cyanoaniline

  • 3-chloropropionyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 10% Citric Acid Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes for elution

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-4-cyanoaniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add TEA or DIPEA (1.2 eq) to the stirred solution.

  • Addition of Acid Chloride: Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a 10% citric acid solution and transfer the mixture to a separatory funnel.[10]

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Fragment-Based Screening and Hit Validation Workflow

A typical FBDD campaign involves a tiered approach, starting with a primary screen to identify binders, followed by orthogonal validation and structural studies to confirm the binding mode.[11]

FBDD_Workflow cluster_screening Primary Screening & Hit Triage cluster_characterization Hit Characterization cluster_optimization Lead Optimization primary_screen Primary Screen (e.g., DSF, SPR) hit_triage Hit Triage & Confirmation (Orthogonal Assay, e.g., NMR) primary_screen->hit_triage Identified Hits kinetics Binding Kinetics (SPR) hit_triage->kinetics Confirmed Binders structural Structural Biology (X-ray Crystallography) kinetics->structural Kinetic Profile synthesis Analogue Synthesis structural->synthesis Binding Mode sar Structure-Activity Relationship (SAR) synthesis->sar New Compounds sar->primary_screen Iterative Improvement SPR_Principle cluster_phases SPR Sensorgram Phases Baseline 1. Baseline (Buffer Flow) Association 2. Association (Fragment Injection) Baseline->Association Inject Analyte SteadyState 3. Steady State (Binding Equilibrium) Association->SteadyState Saturation Dissociation 4. Dissociation (Buffer Flow) SteadyState->Dissociation Inject Buffer Regeneration 5. Regeneration (Surface Reset) Dissociation->Regeneration Inject Regen. Sol. Regeneration->Baseline New Cycle XRay_Workflow Protein_Prep Protein Purification & Crystallization Soaking Crystal Soaking with Fragment Protein_Prep->Soaking Data_Collection X-ray Data Collection (Synchrotron) Soaking->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Analysis of Binding Mode & Covalent Linkage Structure_Solution->Analysis

Sources

Application Note & Protocol: Assessing the Stability of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive protocol for assessing the chemical stability of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide, a compound of interest in drug discovery and development. The protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC). The methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), which pertains to stability testing of new drug substances.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design to ensure scientific rigor and regulatory compliance.

Introduction: The Rationale for Stability Assessment

The chemical stability of a potential drug candidate is a critical attribute that influences its safety, efficacy, and shelf-life.[4][5] Forced degradation, or stress testing, is an essential component of the drug development process. By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[4] This information is paramount for developing stable formulations and for creating and validating a stability-indicating analytical method. A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) content due to degradation and separate it from its degradation products.[6][7]

The structure of this compound, featuring an amide linkage, a chlorinated aromatic ring, and a cyano group, suggests several potential degradation pathways. The amide bond is susceptible to hydrolysis under acidic and basic conditions. The presence of chlorine atoms on the aromatic ring and the aliphatic chain may influence the molecule's susceptibility to photolytic and oxidative degradation. This protocol provides a systematic approach to investigate these potential liabilities.

Materials and Equipment

Reagents
  • This compound (Reference Standard, >99% purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution, analytical grade

  • Formic acid, HPLC grade

  • Ammonium acetate, HPLC grade

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Forced-air oven

  • Photostability chamber with controlled light and UV exposure[8]

  • Water bath

  • Vortex mixer

  • Sonicator

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.22 µm, compatible with sample solvent)

Preparation of Solutions

Stock Solution of this compound

Accurately weigh approximately 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL. Sonicate if necessary to ensure complete dissolution. This stock solution should be prepared fresh daily and protected from light.

Working Standard Solution

Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL. This working standard will be used for system suitability testing and quantification.

Stressor Solutions
  • Acidic: 0.1 M HCl

  • Basic: 0.1 M NaOH

  • Oxidative: 3% H₂O₂

Experimental Protocols

Forced Degradation (Stress) Studies

The goal of forced degradation is to achieve 5-20% degradation of the parent compound.[1] The conditions below are starting points and may need to be adjusted based on the lability of the compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose aliquots Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Expose aliquots Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose aliquots Thermal Thermal Degradation (80°C, solid state) Stock->Thermal Expose aliquots Photo Photolytic Degradation (ICH Q1B light exposure) Stock->Photo Expose aliquots Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration Oxidation->Dilute Thermal->Dilute Dissolve Photo->Dilute Dissolve Neutralize->Dilute HPLC Analyze by HPLC-UV/PDA Dilute->HPLC Data Quantify Degradation & Assess Peak Purity HPLC->Data

Caption: Workflow for the forced degradation of this compound.

  • To 1 mL of the stock solution in a sealed vial, add 1 mL of 0.1 M HCl.

  • Keep the vial in a water bath at 60°C for 24 hours.

  • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute with the mobile phase to the working concentration (0.1 mg/mL).

  • Analyze by HPLC.

Causality: The elevated temperature accelerates the acid-catalyzed hydrolysis of the amide bond.

  • To 1 mL of the stock solution in a sealed vial, add 1 mL of 0.1 M NaOH.

  • Keep the vial at room temperature for 24 hours.

  • At appropriate time points, withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Dilute with the mobile phase to the working concentration.

  • Analyze by HPLC.

Causality: Amide hydrolysis is often faster under basic conditions than acidic conditions at room temperature.

  • To 1 mL of the stock solution in a sealed vial, add 1 mL of 3% H₂O₂.

  • Keep the vial at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot.

  • Dilute with the mobile phase to the working concentration.

  • Analyze by HPLC.

Causality: The aromatic ring and the amide nitrogen are potential sites for oxidation.

  • Place a thin layer of the solid compound in a vial.

  • Keep the vial in a forced-air oven at 80°C for 48 hours.

  • At appropriate time points, withdraw a small amount of the solid, dissolve it in the diluent, and dilute to the working concentration.

  • Analyze by HPLC.

Causality: High temperature can provide the energy needed to overcome activation barriers for solid-state degradation reactions.

  • Expose the solid compound and a solution of the compound (in a photochemically inert solvent like acetonitrile/water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

  • A control sample should be kept in the dark under the same temperature conditions.

  • At the end of the exposure, dissolve the solid sample and dilute both the solid and solution samples to the working concentration.

  • Analyze by HPLC.

Causality: The aromatic ring with its electron-withdrawing substituents may be susceptible to photolytic reactions.

Stability-Indicating HPLC Method

The following is a starting point for developing a stability-indicating HPLC method. Method optimization will be necessary to achieve adequate separation of the parent compound from all degradation products.

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 3.5 µmA C18 column is a good starting point for the separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure the consistent protonation of any ionizable groups and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% BA gradient is necessary to elute both the parent compound and any potential degradation products with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength 254 nm or PDA scan (200-400 nm)254 nm is a common wavelength for aromatic compounds. A PDA detector is highly recommended to assess peak purity and identify the optimal detection wavelength for all components.

Before sample analysis, the chromatographic system must pass system suitability tests. This typically includes:

  • Tailing factor: ≤ 2.0 for the parent peak.

  • Theoretical plates: > 2000 for the parent peak.

  • Relative standard deviation (RSD) of replicate injections: ≤ 2.0% for peak area and retention time.

Data Analysis and Interpretation

  • Identify Degradation Products: Compare the chromatograms of the stressed samples with that of the unstressed control. New peaks appearing in the stressed samples are potential degradation products.

  • Assess Peak Purity: If using a PDA detector, assess the peak purity of the parent compound in the stressed samples to ensure there are no co-eluting impurities.

  • Quantify Degradation: Calculate the percentage of degradation using the following formula:

    % Degradation = [ (Area of parent peak in control - Area of parent peak in stressed sample) / Area of parent peak in control ] * 100

  • Mass Balance: A good stability-indicating method should account for a mass balance close to 100%.

    % Mass Balance = [ (Area of parent peak in stressed sample + Sum of areas of all degradation peaks) / Area of parent peak in control ] * 100

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways can be hypothesized:

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_dehalogenation Dehalogenation (Photolytic/Reductive) cluster_oxidation Oxidation Parent This compound C₁₀H₈Cl₂N₂O AcidDeg AcidDeg Parent->AcidDeg Amide Cleavage DehaloDeg N-(3-chloro-4-cyanophenyl)propanamide Parent->DehaloDeg Loss of Cl OxoDeg N-oxide or hydroxylated derivatives Parent->OxoDeg Addition of Oxygen

Caption: Hypothesized degradation pathways for this compound.

  • Hydrolysis: The most probable degradation pathway is the hydrolysis of the amide bond, yielding 3-chloro-4-cyanoaniline and 3-chloropropanoic acid. This is expected to be prominent under both acidic and basic conditions.

  • Dehalogenation: Photolytic stress may lead to the cleavage of the C-Cl bonds, either on the aliphatic chain or the aromatic ring.

  • Oxidation: The aromatic ring or the amide nitrogen could be susceptible to oxidation, forming N-oxides or hydroxylated species.

Conclusion

This application note provides a robust framework for the stability assessment of this compound. Adherence to these protocols will generate crucial data to understand the compound's degradation profile, which is fundamental for subsequent formulation development and regulatory submissions. The provided HPLC method serves as a validated starting point, and its specificity should be confirmed by ensuring that all degradation products are well-resolved from the parent peak and from each other.

References

  • ResolveMass Laboratories Inc. (2025).
  • ResolveMass Laboratories Inc. (2025).
  • MedCrave online. (2016).
  • National Institutes of Health (NIH). (n.d.).
  • International Journal of Creative Research Thoughts (IJCRT). (n.d.).
  • Journal of Molecular and Organic Chemistry. (2024). High-Performance Liquid Chromatography (HPLC)
  • Academia.edu. (n.d.).
  • International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.).
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and purity, drawing from established chemical principles and extensive laboratory experience.

I. Synthesis Overview: The Schotten-Baumann Reaction

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction.[1][2][3][4] This method involves the acylation of an amine, in this case, 3-chloro-4-cyanoaniline, with an acyl chloride, 3-chloropropionyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the equilibrium towards product formation.[2][3][5]

The overall reaction is as follows:

Understanding the nuances of this reaction is critical for troubleshooting and optimization. Key factors influencing the success of the synthesis include the choice of solvent, the type and amount of base used, reaction temperature, and the purity of the starting materials.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a multifaceted problem. Here’s a systematic approach to diagnosing and resolving the issue:

Potential Cause 1: Incomplete Reaction

  • Explanation: The reaction may not be proceeding to completion due to insufficient reaction time, inadequate temperature, or suboptimal mixing.

  • Solution:

    • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials.[6] Continue the reaction until the limiting reagent is no longer detectable.

    • Temperature Control: While the reaction is often exothermic, gentle heating may be required to drive it to completion, especially if the aniline is not highly reactive.[] However, excessive heat can lead to side reactions. A temperature range of 0°C to room temperature is a good starting point.[8]

    • Efficient Stirring: Ensure vigorous stirring, particularly in biphasic systems (e.g., using an aqueous base), to maximize the interfacial area where the reaction occurs.[2][4]

Potential Cause 2: Hydrolysis of the Acyl Chloride

  • Explanation: 3-Chloropropionyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it to the unreactive 3-chloropropionic acid.[9] This is a common issue when using aqueous bases or if there is moisture in the reaction solvent or on the glassware.

  • Solution:

    • Use Anhydrous Conditions: Employ anhydrous solvents (e.g., dichloromethane, toluene) and ensure all glassware is thoroughly dried.[8] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

    • Slow Addition of Acyl Chloride: Add the 3-chloropropionyl chloride dropwise to the reaction mixture containing the amine and base.[9] This ensures that the acyl chloride reacts preferentially with the more nucleophilic amine rather than with water or hydroxide ions.

Potential Cause 3: Protonation of the Amine

  • Explanation: The HCl generated during the reaction will protonate the starting amine, forming an ammonium salt.[9][10] This salt is no longer nucleophilic and will not react with the acyl chloride.

  • Solution:

    • Sufficient Base: Use at least one equivalent of a base to neutralize the HCl as it is formed.[5] Often, a slight excess of base (1.1-1.5 equivalents) is recommended to ensure the amine remains deprotonated and nucleophilic.[8]

    • Choice of Base: Both inorganic bases (e.g., NaOH, K2CO3 in aqueous solution) and organic bases (e.g., triethylamine, pyridine in an organic solvent) can be used.[1][4] For moisture-sensitive reactions, an organic base in an aprotic solvent is preferable.[5]

Q2: I'm observing significant impurity formation in my crude product. What are these impurities and how can I minimize them?

Impurity profiles can provide valuable clues about side reactions. Here are common culprits and mitigation strategies:

Potential Impurity 1: Diacylation Product

  • Explanation: While less common with secondary amides, if the product amide still possesses an N-H bond, it can potentially be acylated again, especially if an excess of the acyl chloride is used.

  • Solution:

    • Stoichiometric Control: Use a 1:1 molar ratio of the amine and acyl chloride. If necessary, a slight excess of the amine can be used to ensure all the acyl chloride is consumed.

Potential Impurity 2: Unreacted Starting Materials

  • Explanation: As discussed in Q1, incomplete reaction will lead to the presence of starting materials in the product.

  • Solution:

    • Reaction Monitoring: Use TLC or HPLC to confirm the complete consumption of the limiting reagent.[6]

    • Purification: Unreacted starting materials can often be removed during the work-up and purification steps. For example, unreacted amine can be removed by washing the organic layer with a dilute acid solution.

Potential Impurity 3: Products from Side Reactions of 3-Chloropropionyl Chloride

  • Explanation: The chloro-substituent on the propyl chain can also be reactive, potentially leading to side products through elimination or substitution reactions, especially under strongly basic conditions or at elevated temperatures.

  • Solution:

    • Mild Reaction Conditions: Use a non-nucleophilic organic base like triethylamine or pyridine and maintain a low reaction temperature (0-25°C).[8] Avoid strong, nucleophilic bases if this side reaction is suspected.

Q3: The reaction seems to stall and doesn't go to completion. What could be the issue?

A stalled reaction often points to a fundamental issue with the reagents or conditions.

Potential Cause 1: Poor Quality of Reagents

  • Explanation: The 3-chloropropionyl chloride may have hydrolyzed over time if not stored properly. The 3-chloro-4-cyanoaniline could be of low purity.

  • Solution:

    • Use Fresh or Purified Reagents: Use freshly opened or distilled 3-chloropropionyl chloride.[11] Check the purity of the aniline by melting point or spectroscopic methods and recrystallize if necessary.

Potential Cause 2: Inappropriate Solvent

  • Explanation: The chosen solvent may not be suitable for the reaction. For example, a protic solvent like ethanol could react with the acyl chloride. The reactants may also have poor solubility in the chosen solvent.

  • Solution:

    • Select an Appropriate Aprotic Solvent: Dichloromethane, tetrahydrofuran (THF), or toluene are generally good choices for this type of reaction.[] Ensure that both the amine and the base are soluble in the chosen solvent.

III. Frequently Asked Questions (FAQs)

Q: What is the best base to use for this synthesis?

A: The choice of base depends on the desired reaction conditions.

  • For Schotten-Baumann conditions (biphasic): An aqueous solution of sodium hydroxide or potassium carbonate is effective and economical.[1][2]

  • For anhydrous conditions: A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred to avoid side reactions with the acyl chloride.[5][8] Pyridine can also be used and may act as a catalyst.[4][9]

Q: How can I effectively purify the final product?

A: Purification typically involves a combination of techniques:

  • Aqueous Work-up: After the reaction is complete, the mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove any acidic byproducts, and finally with brine to remove residual water.[8]

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities.[10]

Q: What analytical techniques are recommended for characterizing the product?

A: A combination of spectroscopic methods is recommended for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1650-1680 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[6]

IV. Experimental Protocols

Optimized Synthesis Protocol for this compound

Materials:

  • 3-chloro-4-cyanoaniline

  • 3-chloropropionyl chloride[11]

  • Triethylamine (TEA)[8]

  • Anhydrous Dichloromethane (DCM)[8]

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-chloro-4-cyanoaniline (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous DCM to the cooled reaction mixture dropwise over 15-20 minutes.[8]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Summary Table
ParameterRecommended Value/ConditionRationale
Solvent Anhydrous DichloromethaneAprotic, good solubility for reactants, easy to remove.
Base TriethylamineNon-nucleophilic, scavenges HCl effectively.[8]
Stoichiometry Amine:Acyl Chloride:Base ≈ 1:1.05:1.2Slight excess of acyl chloride and base ensures complete reaction of the limiting amine.
Temperature 0°C to Room TemperatureControls the exothermic reaction and minimizes side reactions.[8]
Reaction Time 2-4 hours (monitor by TLC)Ensures the reaction goes to completion.

V. Visualizations

Reaction Mechanism Workflow

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Amine 3-chloro-4-cyanoaniline NucleophilicAttack Nucleophilic Attack of Amine on Carbonyl Amine->NucleophilicAttack AcylChloride 3-chloropropionyl chloride AcylChloride->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate Formation NucleophilicAttack->TetrahedralIntermediate Forms ChlorideElimination Chloride Ion Elimination TetrahedralIntermediate->ChlorideElimination Collapses Deprotonation Deprotonation by Base ChlorideElimination->Deprotonation Followed by Product 3-chloro-N-(3-chloro-4- cyanophenyl)propanamide Deprotonation->Product Byproduct Triethylammonium Chloride Deprotonation->Byproduct Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product IncompleteReaction Incomplete Reaction Start->IncompleteReaction Check for Hydrolysis Acyl Chloride Hydrolysis Start->Hydrolysis Suspect Protonation Amine Protonation Start->Protonation Consider SideReactions Side Reactions Start->SideReactions Investigate Monitor Monitor with TLC/HPLC Adjust Time/Temp IncompleteReaction->Monitor Anhydrous Use Anhydrous Conditions Slow Addition Hydrolysis->Anhydrous Base Ensure Sufficient Base Protonation->Base MildConditions Use Mild Conditions (Temp, Base) SideReactions->MildConditions

Caption: A logical workflow for troubleshooting common synthesis issues.

VI. References

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from

  • Grokipedia. Schotten–Baumann reaction. Retrieved from

  • Chemistry Education. Synthesis and analysis of amides. Retrieved from

  • SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from

  • Fisher Scientific. Amide Synthesis. Retrieved from

  • Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway. Retrieved from

  • OrgoSolver. Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Retrieved from

  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. Retrieved from

  • Benchchem. Application Notes and Protocols: 3-Chloropropionyl Chloride in the Synthesis of Pharmaceutical Intermediates. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of 3-Chloropropionyl Chloride in Fine Chemical Manufacturing. Retrieved from

  • Benchchem. Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions. Retrieved from

Sources

Technical Support Center: Synthesis of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide coupling reaction. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your synthesis, improve yield and purity, and troubleshoot effectively.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.

Q1: Why is my reaction yield consistently low, and my crude material contains unreacted 3-chloro-4-cyanoaniline?

This is a common issue that typically points to the deactivation or consumption of your acylating agent, 3-chloropropionyl chloride, before it can react with the amine.

Root Cause Analysis:

The primary culprit is the high reactivity of 3-chloropropionyl chloride, particularly its sensitivity to moisture.[1][2]

  • Hydrolysis of Acyl Chloride: 3-chloropropionyl chloride reacts violently with water to form the corresponding carboxylic acid, 3-chloropropionic acid.[1][2] This acid is not reactive enough to form an amide under these conditions and will not participate in the desired reaction. The presence of hydrolyzed acyl chloride effectively reduces its stoichiometry, leaving the aniline starting material unreacted.

  • Competitive Salt Formation: The resulting 3-chloropropionic acid can then be deprotonated by the base (e.g., triethylamine) in your reaction, forming a salt. This further consumes the base intended to neutralize the HCl generated during the amide formation.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. If using a solvent like dichloromethane (DCM), ensure it is from a freshly opened bottle or has been appropriately dried (e.g., over calcium hydride).

    • Handle 3-chloropropionyl chloride under an inert atmosphere. It is a lachrymator and corrosive, so appropriate personal protective equipment is essential.[3][4]

  • Verify Reagent Quality:

    • Use a fresh bottle of 3-chloropropionyl chloride. If the bottle is old, the contents may have partially hydrolyzed due to atmospheric moisture.

    • Ensure your amine, 3-chloro-4-cyanoaniline, is pure and dry. Impurities can affect the reaction outcome.[5]

Q2: My NMR and LC-MS analyses show a significant impurity with a mass approximately 36.5 Da less than my target product. What is this side product and how can I prevent it?

This mass loss corresponds to the elimination of hydrogen chloride (HCl) from the product molecule. The impurity is almost certainly N-(3-chloro-4-cyanophenyl)acrylamide .

Mechanistic Insight:

The formation of this α,β-unsaturated amide occurs via a base-mediated elimination (dehydrohalogenation) reaction. The protons on the carbon alpha to the carbonyl group (C2 of the propyl chain) are acidic. The base used to scavenge HCl can abstract one of these protons, leading to the elimination of the chloride ion from the adjacent carbon (C3).

Mitigation Strategies:

This side reaction is highly dependent on reaction conditions.

  • Temperature Control: The elimination reaction is often favored at higher temperatures. Maintain a low reaction temperature (0°C to room temperature) during the addition of the acyl chloride and for the duration of the reaction.[6]

  • Rate of Addition: Add the 3-chloropropionyl chloride solution dropwise to the solution of the amine and base.[7] A slow, controlled addition prevents localized heat spikes that can accelerate the elimination reaction.

  • Choice of Base: While tertiary amines like triethylamine are standard, an excess or a stronger, more hindered base could potentially favor elimination. Ensure precise stoichiometry of the base (typically 1.0-1.2 equivalents).

Q3: I'm observing a high molecular weight impurity that I suspect is a dimer. How is this forming?

The formation of a dimeric species is a strong possibility due to the bifunctional nature of both the starting materials and the product.

Root Cause Analysis:

The side reaction is an intermolecular N-alkylation. Your desired product, this compound, still contains a reactive alkyl chloride moiety. A nucleophile can attack this site. The most available nucleophile in the reaction mixture is the starting amine, 3-chloro-4-cyanoaniline.

  • Reaction: A molecule of 3-chloro-4-cyanoaniline attacks the 3-chloro position of a product molecule, displacing the chloride and forming a new C-N bond. This results in a dimer.

Prevention Protocol:

  • Control Stoichiometry: Avoid using a large excess of the amine starting material. A slight excess (e.g., 1.05 equivalents) may be used to ensure full consumption of the acyl chloride, but a large excess provides more nucleophiles for the undesired alkylation.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting materials have been consumed (as monitored by TLC or LC-MS). Prolonged reaction times increase the probability of this slower, secondary reaction occurring.

  • Temperature Management: Like other side reactions, this process is accelerated by heat. Maintaining lower temperatures throughout the reaction is beneficial.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control for a successful synthesis?

Answer: The three most critical parameters are:

  • Strict Anhydrous Conditions: To prevent hydrolysis of the highly reactive 3-chloropropionyl chloride.[1][2]

  • Temperature Control: Keeping the reaction cool (ideally starting at 0°C) is the single most effective way to minimize side reactions like elimination and N-alkylation.[6]

  • Stoichiometry: Precise measurement of reactants and the base is crucial. An excess of base can promote elimination, while an excess of the amine can lead to dimer formation.

Q2: What is the best solvent and base combination for this reaction?

Answer: Aprotic solvents are required. Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices as they are unreactive and effectively dissolve the starting materials.[7] For the base, triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used.[7][8] They are effective HCl scavengers without being overly strong to excessively promote elimination. Pyridine is also an option.

Q3: What analytical techniques are recommended for monitoring this reaction?

Answer:

  • Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring the disappearance of the starting amine. A typical mobile phase would be a mixture of hexanes and ethyl acetate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for in-process control. It allows you to track the formation of the product and simultaneously detect and identify the key side products (elimination product, dimer) by their respective masses.

Section 3: Diagrams and Data

Reaction Pathways Diagram

The following diagram illustrates the desired synthetic pathway versus the major competing side reactions discussed.

reaction_pathways cluster_reactants Reactants Amine 3-chloro-4-cyanoaniline Product Desired Product This compound Amine->Product Main Reaction (Acylation) AcylCl 3-chloropropionyl chloride AcylCl->Product Main Reaction (Acylation) Hydrolysis Side Product 3-chloropropionic acid AcylCl->Hydrolysis Hydrolysis Base Base (e.g., TEA) Base->Product Main Reaction (Acylation) Water H₂O (Contaminant) ExcessAmine Excess Amine Dimer Side Product N-Alkylation Dimer ExcessAmine->Dimer N-Alkylation HeatBase Heat / Excess Base Elimination Side Product N-(...)-acrylamide Product->Elimination Elimination Product->Dimer N-Alkylation

Caption: Main vs. Side Reaction Pathways in the Synthesis.

Summary of Potential Side Products
Impurity NameStructure DescriptionMass vs. ProductFormation MechanismMitigation Strategy
N-(3-chloro-4-cyanophenyl)acrylamide Product minus HCl-36.5 DaBase-catalyzed eliminationLow temperature (0°C), controlled addition, stoichiometric base.
Dimer Impurity Product + Amine - HCl+151.6 DaIntermolecular N-alkylationAvoid excess amine, minimize reaction time, low temperature.
3-Chloropropionic Acid Hydrolyzed acyl chlorideN/A (Reactant-derived)Hydrolysis of acyl chlorideUse anhydrous solvents and reagents; inert atmosphere.
Azetidinone (β-Lactam) Derivative Isomer of the product0 Da (Isomer)Intramolecular cyclizationAvoid high temperatures or strong bases during workup/purification.

Section 4: Optimized Experimental Protocol

This protocol is designed to minimize the formation of common side products.

Materials:

  • 3-chloro-4-cyanoaniline (1.0 eq)

  • 3-chloropropionyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-chloro-4-cyanoaniline (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

  • Base Addition: Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Acyl Chloride Addition: In a separate flask, dissolve 3-chloropropionyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution to the reaction mixture dropwise via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

References

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • MDPI. (2019). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Retrieved from [Link]

  • Technical Disclosure Commons. (2021). Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1yl] propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile. Retrieved from [Link]

  • Unipure. (n.d.). The Role of 3-Chloropropionyl Chloride in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

Sources

troubleshooting insolubility issues with 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for insolubility and related challenges encountered during experimentation. As your Senior Application Scientist, my goal is to equip you with both the foundational knowledge and practical solutions to ensure the successful use of this compound in your research.

Understanding the Molecule: A Proactive Approach to Solubility

This compound is a substituted N-aryl propanamide. Its structure, featuring two chloro substituents and a cyano group on the aromatic ring, contributes to its relatively low aqueous solubility. Proactively understanding these structural features is key to anticipating and mitigating solubility issues. The presence of halogen atoms and a nitrile group increases the molecule's hydrophobicity, while the amide group offers some potential for hydrogen bonding. However, the overall character of the molecule leans towards being sparingly soluble in aqueous media.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and challenges encountered when working with this compound.

FAQ 1: What is the best solvent to dissolve this compound?

Answer:

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This polar aprotic solvent is generally effective at dissolving a wide range of organic compounds. Based on cheminformatics predictions and experience with structurally similar molecules, the solubility in common laboratory solvents is estimated as follows:

SolventPredicted Solubility (LogS)Predicted Solubility (mg/mL)General Classification
Water -4.5~0.01Insoluble
Ethanol -2.8~2.0Sparingly Soluble
Methanol -2.5~3.5Soluble
DMSO -1.5~35.0Freely Soluble

Note: These are predicted values and should be confirmed experimentally.

Troubleshooting Workflow for Dissolution:

Caption: A stepwise workflow for dissolving this compound.

FAQ 2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. What should I do?

Answer:

This is a common issue known as "precipitation upon dilution" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. Here’s a systematic approach to troubleshoot this problem:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay. Determine the highest concentration that remains soluble in your final assay buffer.

  • Optimize the Dilution Process:

    • Rapid Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first dilute the DMSO stock into a smaller volume of buffer, ensure it's dissolved, and then add this intermediate dilution to the final volume.

  • Incorporate a Surfactant or Co-solvent:

    • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

    • Co-solvents: If your assay can tolerate it, including a small percentage of an organic co-solvent like ethanol in your final buffer can increase solubility. However, be mindful of the potential effects of the co-solvent on your biological system.

Experimental Protocol for Determining Maximum Soluble Concentration:

  • Prepare a series of dilutions of your DMSO stock solution in your final aqueous assay buffer.

  • Incubate the dilutions under the same conditions as your experiment (e.g., temperature, time).

  • Visually inspect for any signs of precipitation (cloudiness, visible particles).

  • For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC. The highest concentration without a significant loss of compound in the supernatant is your maximum soluble concentration.

FAQ 3: How can I assess the purity of my this compound sample?

Answer:

High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. A reversed-phase HPLC method will effectively separate the target compound from potential impurities.

Suggested HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Sample Preparation for HPLC Analysis:

  • Dissolve a small, accurately weighed amount of the compound in DMSO to a concentration of approximately 1 mg/mL.

  • Dilute this stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of about 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system to prevent clogging.[1]

FAQ 4: I am concerned about the stability of this compound in my aqueous assay buffer over time. What are the potential degradation pathways?

Answer:

The primary stability concern for this compound in aqueous solutions is hydrolysis of the amide bond. This reaction is typically slow at neutral pH but can be accelerated by acidic or basic conditions and elevated temperatures.

Potential Degradation Pathway:

G Compound This compound Products 3-chloropropanoic acid + 2-chloro-4-aminobenzonitrile Compound->Products Hydrolysis (H2O, H+ or OH-)

Sources

Technical Support Center: Degradation Pathways of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide. This guide is structured to provide both a theoretical framework for the compound's likely degradation pathways and practical, actionable solutions to common experimental challenges. As direct literature on this specific molecule is limited, the pathways described herein are predicted based on established principles of xenobiotic metabolism, drawing parallels from structurally similar compounds.

Part 1: Predicted Metabolic & Degradation Pathways

The structure of this compound presents several functional groups susceptible to metabolic and chemical degradation. The primary routes of biotransformation are anticipated to involve hydrolysis of the amide bond, transformations of the chloroalkane chain, and modifications to the substituted aromatic ring.

The following diagram illustrates the principal predicted degradation pathways.

G Parent This compound AmideHydrolysis Amide Hydrolysis (Amidases) Parent->AmideHydrolysis AromaticHydroxylation Aromatic Hydroxylation (Cytochrome P450) Parent->AromaticHydroxylation NitrileHydrolysis Nitrile Hydrolysis (Nitrilase / Nitrile Hydratase) Parent->NitrileHydrolysis Dehalogenation Dehalogenation / Conjugation (GST, Cytochrome P450) Parent->Dehalogenation Met1 3-chloropropanoic acid AmideHydrolysis->Met1 Product 1 Met2 3-chloro-4-cyanoaniline AmideHydrolysis->Met2 Product 2 Met3 Hydroxylated Metabolites AromaticHydroxylation->Met3 Met4 3-chloro-N-(3-chloro-4-carboxyphenyl)propanamide NitrileHydrolysis->Met4 Met5 Glutathione Conjugates & Other Dehalogenated Products Dehalogenation->Met5

Caption: Predicted degradation pathways of the target compound.

Key Predicted Transformations:
  • Amide Bond Hydrolysis: This is often a primary metabolic route for amide-containing compounds.[1][2] The reaction is catalyzed by a class of hydrolase enzymes known as amidases, cleaving the C-N bond to yield a carboxylic acid and an amine.[3][4] In this case, hydrolysis would produce 3-chloropropanoic acid and 3-chloro-4-cyanoaniline . This reaction is central to the metabolism of many pharmaceuticals.[5][6]

  • Aromatic Ring Hydroxylation: The 3-chloro-4-cyanophenyl ring is a substrate for oxidative metabolism, primarily by Cytochrome P450 (CYP) enzymes.[7] These enzymes introduce a hydroxyl (-OH) group onto the aromatic ring, typically at positions ortho or meta to the existing substituents, to increase water solubility. The presence of halogens can influence the site of oxidation.[8][9]

  • Nitrile Group Hydrolysis: The cyano (-C≡N) group can be metabolized to a carboxylic acid (-COOH). This biotransformation can occur via two main enzymatic pathways: a single-step reaction catalyzed by nitrilases or a two-step process involving nitrile hydratase to form an amide intermediate, which is then hydrolyzed by an amidase.[10][11] This would convert the 4-cyano group to a 4-carboxy group.

  • Metabolism of the Chloroalkane Chain: The 3-chloropropyl moiety is subject to several metabolic attacks:

    • Glutathione Conjugation: Glutathione S-transferases (GSTs) can catalyze the nucleophilic substitution of the chlorine atom with glutathione.[12] This is a major detoxification pathway for haloalkanes, resulting in a more water-soluble and excretable conjugate.[13][14][15]

    • Oxidative Dehalogenation: Cytochrome P450 enzymes can also metabolize halogenated alkanes, potentially leading to dehalogenation and the formation of reactive intermediates.[16][17]

Part 2: Troubleshooting Guide for Degradation Experiments

This section addresses specific issues you may encounter during your experimental work in a question-and-answer format.

Q1: I am incubating the compound with human liver microsomes, but I don't see any degradation or metabolite formation. What could be the problem?

A1: This is a common issue that can point to several factors in your experimental setup. Here is a checklist of potential causes and solutions:

  • Cofactor Omission or Degradation: Cytochrome P450 enzymes, which are abundant in liver microsomes, are dependent on NADPH for their activity.[7] Ensure you have added an NADPH-regenerating system or a sufficient concentration of NADPH to your incubation mixture. NADPH is unstable in solution, so prepare it fresh.

  • Enzyme Inactivity: The quality of your liver microsomes is critical. Ensure they have been stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles. You can verify the activity of your microsomal batch by running a positive control reaction with a known CYP substrate (e.g., testosterone or midazolam).

  • Inappropriate Incubation Conditions: Check that the incubation is performed at the optimal temperature (usually 37°C) and pH (around 7.4). Also, ensure that the concentration of the organic solvent used to dissolve your compound (e.g., DMSO, methanol) is low (typically <1%) in the final incubation volume, as higher concentrations can inhibit enzyme activity.

  • Insufficient Incubation Time: Some metabolic reactions are slow. If you are sampling at a single, early time point, you may miss the degradation. Conduct a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to observe the rate of parent compound depletion.

Q2: My LC-MS analysis shows several new peaks that I suspect are metabolites, but their signals are very weak. How can I improve their detection?

A2: Improving the sensitivity of metabolite detection is key to successful identification.

  • Sample Concentration: The most direct approach is to concentrate your sample. After quenching the reaction, you can evaporate the organic solvent from your extraction step and reconstitute the residue in a smaller volume of mobile phase.

  • Optimize Mass Spectrometry Parameters: Ensure your MS is tuned and calibrated. For unknown metabolites, perform a full scan experiment first. Once potential metabolite masses are identified (e.g., +16 Da for hydroxylation, +18 Da for hydrolysis of the nitrile to an amide), you can develop a more sensitive targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method.

  • Improve Chromatographic Separation: Poor peak shape can lead to low signal-to-noise. Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase to prevent peak distortion.[18] Adjusting the mobile phase pH can improve the peak shape of ionizable metabolites.

  • Increase the Amount of Starting Material: If possible, increase the initial concentration of the parent compound in your incubation, as long as it does not cause substrate inhibition.

Q3: I'm observing peak tailing and inconsistent retention times in my HPLC/LC-MS chromatograms. What should I do?

A3: Chromatographic issues like peak tailing and retention time drift can compromise data quality. The table below summarizes common causes and solutions.

Problem Potential Cause Recommended Solution
Peak Tailing 1. Secondary Interactions: Analyte interacting with active sites (e.g., free silanols) on the column stationary phase.1. Add a competitor (e.g., 0.1% formic acid or triethylamine) to the mobile phase. Use an end-capped column.
2. Column Overload: Injecting too much sample mass.2. Dilute the sample or reduce the injection volume.
3. Column Contamination/Void: Buildup of matrix components or a void at the column inlet.3. Use a guard column. Flush the column with a strong solvent. If a void is suspected, replace the column.[19]
Retention Time Drift 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions.1. Increase the equilibration time between gradient runs, ensuring at least 10 column volumes pass through.
2. Mobile Phase Composition Change: Evaporation of volatile organic solvents or inconsistent mixing.2. Keep mobile phase bottles capped. Prepare fresh mobile phase daily. Ensure the pump's mixer and degasser are functioning correctly.[20]
3. Temperature Fluctuations: Changes in ambient temperature affecting separation.3. Use a column oven to maintain a constant, controlled temperature.
4. Pump Malfunction: Inconsistent flow rate due to leaks or worn pump seals.4. Check for leaks in the system. Purge the pump to remove air bubbles. Check pump seals for wear or salt buildup.[21][22]

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the primary classes of enzymes I should consider when studying the metabolism of this compound?

A1: Based on its structure, four main enzyme classes are predicted to be involved:

  • Amidases (or Carboxylesterases): These hydrolases are responsible for cleaving the amide bond, a likely major metabolic pathway.[3][5]

  • Cytochrome P450s (CYPs): This superfamily of enzymes is critical for Phase I oxidative metabolism, including aromatic hydroxylation and potential dehalogenation.[7][23]

  • Glutathione S-Transferases (GSTs): These Phase II enzymes are key for conjugating the chloroalkane moiety with glutathione, a critical detoxification step.[12][24]

  • Nitrilases / Nitrile Hydratases: These enzymes specialize in the hydrolysis of the nitrile group to a carboxylic acid.[10]

Q2: Which in vitro experimental system is best to start with: liver microsomes or hepatocytes?

A2: The choice depends on your research question.

  • Liver Microsomes: This is an excellent starting point. They are cost-effective and enriched in Phase I enzymes, particularly CYPs.[25] They are ideal for investigating oxidative metabolism and are simple to use. However, they lack most Phase II enzymes (like GSTs, except for some membrane-bound forms) and cofactors, which must be added externally.

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[26] They contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more complete and physiologically relevant picture of a compound's metabolic fate, including conjugation reactions.[27] Start with microsomes to screen for oxidative metabolites, then move to hepatocytes to investigate conjugation and get a more comprehensive metabolic profile.

Q3: Can you provide a basic protocol for an in vitro metabolic stability assay using liver microsomes?

A3: Certainly. This protocol provides a general workflow for determining the rate of degradation of the parent compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep1 Prepare Reagents: - Phosphate Buffer (pH 7.4) - Parent Compound Stock (in ACN/DMSO) - Liver Microsomes - NADPH Regenerating System Inc1 Pre-warm buffer, microsomes, and parent compound to 37°C Prep1->Inc1 Inc2 Initiate Reaction: Add NADPH to start the reaction Inc1->Inc2 Inc3 Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Inc2->Inc3 Ana1 Quench Reaction: Add ice-cold acetonitrile with internal standard to each sample Inc3->Ana1 Ana2 Process Sample: Centrifuge to pellet protein Ana1->Ana2 Ana3 Analyze Supernatant by LC-MS/MS Ana2->Ana3 Ana4 Data Interpretation: Plot % remaining vs. time Calculate half-life (t½) Ana3->Ana4

Caption: Experimental workflow for an in vitro metabolism assay.

Step-by-Step Protocol:
  • Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like acetonitrile or DMSO.

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (100 mM, pH 7.4).

  • Incubation Setup (Example for a single time point):

    • In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the parent compound (final concentration typically 1-10 µM).

    • Pre-incubate this mixture for 5-10 minutes in a shaking water bath at 37°C to allow the system to equilibrate.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. The "0 min" time point sample should be quenched immediately before adding NADPH.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard (a structurally similar, stable compound).

  • Sample Processing and Analysis:

    • Vortex the quenched samples thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this curve corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

References

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  • Bio-protocol. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

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  • Hall, M., Faber, K., & Tasnádi, G. (n.d.). Hydrolysis of Amides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Enzymatic hydrolytic reactions. (a) Hydrolysis of amides and esters by.... [Link]

  • Science.gov. (2024). Research progress of hydrolases catalyzing amide drugs. [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. [Link]

  • KEGG. (n.d.). KEGG PATHWAY Database. [Link]

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  • Doty, S. L., et al. (2000). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. PNAS. [Link]

  • Rowlands, T. M., et al. (2023). Cytochrome P450-catalyzed oxidation of halogen-containing substrates. PubMed. [Link]

  • Allen, S. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • PubChem. (n.d.). Glutathione conjugation. [Link]

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  • Rendic, S., & Guengerich, F. P. (2015). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. MDPI. [Link]

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Technical Support Center: Improving the Regioselectivity of N-Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the Technical Support Center for N-acylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to enhance the regioselectivity of their N-acylation reactions. N-acylation is a fundamental transformation in organic synthesis, crucial for the construction of amides, which are prevalent in pharmaceuticals, natural products, and advanced materials.[1][2] However, achieving high regioselectivity in molecules with multiple nucleophilic nitrogen atoms or other reactive functional groups can be a significant challenge.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during N-acylation experiments. Our goal is to equip you with the knowledge to diagnose and solve selectivity problems, ultimately leading to more efficient and successful syntheses.

Understanding the Fundamentals of N-Acylation Regioselectivity

Regioselectivity in N-acylation is primarily governed by a delicate interplay of electronic and steric factors, as well as reaction conditions. A thorough understanding of these principles is the first step toward rational control of your reaction outcomes.

  • Electronic Effects : The inherent nucleophilicity of the different nitrogen atoms in a polyamine substrate is a key determinant of regioselectivity. Generally, primary aliphatic amines are more nucleophilic than aromatic amines.[3] Within a molecule, electron-donating groups will increase the nucleophilicity of a nearby amine, while electron-withdrawing groups will decrease it.[4] In some cases, computational methods like calculating Fukui functions can predict the more nucleophilic atom.[5]

  • Steric Hindrance : The accessibility of a nitrogen atom to the acylating agent plays a crucial role. Less sterically hindered amines are more likely to be acylated.[6][7] Bulky substituents near a nitrogen atom can shield it from the electrophile, directing acylation to a less hindered site.[5][8]

  • Protecting Groups : The strategic use of protecting groups is a powerful tool to achieve regioselectivity.[9][10] By temporarily blocking more reactive amine functionalities, acylation can be directed to the desired nitrogen atom.[11] The choice of protecting group is critical, as it must be stable under the acylation conditions and selectively removable later.[12]

  • Reaction Conditions :

    • Solvent : The polarity of the solvent can influence which product is favored. For instance, in some acylations, non-polar solvents may favor the kinetically controlled product, while polar solvents can lead to the thermodynamically more stable product.[6] The hydrogen-bond-accepting ability of a solvent can also play a role in directing acylation.[13]

    • Temperature : Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product.[6][14]

    • Catalysts : The choice of catalyst, such as a Lewis acid or an organocatalyst, can significantly impact regioselectivity.[6] Some catalysts can selectively activate a specific amine or the acylating agent.

    • Acylating Agent : The reactivity of the acylating agent (e.g., acyl chloride vs. anhydride vs. thioester) can influence the outcome.[2][15] More reactive agents may exhibit lower selectivity.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you might encounter in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My reaction yields a mixture of N-acylated products on a polyamine substrate. How can I favor acylation at a specific primary amine over others?

Potential Causes:

  • Similar reactivity of the primary amine groups.

  • Lack of sufficient steric or electronic differentiation between the amine sites.

Solutions:

  • Exploit Subtle Steric Differences:

    • Decrease Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can amplify small differences in activation energy between the competing acylation pathways, often favoring the less sterically hindered amine.[6]

    • Use a Bulkier Acylating Agent: If sterically feasible for your desired product, a bulkier acylating agent may selectively react with the most accessible amine.

  • Utilize Protecting Group Strategy:

    • Orthogonal Protection: This is the most robust method for achieving high regioselectivity.[11] Protect all but the desired amine group with protecting groups that can be removed under different conditions (orthogonality).[12] For example, a Boc group (removed with acid) and a Cbz group (removed by hydrogenolysis) can be used to differentiate two amines.

    • Partial Protection: In some cases, careful control of stoichiometry with a protecting group reagent can lead to selective protection of the most reactive amine, leaving the others available for acylation.

  • Catalytic Approaches:

    • Enzyme Catalysis: Lipases can exhibit high regioselectivity in N-acylation reactions, often favoring one amine in a polyamine substrate.

    • Organocatalysis: Certain N-heterocyclic carbene (NHC) catalysts have been shown to mediate regioselective acylations.[13]

Q2: I am trying to acylate a less reactive secondary amine in the presence of a more reactive primary amine. What strategies can I employ?

Potential Causes:

  • The primary amine is significantly more nucleophilic and less sterically hindered than the secondary amine.

Solutions:

  • Protect the Primary Amine: This is the most direct approach. Selectively protect the primary amine (e.g., as a carbamate) to prevent its reaction, then proceed with the acylation of the secondary amine.[10]

  • Leverage Thermodynamic Control:

    • In some systems, the initially formed N-acyl product at the primary amine (kinetic product) can undergo an intramolecular acyl transfer to the secondary amine to form the more thermodynamically stable product. This often requires heating and a suitable solvent. It is important to monitor the reaction over time to observe this potential isomerization.

  • Chelation-Controlled Acylation:

    • If your substrate has a nearby functional group (e.g., a hydroxyl group), it may be possible to use a metal catalyst that coordinates to both the secondary amine and the auxiliary group, thereby directing the acylating agent to the desired site.

Q3: My substrate contains both an amine and a hydroxyl group, and I'm getting a mixture of N- and O-acylated products. How do I selectively achieve N-acylation?

Potential Causes:

  • Competitive nucleophilicity of the amine and hydroxyl groups.

Solutions:

  • pH Control:

    • Basic Conditions: In general, amines are more nucleophilic than alcohols under neutral or basic conditions. Using a non-nucleophilic base like triethylamine or pyridine can facilitate selective N-acylation.[6] The base neutralizes the acid byproduct, preventing protonation of the amine.[3][15]

    • Acidic Conditions: Avoid acidic conditions, which will protonate the amine, decrease its nucleophilicity, and favor O-acylation.[14]

  • Choice of Acylating Agent:

    • Highly reactive acylating agents like acyl chlorides at low temperatures often favor N-acylation due to the higher intrinsic nucleophilicity of the amine.

  • Solvent Effects:

    • Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for selective N-acylation.[15]

dot

Caption: A decision-making workflow for troubleshooting poor regioselectivity in N-acylation reactions.

Frequently Asked Questions (FAQs)

Q: Can I use carboxylic acids directly for N-acylation? A: Direct N-acylation with carboxylic acids is possible but typically requires activating agents (coupling reagents) like DCC, EDC, or HATU, or high temperatures.[15] This method can sometimes offer different selectivity compared to using more reactive acylating agents.

Q: How do I monitor the progress and regioselectivity of my reaction? A: Thin Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress.[3] To assess regioselectivity, it is crucial to have authentic samples of the possible products, if available. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the different isomers in the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude product mixture can also be used to determine the ratio of regioisomers.

Q: Are there any "green" or more environmentally friendly methods for regioselective N-acylation? A: Yes, there is growing interest in developing greener acylation methods. Some approaches include using water as a solvent, employing reusable catalysts, or using biocatalysis with enzymes like lipases.[1][16] Some methods even proceed under solvent-free conditions.[17]

Q: Can the choice of base influence regioselectivity? A: Yes. While common non-nucleophilic organic bases like triethylamine and pyridine primarily act as acid scavengers, some catalytic bases like 4-dimethylaminopyridine (DMAP) can accelerate the reaction and potentially alter selectivity.[3] In cases where deprotonation of different amines is possible, the strength and steric bulk of the base can play a role in determining which amine is deprotonated and subsequently acylated.

Data Summary Table: Factors Influencing N-Acylation Regioselectivity

FactorParameterEffect on RegioselectivityRationale
Substrate Electronic EffectsElectron-donating groups increase nucleophilicity; electron-withdrawing groups decrease it.Modulates the electron density on the nitrogen atom.[4]
Steric HindranceLess hindered amines are more readily acylated.Improves accessibility of the nucleophilic site to the electrophile.[7]
Reagents Acylating AgentLess reactive agents (e.g., esters) may offer higher selectivity than more reactive ones (e.g., acyl chlorides).Slower reaction rates can amplify small differences in reactivity between sites.
Protecting GroupsCan completely block reaction at specific sites.Directs acylation to the unprotected amine.[9]
Conditions TemperatureLower temperatures generally favor kinetic control and can increase selectivity.Exploits differences in activation energies for competing pathways.[6]
SolventPolarity and coordinating ability can influence which isomer is favored.Can stabilize transition states differently or interact with the substrate.[13]
CatalystLewis acids, organocatalysts, or enzymes can direct acylation to a specific site.Can selectively activate either the substrate or the acylating agent.[16]

Experimental Protocol: Regioselective N-Acylation of a Diamine Using a Protecting Group Strategy

This protocol details the selective acylation of the primary amine in N-benzylethylenediamine, a molecule containing both a primary and a secondary amine.

Objective: To selectively acylate the primary amine of N-benzylethylenediamine with acetyl chloride.

dot

Protocol_Workflow cluster_0 Step 1: Protection of Secondary Amine cluster_1 Step 2: Acylation of Primary Amine cluster_2 Step 3: Deprotection p1 Dissolve N-benzylethylenediamine and base (e.g., TEA) in DCM. p2 Add Boc-anhydride (Boc)2O dropwise at 0 °C. p1->p2 p3 Warm to RT and stir until primary amine is fully protected. p2->p3 p4 Work-up and purify to isolate the Boc-protected intermediate. p3->p4 a1 Dissolve the Boc-protected intermediate and base in DCM. p4->a1 Proceed to Acylation a2 Cool to 0 °C and add acetyl chloride dropwise. a1->a2 a3 Stir until reaction is complete (monitor by TLC). a2->a3 a4 Aqueous work-up and purification to yield the di-protected product. a3->a4 d1 Dissolve the product from Step 2 in DCM or dioxane. a4->d1 Proceed to Deprotection d2 Add a strong acid (e.g., TFA or HCl) to remove the Boc group. d1->d2 d3 Stir until deprotection is complete. d2->d3 d4 Neutralize, work-up, and purify to obtain the final N-acylated product. d3->d4

Caption: A step-by-step workflow for the regioselective acylation of a diamine using a protecting group.

Materials:

  • N-benzylethylenediamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Acetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bars

  • Ice bath

Procedure:

Part 1: Selective Protection of the Primary Amine

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-benzylethylenediamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.05 eq.) in DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.

Part 2: Acylation of the Secondary Amine

  • Dissolve the purified Boc-protected intermediate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add acetyl chloride (1.1 eq.) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the crude di-protected product.

Part 3: Deprotection of the Primary Amine

  • Dissolve the crude product from Part 2 in DCM.

  • Add an excess of TFA (e.g., 20% v/v) or 4M HCl in dioxane and stir at room temperature.

  • Monitor the removal of the Boc group by TLC or LC-MS.

  • Once complete, carefully neutralize the excess acid with saturated NaHCO₃ solution.

  • Extract the product with DCM, dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization to yield the selectively N-acylated product.

References

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  • Shi, F., et al. (2021). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights.
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Technical Support Center: Stability and Storage of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide. This guide is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this compound. Drawing from established principles of organic chemistry and stability testing, we provide in-depth troubleshooting advice and validated protocols to prevent decomposition during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For routine use, it is recommended to store the compound at 2-8°C under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light. For long-term storage, conditions of -20°C or lower are preferable.

Q2: What are the visible signs of compound decomposition?

The primary signs of degradation include a change in color (e.g., from white/off-white to yellow or brown), a change in physical state (e.g., clumping of a powder, indicating moisture absorption), or a noticeable decrease in purity as determined by analytical methods like HPLC.

Q3: Is this compound sensitive to moisture?

Yes. The chloroacetamide functional group is susceptible to hydrolysis, which is the primary pathway of decomposition.[1][2][3] The presence of water can lead to the nucleophilic substitution of the chlorine atom or cleavage of the amide bond. Therefore, storage in a desiccated environment is critical.

Q4: How does temperature affect the stability of this compound?

Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. Storing the compound at reduced temperatures (2-8°C or -20°C) significantly slows down potential degradation pathways.

Troubleshooting Guide: Investigating and Preventing Decomposition

This section addresses specific issues you may encounter and explains the underlying chemical principles.

Issue 1: A recent purity analysis (e.g., by HPLC) of my stored compound shows a significant decrease in the main peak area and the appearance of new impurity peaks.

  • What is the likely cause? The most probable cause is hydrolysis. The this compound molecule contains a chloroacetamide moiety, which is known to be vulnerable to hydrolysis under both acidic and basic conditions.[1][2][4] Even trace amounts of moisture in the storage container or exposure to atmospheric humidity can facilitate this degradation over time. The reaction typically proceeds via two main pathways:

    • SN2 Substitution: A water molecule can act as a nucleophile, attacking the carbon atom bonded to the chlorine, leading to the substitution of the chloride with a hydroxyl group.[1][3]

    • Amide Cleavage: The amide bond itself can be hydrolyzed, breaking the molecule into 3-chloropropanoic acid and 2-chloro-4-aminobenzonitrile. This is often catalyzed by acidic or basic conditions.[2][4]

  • How can I confirm hydrolysis? The identity of the degradation products can be confirmed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). By comparing the mass of the impurity peaks to the expected masses of potential hydrolysis products (e.g., the hydroxy-substituted derivative or the cleaved amine and acid), you can confirm the degradation pathway.

  • What immediate actions should I take to prevent further decomposition?

    • Inert Atmosphere: Immediately transfer the compound to a new, clean, and dry vial. Purge the vial with an inert gas like argon or nitrogen before sealing.

    • Desiccation: Store the vial inside a desiccator containing a fresh desiccant (e.g., silica gel or Drierite).

    • Reduced Temperature: Move the desiccator to a cold storage unit, such as a refrigerator (2-8°C) or a freezer (-20°C).

Issue 2: The color of my compound has changed from off-white to a noticeable yellow or brown tint.

  • What could this color change indicate? A color change often suggests the formation of chromophoric impurities. While minor hydrolysis products are typically colorless, more complex degradation pathways or the presence of trace impurities from synthesis can lead to colored byproducts. The aromatic amine that would be formed from complete amide hydrolysis, for instance, can be susceptible to oxidation, which often produces colored species.

  • How should I proceed?

    • Assess Purity: Do not assume the compound is still suitable for your experiment. Perform a purity analysis using HPLC or an equivalent method to quantify the level of degradation.

    • Review Handling Procedures: This could be a sign of a more severe storage failure. Review if the compound was exposed to light, reactive atmospheric gases, or incompatible materials (e.g., certain plastics or reactive surfaces).

Summary of Recommended Storage Conditions & Rationale
ParameterRecommended ConditionRationale
Temperature Long-Term: -20°C or belowShort-Term: 2-8°CReduces the kinetic rate of all potential degradation reactions, primarily hydrolysis.
Atmosphere Dry Inert Gas (Argon, Nitrogen)Prevents contact with atmospheric moisture, which is the key reactant in hydrolysis.[1][2][5]
Light Store in Amber Vials or in the DarkProtects against potential photolytic degradation, a common pathway for many organic compounds.
Container Tightly Sealed Glass VialsGlass is inert and provides a superior barrier to moisture and air compared to most plastics.

Experimental Protocols

Protocol 1: Routine Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of your compound. It should be adapted and validated for your specific instrumentation.

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (optional, for pH adjustment)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Standard Preparation:

    • Accurately weigh ~1 mg of a reference standard (a new, unopened lot of the compound, if available) and dissolve it in 10 mL of Acetonitrile to create a 0.1 mg/mL stock solution.

  • Sample Preparation:

    • Prepare a sample solution at the same concentration (0.1 mg/mL) using the stored material.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or an experimentally determined λmax)

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 50% B

      • 18-20 min: 50% B (re-equilibration)

  • Analysis:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the chromatogram to previous analyses to track the appearance of new impurity peaks.

Troubleshooting Workflow Diagram

G cluster_0 Observation & Initial Check cluster_1 Investigation & Hypothesis cluster_2 Corrective Action & Prevention observe Visual Change (Color, Clumping) or Routine Purity Check purity_check Purity Decreased? (e.g., <98%) observe->purity_check Run HPLC hypothesize Hypothesis: Primary cause is Hydrolysis (S-N-2 or Amide Cleavage) purity_check->hypothesize Yes confirm Confirm Impurity Identity (HPLC-MS) hypothesize->confirm storage Implement Correct Storage Protocol: - Store at -20°C - Use Desiccator - Protect from Light action Immediate Action: Re-aliquot under Inert Gas confirm->action Identity Confirmed action->storage

Sources

Technical Support Center: Characterization of Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated aromatic compounds. This guide is designed to provide field-proven insights and troubleshooting assistance for the common challenges encountered during the analytical characterization of these molecules. The content is structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Mass Spectrometry (MS) Troubleshooting Guide

Mass spectrometry is a cornerstone for identifying halogenated compounds due to their unique isotopic signatures. However, interpreting these spectra can be challenging. This section addresses the most frequent questions and issues.

FAQ 1: I see multiple molecular ion peaks for my compound, separated by 2 m/z units. Is this an impurity?

Answer: Not necessarily. This is the most common and definitive indicator of a chlorine (Cl) or bromine (Br) atom in your molecule.[1][2] Unlike many other elements, chlorine and bromine have two stable isotopes with significant natural abundance.

  • Bromine (Br): Has two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance ratio. This results in two peaks of nearly equal intensity (a 1:1 M+ and M+2 pattern) for a monobrominated compound.[2][3]

  • Chlorine (Cl): Has two isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 natural abundance ratio. This produces two peaks where the second peak (M+2) is about one-third the intensity of the first (M+).[3][4]

This characteristic pattern is a powerful diagnostic tool. If you observe these patterns, you are likely not seeing an impurity but rather the natural isotopic distribution of the halogen.

HalogenIsotopesNatural Abundance Ratio (Approx.)Resulting MS Pattern (for one halogen)
Chlorine³⁵Cl / ³⁷Cl3 : 1M / M+2 peaks with a 3:1 intensity ratio[3]
Bromine⁷⁹Br / ⁸¹Br1 : 1M / M+2 peaks with a 1:1 intensity ratio[3]
FAQ 2: The isotopic pattern for my polyhalogenated compound is complex and doesn't fit the simple 3:1 or 1:1 rule. How do I interpret it?

Answer: The complexity of the isotopic pattern increases with the number of halogen atoms. The resulting pattern is a statistical combination of the individual isotope abundances. For molecules with two or more halogen atoms, you will observe M+, M+2, M+4, M+6 (and so on) peaks with characteristic intensity ratios.

  • Two Bromine Atoms (Br₂): You will see a triplet pattern (M, M+2, M+4) with an intensity ratio of approximately 1:2:1 .[3]

  • Two Chlorine Atoms (Cl₂): You will also see a triplet pattern (M, M+2, M+4), but the ratio will be approximately 9:6:1 .[5]

For larger molecules (MW > 1000 Da), these patterns can become less distinct as they are convoluted with the natural isotopic abundance of other atoms like ¹³C.[5] In such cases, computational isotope pattern calculators are invaluable tools for matching the observed spectrum to a predicted formula.

Troubleshooting: Low or No MS Signal for My Halogenated Analyte

A weak or absent signal is a frequent problem. The following workflow can help diagnose the cause.

G start No or Low MS Signal check_prep 1. Verify Sample Preparation - Is concentration adequate? - Is the analyte stable in the solvent? start->check_prep check_ion 2. Check Ionization Source - Correct mode (EI, ESI, CI)? - Source temperature optimized? check_prep->check_ion Prep OK solution_prep Adjust concentration. Use fresh solvent. check_prep->solution_prep Issue Found check_gc 3. For GC-MS, Investigate Inlet - Thermal degradation in hot inlet? - Active sites in the liner? check_ion->check_gc Ionization OK solution_ion Try alternative ionization (e.g., NCI). Optimize source parameters. check_ion->solution_ion Issue Found check_hplc 4. For LC-MS, Check Mobile Phase - Incompatible solvent/additive? - Analyte precipitating? check_gc->check_hplc GC Inlet OK solution_gc Lower inlet temperature. Use an inert liner. check_gc->solution_gc Issue Found solution_hplc Modify mobile phase. Check analyte solubility. check_hplc->solution_hplc Issue Found

Caption: Troubleshooting workflow for low MS signal.[6]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy FAQs

NMR provides unparalleled structural detail, but the unique properties of halogen nuclei can introduce artifacts that are often misinterpreted.

FAQ 3: The ¹H or ¹³C NMR signals for nuclei near a halogen (Cl, Br, I) are broad and poorly resolved. What is causing this?

Answer: This is a classic pitfall caused by quadrupolar relaxation . Most halogen nuclei (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br, and ¹²⁷I) have a nuclear spin quantum number (I) greater than 1/2, which gives them a non-spherical charge distribution known as an electric quadrupole moment.[7][8]

This quadrupole moment interacts with the local electric field gradient created by the surrounding electrons in the molecule. This interaction provides a very efficient mechanism for nuclear relaxation.[9] The consequences are:

  • Rapid Relaxation: The quadrupolar halogen nucleus relaxes very quickly.

  • Signal Broadening: This rapid relaxation shortens the lifetime of the spin states of both the halogen itself and any nearby, spin-coupled nuclei (like adjacent protons or carbons). According to the Heisenberg uncertainty principle, a shorter lifetime leads to a broader energy range, which manifests as significant signal broadening in the NMR spectrum.[8]

In many cases, the signals can be broadened so extensively that they are difficult to distinguish from the baseline.[7] This effect is a property of the nucleus and not an indication of sample impurity or poor instrument shimming.

FAQ 4: Can I observe the halogen nuclei directly in an NMR experiment?

Answer: While possible, it is often impractical with standard high-resolution NMR spectrometers. Due to the very efficient quadrupolar relaxation, the signals for nuclei like ³⁵Cl and ⁷⁹Br are extremely broad (often in the kHz to MHz range) and therefore very difficult to observe.[9]

Fluorine (¹⁹F) is the notable exception. As a spin-1/2 nucleus, it has no quadrupole moment and yields sharp, well-resolved signals, making ¹⁹F NMR a powerful and routine technique for characterizing fluorinated aromatic compounds.[10]

Part 3: Chromatography (GC & HPLC) Corner

Separating halogenated aromatic compounds, especially isomers, is a significant challenge. This section provides troubleshooting for common chromatographic problems.

FAQ 5: I'm analyzing halogenated pesticides by GC-ECD, but I'm getting severe peak tailing. What are the likely causes?

Answer: Peak tailing in the GC analysis of halogenated compounds often points to unwanted interactions within the system. The primary culprits are typically found in the injector or the column itself.

G start GC Peak Tailing Observed check_inlet 1. Check Inlet - Is liner contaminated or active? - Is temperature too high (degradation)? start->check_inlet check_column 2. Check Column - Contamination at column head? - Column phase degradation? check_inlet->check_column Inlet OK solution_inlet Replace with new, inert liner. Optimize (lower) inlet temperature. check_inlet->solution_inlet Issue Found check_installation 3. Check Installation - Column cut cleanly? - Correct ferrule/installation depth? check_column->check_installation Column OK solution_column Trim 10-20 cm from column inlet. Condition or replace column. check_column->solution_column Issue Found solution_installation Recut and reinstall column. check_installation->solution_installation Issue Found

Caption: Decision tree for troubleshooting GC peak tailing.[11][12]

Some halogenated compounds can degrade at high temperatures in the injector port, while others can interact with active sites (exposed silanols) in the liner or on the column head.[6] Regular maintenance, including replacing the inlet liner and trimming the column, is crucial for maintaining good peak shape.

FAQ 6: My HPLC method using a C18 column doesn't resolve two closely related halogenated aromatics. What should I try next?

Answer: While C18 columns are excellent workhorses, their separation is based primarily on hydrophobicity. When dealing with structurally similar halogenated aromatics, where the only difference might be the position or type of halogen, you may need a stationary phase that offers alternative separation mechanisms.

Recommended Strategies:

  • Change the Stationary Phase: Consider columns that promote pi-pi interactions, as the electron clouds of the aromatic rings will be influenced differently by the various halogens.

    • Phenyl-Hexyl Phase: Offers strong pi-pi interactions.

    • Pentafluorophenyl (PFP) Phase: Specifically designed to provide unique selectivity for halogenated compounds and positional isomers through a combination of pi-pi, dipole-dipole, and ion-exchange interactions.[13]

  • Modify Mobile Phase: Systematically vary the organic modifier (e.g., switch from acetonitrile to methanol) and the pH to alter analyte ionization and interaction with the stationary phase.

  • Adjust Temperature: Lowering the column temperature can sometimes enhance selectivity and improve resolution, although it will increase analysis time.[13]

Experimental Protocol: General GC-MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) and Similar Compounds

This protocol provides a starting point for the analysis of halogenated aromatics and related compounds. It must be optimized for specific analytes and matrices.

Objective: To separate and identify halogenated aromatic compounds in a prepared sample extract.

Instrumentation:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Column: Agilent J&W DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14][15]

Procedure:

  • System Preparation:

    • Ensure the GC-MS system is leak-free and that carrier gas (Helium) is of high purity.

    • Install a new, deactivated inlet liner.

    • Condition the column by baking it out at a temperature slightly above the final method temperature (but below the column's maximum operating temperature) for 1-2 hours to remove contaminants.[16]

  • Injector and Carrier Gas Settings:

    • Inlet Temperature: 280 °C (optimize lower if thermal degradation is suspected).

    • Injection Mode: Splitless (for trace analysis).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final Hold: Hold at 300 °C for 10 minutes.

    • (This is a generic program and must be optimized for the specific analytes' volatility.)

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Scan mode (e.g., m/z 45-500) for initial identification. For higher sensitivity and quantification, switch to Selected Ion Monitoring (SIM) mode after identifying the characteristic ions of your target compounds.[14][17]

  • Analysis Sequence:

    • Inject a solvent blank to ensure system cleanliness.

    • Inject a standard mix to verify retention times and instrument performance.

    • Inject samples.

    • Inject a solvent blank after a high-concentration sample to check for carryover.[16]

  • Data Analysis:

    • Identify compounds by comparing their retention times and mass spectra to those of authentic standards or a validated spectral library.

    • Pay close attention to the molecular ion region to identify characteristic halogen isotope patterns.

References
  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

  • ACS Omega. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. Retrieved from [Link]

  • PubMed Central. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Retrieved from [Link]

  • Department of Chemistry. (n.d.). Consequences of nuclei with quadrupole moments in NMR. Retrieved from [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]

  • MDPI. (n.d.). Relativistic Effects on NMR Parameters of Halogen-Bonded Complexes. Retrieved from [Link]

  • Stevens Institute of Technology. (n.d.). Nuclear quadrupole coupling constants of halogenated hydrocarbons and their relation to the natural hybrid orbitals. Retrieved from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]

  • RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Quadrupole Moments: Effects in NMR Spectra. Retrieved from [Link]

  • Science.gov. (n.d.). halogenated aromatic compounds: Topics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Retrieved from [Link]

  • WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Retrieved from [Link]

  • NMR Wiki. (2011). Quadrupolar coupling. Retrieved from [Link]

  • PubMed. (n.d.). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques. Retrieved from [Link]

  • California Air Resources Board. (n.d.). SOP: Determination of Aromatic and Halogenated Compounds by GC/MS. Retrieved from [Link]

  • Agilent. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Retrieved from [Link]

  • Agilent. (n.d.). Determination of 19 Polycyclic Aromatic Hydrocarbon Compounds in Salmon and Beef. Retrieved from [Link]

  • PubMed Central. (n.d.). Halogenated Volatile Organic Compounds in Water Samples and Inorganic Elements Levels in Ores for Characterizing a High Anthropogenic Polluted Area in the Northern Latium Region (Italy). Retrieved from [Link]

  • ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

  • Agilent. (2024). Method Development 101: From Beginner to Expert Part 1. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]

  • Scribd. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • YouTube. (2013). Halogenation | Aromatic Compounds | Organic chemistry | Khan Academy. Retrieved from [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

  • Restek. (2022). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Retrieved from [Link]

  • Bohrium. (2010). halogen-atoms-in-the-modern-medicinal-chemistry-hints-for-the-drug-design. Retrieved from [Link]

  • PubMed. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

  • YouTube. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. Retrieved from [Link]

  • Syllabus for Chemistry (SCQP08). (2025). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of this important chemical intermediate. Our aim is to combine established chemical principles with practical, field-tested insights to ensure the success of your experiments.

Introduction: The Chemistry at a Glance

The target molecule, this compound, is typically synthesized via a nucleophilic acyl substitution reaction. The core transformation involves the formation of an amide bond between the nucleophilic amino group of 4-amino-2-chlorobenzonitrile and the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.

The primary challenge in this synthesis arises from the electronic properties of the starting aniline. The presence of two electron-withdrawing groups (chloro and cyano) on the aromatic ring significantly reduces the nucleophilicity of the amino group, which can lead to sluggish or incomplete reactions under standard conditions.[1][2] This guide will address this central issue and explore both the standard synthetic route and viable alternatives, providing detailed protocols and troubleshooting for each.

Visualizing the Synthetic Pathways

To provide a clear overview, the following diagrams illustrate the primary and alternative synthetic strategies discussed in this guide.

Synthetic_Pathways cluster_0 Route 1: Acyl Chloride Method (Standard) cluster_1 Route 2: Carboxylic Acid Coupling A1 4-amino-2-chlorobenzonitrile C1 This compound A1->C1 Base (e.g., Et3N) DCM, 0°C to RT B1 3-chloropropanoyl chloride B1->C1 A2 4-amino-2-chlorobenzonitrile C2 This compound A2->C2 B2 3-chloropropionic acid Coupling Coupling Agents (e.g., EDC, HOBt) B2->Coupling Coupling->C2 Base (e.g., DIPEA) DMF or CH3CN

Caption: Overview of the primary and alternative synthetic routes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

FAQ 1: My reaction is sluggish or incomplete when using the standard acyl chloride method. What's going on and how can I fix it?

Answer:

This is the most common issue and is directly related to the reduced nucleophilicity of 4-amino-2-chlorobenzonitrile.[1] The electron-withdrawing chloro and cyano groups pull electron density away from the amino group, making it a weaker nucleophile.[1]

Troubleshooting Steps:

  • Verify Reagent Quality: 3-chloropropanoyl chloride is highly moisture-sensitive and can hydrolyze to 3-chloropropionic acid, which will not react under these conditions.[3][4] Use a fresh or properly stored bottle of the acyl chloride. Consider purifying it by distillation if its quality is uncertain.

  • Optimize Reaction Conditions:

    • Temperature: While the reaction is typically started at 0°C to control the initial exotherm, you may need to slowly warm the reaction to room temperature or even gently heat it (e.g., to 40-50°C) to drive it to completion.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition.

    • Solvent: Ensure you are using an anhydrous aprotic solvent like dichloromethane (DCM) or acetonitrile.[4][6] Traces of water can quench the acyl chloride.

    • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl byproduct.[7] Use at least 1.1 equivalents of the base.

  • Consider a Stronger Acylating Agent: While not a common approach for this specific synthesis, in some challenging acylations, oxalyl chloride or thionyl chloride can be used to convert the corresponding carboxylic acid to the acyl chloride in situ, which can be more reactive. This should be approached with caution due to the potential for side reactions.

FAQ 2: I'm considering an alternative to the acyl chloride method to avoid handling this hazardous reagent. What are my options?

Answer:

A robust alternative is to use 3-chloropropionic acid directly with peptide coupling agents. This method avoids the use of the highly reactive and moisture-sensitive 3-chloropropanoyl chloride.

Alternative Route: Carboxylic Acid Coupling

This approach involves activating the carboxylic acid group of 3-chloropropionic acid to make it susceptible to nucleophilic attack by the aniline.

Recommended Protocol:

  • Dissolve the starting materials: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-chlorobenzonitrile (1.0 eq.), 3-chloropropionic acid (1.1 eq.), and a coupling additive like 1-hydroxybenzotriazole (HOBt) (0.1-1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[8][9]

  • Add the coupling agent: Cool the mixture to 0°C in an ice bath and add a carbodiimide coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2 eq.).[8][9]

  • Add a base: Add a non-nucleophilic base like DIPEA (2.0-3.0 eq.).[8][9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with a mild acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution to remove unreacted carboxylic acid and HOBt, and finally with brine. The product is then purified by column chromatography or recrystallization.

Causality Behind This Method's Success:

This method is particularly effective for electron-deficient anilines because the in situ formation of the activated ester (e.g., the HOBt ester) is a highly reactive intermediate that can be readily attacked by the weakly nucleophilic amine.[8] The addition of a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can further accelerate the reaction by forming a highly reactive acyliminium ion intermediate.[8][9]

ParameterAcyl Chloride MethodCarboxylic Acid Coupling
Pros - Faster reaction times\n- Generally higher yields if successful- Avoids hazardous acyl chloride\n- Milder reaction conditions\n- Tolerant of more functional groups
Cons - Moisture sensitive\n- Acyl chloride is corrosive and a lachrymator- Longer reaction times\n- Requires more reagents\n- Purification can be more complex due to byproducts from coupling agents
FAQ 3: What are the common impurities I should look out for, and what is the best way to purify the final product?

Answer:

Common impurities can originate from unreacted starting materials, side reactions, or hydrolysis of the acyl chloride.

Potential Impurities:

  • Unreacted 4-amino-2-chlorobenzonitrile: This is a common impurity if the reaction does not go to completion.

  • 3-chloropropionic acid: This will be present if the 3-chloropropanoyl chloride has hydrolyzed. In the carboxylic acid coupling method, it will be present if not fully consumed.

  • Diacylated product: While less likely with this deactivated aniline, it is a theoretical possibility if an excess of the acylating agent is used under harsh conditions.

  • Urea byproducts: If using a carbodiimide coupling agent like EDC, urea byproducts will be formed and need to be removed.[10]

Purification Strategy:

  • Aqueous Work-up: A thorough aqueous work-up is the first line of defense. Washing the organic extract with dilute HCl will remove the basic starting aniline and any remaining base. A subsequent wash with dilute NaHCO₃ will remove the acidic 3-chloropropionic acid.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is an excellent method for purification. A solvent system of ethanol/water or ethyl acetate/hexanes is a good starting point.

  • Column Chromatography: For less pure samples or for obtaining a very high purity product, silica gel column chromatography is the most effective method. A gradient elution with a mixture of hexanes and ethyl acetate is typically used. The polarity of the eluent can be adjusted based on TLC analysis.

Troubleshooting Workflow for Purification:

Purification_Troubleshooting Start Crude Product Workup Aqueous Work-up (HCl, NaHCO3, Brine) Start->Workup TLC Analyze by TLC Workup->TLC Recrystallize Recrystallization TLC->Recrystallize Relatively Pure Column Column Chromatography TLC->Column Multiple Impurities Pure Pure Product Recrystallize->Pure Column->Pure

Caption: Decision tree for the purification of the final product.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters, 63, 152719. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Available at: [Link]

  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019). National Center for Biotechnology Information. Available at: [Link]

  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]

  • 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Available at: [Link]

  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity? Available at: [Link]

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  • Reddy, G. S. (2020). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Available at: [Link]

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Validation & Comparative

A Comparative Spectroscopic Guide to 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectral data for 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide and a curated selection of its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key spectroscopic features that define these molecules, offering a framework for their identification and characterization. By juxtaposing experimental data of analogous compounds with predicted data for the primary molecule, we aim to provide a comprehensive understanding of their structural nuances as revealed by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound[1][2] is a halogenated aromatic amide. While specific applications of this compound are not widely documented in public literature, its structure suggests potential as an intermediate in the synthesis of more complex molecules in agrochemical or pharmaceutical research. The presence of reactive chloro- and cyano- functionalities on the phenyl ring, coupled with a reactive chloropropylamide chain, makes it a versatile building block. Understanding its spectral signature is crucial for reaction monitoring, quality control, and structural verification.

This guide will compare the spectral characteristics of this compound with the following analogs to illustrate the influence of various structural modifications on the spectral output:

  • Analog 1: N-(3-chloro-4-cyanophenyl)acetamide - To observe the effect of altering the acyl chain from a 3-chloropropanoyl to an acetyl group.

  • Analog 2: 3-chloro-N-phenylpropanamide - To understand the impact of removing the chloro and cyano substituents from the phenyl ring.

  • Analog 3: 3-chloro-N-(4-chlorophenyl)propanamide - To compare the effect of a different halogen substitution pattern on the aromatic ring.[3][4][5]

  • Analog 4: 3-chloropropanamide - The simplest form of the acyl chain, to isolate its spectral features.[6][7][8][9]

Methodologies: A Validated Approach to Spectral Acquisition and Analysis

The experimental data for the analog compounds presented in this guide are sourced from publicly available databases and peer-reviewed literature. The protocols for obtaining such data are standardized in the field of analytical chemistry. For the primary compound, a computational prediction approach was employed.

Experimental Protocols for Analog Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[10]

  • Sample Preparation : 5-25 mg of the solid sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard NMR tube.[11] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[11]

  • ¹H NMR Acquisition : Proton NMR spectra are typically acquired on a 300 or 400 MHz spectrometer.[8] Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra are acquired on the same instrument, often requiring a larger sample amount (50-100 mg) and a longer acquisition time due to the low natural abundance of the ¹³C isotope.[11] Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]

  • Sample Preparation : For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the crystal.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The resulting spectrum plots transmittance or absorbance as a function of wavenumber.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.[10][12]

  • Ionization : The sample is introduced into the mass spectrometer and ionized, most commonly using Electron Ionization (EI) for volatile compounds. EI is a "hard" ionization technique that causes significant fragmentation.[12]

  • Mass Analysis and Detection : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The mass spectrum is a plot of ion abundance versus m/z.[12]

Computational Prediction for this compound

The ¹H and ¹³C NMR spectra for the title compound were predicted using the online tool NMRDB.org, which employs a combination of database and incremental approaches.[12] The IR and mass spectra were predicted based on established principles of group frequencies and fragmentation patterns, respectively.

Visualizing the Subjects of Comparison

The chemical structures of the primary compound and its analogs are presented below.

Caption: Chemical structures of the target compound and its analogs.

Comparative Spectral Analysis

The following sections detail the predicted and experimental spectral data for this compound and its analogs.

¹H NMR Spectral Data Comparison

The proton NMR spectra provide valuable information about the electronic environment of the hydrogen atoms in the molecules. The chemical shifts are reported in parts per million (ppm) relative to TMS.

CompoundAromatic Protons (ppm)-NH Proton (ppm)-CH₂-Cl (ppm)-CH₂-CO- (ppm)Other Protons (ppm)
This compound (Predicted)~8.0 (d), ~7.8 (dd), ~7.6 (d)~8.2 (s, broad)~3.9 (t)~2.9 (t)-
N-(3-chloro-4-cyanophenyl)acetamide (Experimental)7.96 (d), 7.69 (dd), 7.51 (d)~8.0 (s, broad)--2.21 (s, -CH₃)
3-chloro-N-phenylpropanamide (Experimental)~7.5-7.1 (m)~8.1 (s, broad)~3.8 (t)~2.8 (t)-
3-chloro-N-(4-chlorophenyl)propanamide (Experimental)~7.5 (d), ~7.3 (d)~8.1 (s, broad)~3.8 (t)~2.8 (t)-
3-chloropropanamide (Experimental)-~6.5 (s, broad)~3.8 (t)~2.6 (t)-

Analysis of ¹H NMR Spectra:

  • Aromatic Region : The aromatic protons of the title compound are predicted to appear at the most downfield region due to the combined electron-withdrawing effects of the chloro and cyano groups. The splitting patterns (doublet, doublet of doublets) are consistent with a 1,2,4-trisubstituted benzene ring. In contrast, 3-chloro-N-phenylpropanamide shows a more complex multiplet in a more upfield region, as expected for a monosubstituted ring. The two doublets for 3-chloro-N-(4-chlorophenyl)propanamide are characteristic of a 1,4-disubstituted ring.

  • Amide Proton : The amide (-NH) proton typically appears as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift is sensitive to solvent and concentration.

  • Aliphatic Chain : The two methylene groups of the 3-chloropropanoyl chain appear as triplets due to coupling with each other. The -CH₂-Cl protons are more deshielded (further downfield) than the -CH₂-CO- protons due to the direct attachment to the electronegative chlorine atom. This pattern is consistent across all compounds containing this chain. For N-(3-chloro-4-cyanophenyl)acetamide, the acetyl methyl group appears as a sharp singlet around 2.2 ppm.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra reveal the number of unique carbon environments and provide information about the electronic nature of the carbon atoms.

CompoundC=O (ppm)Aromatic Carbons (ppm)-CH₂-Cl (ppm)-CH₂-CO- (ppm)C≡N (ppm)Other Carbons (ppm)
This compound (Predicted)~169~139, ~134, ~133, ~122, ~120, ~110 (C-CN)~41~40~115-
N-(3-chloro-4-cyanophenyl)acetamide (Experimental)~168~138, ~134, ~133, ~122, ~120, ~109 (C-CN)--~116~25 (-CH₃)
3-chloro-N-phenylpropanamide (Experimental)~170~138, ~129, ~124, ~120~41~40--
3-chloro-N-(4-chlorophenyl)propanamide (Experimental)~170~137, ~130, ~129, ~121~41~40--
3-chloropropanamide (Experimental)~173-~40~39--

Analysis of ¹³C NMR Spectra:

  • Carbonyl Carbon : The amide carbonyl carbon (C=O) consistently appears in the downfield region of 168-173 ppm.

  • Aromatic Carbons : The chemical shifts of the aromatic carbons are highly sensitive to the substituents. The carbon bearing the cyano group (C-CN) in the title compound and its acetamide analog is significantly shielded compared to the other aromatic carbons. The presence of two electron-withdrawing groups on the phenyl ring of the title compound leads to a wider spread of chemical shifts compared to the other analogs.

  • Aliphatic Carbons : The -CH₂-Cl and -CH₂-CO- carbons appear in the 39-41 ppm range. Their chemical shifts are relatively consistent across the different analogs, indicating that the aromatic ring substituents have a minor effect on the aliphatic chain's carbon environments.

IR Spectral Data Comparison

The IR spectra are diagnostic for the presence of key functional groups.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C≡N Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Aromatic C=C (cm⁻¹)
This compound (Predicted)~3300 (broad)~1670 (strong)~2230 (sharp)~750-650~1600, ~1500
N-(3-chloro-4-cyanophenyl)acetamide (Experimental)~3280 (broad)~1665 (strong)~2225 (sharp)~750-650~1590, ~1480
3-chloro-N-phenylpropanamide (Experimental)~3300 (broad)~1660 (strong)-~750-650~1600, ~1500
3-chloro-N-(4-chlorophenyl)propanamide (Experimental)~3290 (broad)~1660 (strong)-~750-650~1590, ~1490
3-chloropropanamide (Experimental)~3350, ~3180 (broad)~1650 (strong)-~750-650-

Analysis of IR Spectra:

  • N-H and C=O Stretching : All compounds exhibit a characteristic broad N-H stretch around 3300 cm⁻¹ and a strong carbonyl (amide I) stretch around 1650-1670 cm⁻¹. The broadness of the N-H band is due to hydrogen bonding.

  • C≡N Stretch : A sharp, medium-intensity peak around 2230 cm⁻¹ is a definitive feature for the compounds containing a nitrile group, namely the title compound and its acetamide analog.

  • C-Cl Stretch : The C-Cl stretching vibrations are typically found in the fingerprint region (below 1500 cm⁻¹) and can be difficult to assign definitively, but are expected in the 750-650 cm⁻¹ range.

Mass Spectrometry Data Comparison

Mass spectrometry provides the molecular weight and fragmentation patterns.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
This compound (Predicted)C₁₀H₈Cl₂N₂O243.09242/244/246 (M⁺), 152/154 (C₇H₃ClN₂⁺), 90 (C₆H₅O⁺)
N-(3-chloro-4-cyanophenyl)acetamide (Experimental)C₉H₇ClN₂O194.62194/196 (M⁺), 152/154 (C₇H₃ClN₂⁺), 43 (CH₃CO⁺)
3-chloro-N-phenylpropanamide (Experimental)C₉H₁₀ClNO183.64183/185 (M⁺), 93 (C₆H₅NH₂⁺), 90 (C₆H₅O⁺)
3-chloro-N-(4-chlorophenyl)propanamide (Experimental)C₉H₉Cl₂NO218.08217/219/221 (M⁺), 127/129 (C₆H₄ClNH₂⁺), 90 (C₆H₅O⁺)
3-chloropropanamide (Experimental)C₃H₆ClNO107.54107/109 (M⁺), 72 (C₂H₄Cl⁺), 44 (CONH₂⁺)

Analysis of Mass Spectra:

  • Molecular Ion Peak : The molecular ion peak (M⁺) is expected for all compounds. The presence of chlorine atoms results in characteristic isotopic patterns (M+2, M+4, etc.) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Compounds with two chlorine atoms, like the title compound and 3-chloro-N-(4-chlorophenyl)propanamide, will show a more complex isotopic pattern for the molecular ion.

  • Fragmentation : A common fragmentation pathway for these amides is the cleavage of the amide bond. For the title compound and its analogs with the 3-chloropropanoyl chain, cleavage can lead to the formation of a chloro-substituted aromatic amine fragment or a fragment corresponding to the acyl chain. For instance, the fragment at m/z 152/154 in the predicted spectrum of the title compound corresponds to the 3-chloro-4-cyanoaniline cation.

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of small molecules is depicted below.

cluster_workflow Spectroscopic Analysis Workflow sample Sample Preparation (Dissolution/Pelletizing) nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Conclusion

This guide has provided a detailed comparative analysis of the spectral features of this compound and its structural analogs. Through the integration of predicted data for the title compound and experimental data for its analogs, we have demonstrated how subtle changes in molecular structure, such as the nature of the acyl chain or the substitution pattern on the aromatic ring, lead to predictable and interpretable variations in their NMR, IR, and mass spectra. This comparative approach not only facilitates the structural elucidation of these specific compounds but also serves as an educational tool for understanding the fundamental principles of spectroscopic analysis in organic chemistry. The data presented herein provides a valuable reference for researchers working with these and related chemical entities.

References

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  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(3-chloro-4-cyanophenyl)(propan-2-yloxy)carbothioamide. Retrieved from [Link]

  • Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information.
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  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868.
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  • Akkurt, M., et al. (2010). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3133.
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  • Dana Bioscience. (n.d.). 3-Chloro-N-(4-cyanophenyl)propanamide 1g. Retrieved from [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. Retrieved from [Link]

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Navigating the Bioactive Landscape of Propanamides: A Comparative Guide to 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery and development, the propanamide scaffold has emerged as a versatile backbone for designing novel bioactive molecules. Its amenability to chemical modification allows for the fine-tuning of pharmacological properties, leading to a diverse range of therapeutic candidates. This guide provides an in-depth comparative analysis of the biological activity of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide against other notable propanamide derivatives. While direct experimental data for this specific compound is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) studies of closely related analogues to infer its potential bioactivity and contextualize it within the broader family of propanamides.

Introduction to Propanamides: A Scaffold of Therapeutic Promise

Propanamides are a class of organic compounds characterized by a propanoyl group attached to a nitrogen atom. The general structure, R-C(O)N(R')R'', allows for extensive chemical diversity through modification of the R, R', and R'' groups. This versatility has been exploited to develop compounds with a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The introduction of specific functional groups, such as halogens and cyano moieties, on the N-phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of N-phenylpropanamides is intricately linked to the nature and position of substituents on the phenyl ring. The presence of electron-withdrawing groups like chlorine and cyano is known to influence the molecule's reactivity and binding affinity to target proteins.

Antiproliferative and Cytotoxic Activities

Halogenated N-phenylamides and related structures have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, studies on N-biphenyl nicotinoyl anilides revealed that a nitro derivative, and subsequently its cyano bioisostere, exhibited potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells in the nanomolar range[1]. This suggests that the presence of a cyano group on the N-phenyl ring can contribute significantly to cytotoxic effects.

Furthermore, a novel series of 4-anilinoquinazoline analogues were evaluated for their anticancer efficacy, with the compound N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) showing the highest efficacy and selectivity in colorectal cancer cell lines, with IC50 values in the low micromolar range[2]. This highlights the importance of the chloro-substitution pattern on the N-phenyl ring for anticancer activity.

Table 1: Comparative Antiproliferative Activity of Selected N-Aryl Amide Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50/GI50 (µM)Reference
N-(3-cyano-4'-fluoro-[1,1'-biphenyl]-4-yl)nicotinamideMCF-7, MDA-MB-231Nanomolar range[1]
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)HCT116, HT29, SW6208.50, 5.80, 6.15[2]
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamidesJurkat0.63-0.69[3]
Amides-Based TMP Moiety (Compound 6a)HepG20.65[4]

Note: This table presents data for structurally related compounds to provide a comparative context for the potential activity of this compound.

Enzyme Inhibition

The propanamide scaffold is also prevalent in various enzyme inhibitors. For instance, chlorinated sulfonamides have been shown to exhibit good inhibitory activities against urease, butyrylcholinesterase (BChE), and lipoxygenase (LOX)[5]. The electronic and steric properties imparted by the chloro and cyano groups in this compound suggest its potential as an inhibitor for various enzymes. The cyano group, in particular, can act as a hydrogen bond acceptor or participate in other non-covalent interactions within an enzyme's active site, potentially leading to potent inhibition[6].

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and enable a direct comparison with other propanamides, the following standardized protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other propanamide analogues in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals[7].

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for In Vitro Anticancer Drug Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition & Incubation (4h) incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570nm) solubilization->absorbance calculation IC50 Calculation absorbance->calculation

Caption: Workflow for in vitro anticancer drug screening using the MTT assay.

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory potential of propanamide derivatives against a specific enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is a measure of its potency.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in a suitable buffer. The final DMSO concentration should be kept low (typically ≤1%)[8].

  • Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the test compound. Include control wells with no inhibitor (100% enzyme activity) and blank wells with no enzyme.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme[8].

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Measure the rate of the reaction (e.g., by monitoring the change in absorbance or fluorescence over time) using a microplate reader. The reaction should be in the linear range.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

General Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Enzyme, Substrate, & Inhibitor Solutions assay_setup Set up Assay Plate: Enzyme, Buffer, Inhibitor reagent_prep->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation reaction_init Initiate Reaction with Substrate pre_incubation->reaction_init kinetic_measurement Kinetic Measurement reaction_init->kinetic_measurement velocity_calc Calculate Initial Velocities kinetic_measurement->velocity_calc inhibition_calc Calculate % Inhibition velocity_calc->inhibition_calc ic50_calc Determine IC50 inhibition_calc->ic50_calc

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

Potential Signaling Pathways and Mechanisms of Action

Based on the biological activities of structurally related compounds, this compound could potentially exert its effects through various signaling pathways.

  • Apoptosis Induction: Many cytotoxic agents, including those with amide scaffolds, induce programmed cell death or apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key proteins involved in these pathways include caspases, Bcl-2 family proteins, and p53. The antiproliferative activity of related compounds suggests that this could be a plausible mechanism of action.

  • Enzyme Inhibition: As previously discussed, the propanamide structure is a common feature in many enzyme inhibitors. Depending on the specific three-dimensional conformation and electronic properties of this compound, it could potentially target kinases, proteases, or other enzymes crucial for cell survival and proliferation. The chloro and cyano substituents can play a significant role in the binding affinity and selectivity of the compound for its target enzyme.

Hypothesized Signaling Pathway for Anticancer Activity

G Propanamide This compound Target Cellular Target (e.g., Kinase, Tubulin) Propanamide->Target Inhibition Pathway Signaling Pathway (e.g., MAPK, PI3K/Akt) Target->Pathway Modulation Apoptosis Apoptosis Induction Pathway->Apoptosis CellCycle Cell Cycle Arrest Pathway->CellCycle Proliferation Inhibition of Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Hypothesized mechanism of anticancer action for a propanamide derivative.

Conclusion and Future Directions

While the biological activity of this compound has not been extensively documented, a comparative analysis of structurally related propanamides provides a strong rationale for its potential as a bioactive compound, particularly in the realm of anticancer and enzyme inhibitory research. The presence of chloro and cyano substituents on the N-phenyl ring suggests that it may exhibit potent and selective activities.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound using the standardized protocols outlined in this guide. Determining its IC50 values against a panel of cancer cell lines and its inhibitory activity against a range of relevant enzymes will provide the necessary data for a direct and quantitative comparison with other propanamide derivatives. Furthermore, mechanistic studies to elucidate the specific signaling pathways modulated by this compound will be crucial for understanding its mode of action and for its potential development as a therapeutic agent.

References

  • Capula, M., Corno, C., El Hassouni, B., Li Petri, G., & Aranđelović, S. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. [Link]

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A Structural Comparison of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide with Known Androgen Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed structural and functional comparison between the novel compound 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide and two clinically significant, second-generation nonsteroidal antiandrogens: Bicalutamide and Enzalutamide. While direct biological data for this compound is not extensively available in public literature, its core structure strongly suggests activity as an androgen receptor (AR) antagonist. This analysis, therefore, proceeds by leveraging this structural analogy to forecast its potential mechanism and performance relative to established inhibitors in the field.

Introduction: The Rationale for Comparison

The androgen receptor is a critical target in the treatment of prostate cancer.[1][2] Androgen deprivation therapy, which aims to block AR signaling, is a cornerstone of treatment.[1] Nonsteroidal antiandrogens (NSAAs) like Bicalutamide and Enzalutamide are pivotal therapeutic agents that act as competitive antagonists at the AR's ligand-binding domain (LBD).[3][4][5]

The compound this compound features a key pharmacophore—a substituted aromatic ring with cyano and chloro groups—that is a hallmark of many potent AR inhibitors.[6] This structural motif is crucial for interaction with the AR ligand-binding pocket. By comparing its structure to the well-characterized inhibitors Bicalutamide and Enzalutamide, we can infer its potential binding mode, inhibitory activity, and structure-activity relationships (SAR).[7][8]

Structural Analysis of Core Moieties

A comparative analysis reveals both shared features and key differences that likely govern the inhibitory potential and specificity of these compounds.

  • This compound: This molecule possesses a dichlorinated, cyanophenyl headgroup attached to a flexible propanamide tail. The 3-chloro-4-cyanophenyl group is the primary recognition motif for the androgen receptor. The 3-chloropropanamide tail introduces a flexible chain with an electrophilic center, which could potentially form covalent or strong hydrogen bonding interactions within the receptor pocket.

  • Bicalutamide: As a first-generation NSAA, Bicalutamide features a 4-cyano-3-(trifluoromethyl)phenyl group.[3] Instead of a simple alkyl chain, its tail consists of a more complex 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide structure.[3][9] The hydroxyl and sulfonyl groups provide additional hydrogen bonding capabilities, while the fluorophenyl group engages in hydrophobic interactions.[10] The active form is the (R)-enantiomer.[3][11]

  • Enzalutamide: A second-generation inhibitor, Enzalutamide was designed for higher affinity and to overcome resistance mechanisms.[12][13] It shares the 4-cyano-3-(trifluoromethyl)phenyl headgroup with Bicalutamide but incorporates it into a rigid thiohydantoin heterocyclic ring.[13][14][15] This rigid structure is critical for its enhanced antagonistic activity, as it more effectively prevents the conformational changes in the AR required for coactivator recruitment and transcriptional activation.[5][12]

Below is a diagram illustrating the key structural components of each molecule.

G cluster_target Target Compound cluster_known Known Inhibitors Target This compound 3-Chloro-4-cyanophenyl Head 3-Chloropropanamide Tail Bicalutamide Bicalutamide 4-Cyano-3-(trifluoromethyl)phenyl Head Complex Propanamide Tail Target:head->Bicalutamide:head Shared Cyano-Phenyl Motif Target:tail->Bicalutamide:tail Propanamide Backbone Enzalutamide Enzalutamide 4-Cyano-3-(trifluoromethyl)phenyl Head Rigid Thiohydantoin Ring Bicalutamide:head->Enzalutamide:head Identical Headgroup Bicalutamide:tail->Enzalutamide:tail Structural Divergence for Potency (Flexible vs. Rigid)

Caption: Structural comparison of the target compound with Bicalutamide and Enzalutamide.

Quantitative Performance Comparison

While experimental data for this compound is unavailable, the inhibitory concentrations (IC50) for Bicalutamide and Enzalutamide against the androgen receptor are well-documented. This data provides a benchmark for the potency expected from high-affinity AR antagonists. Enzalutamide demonstrates significantly greater potency than Bicalutamide, a direct result of its optimized structure.[12]

CompoundTargetIC50 Value (nM)Cell Line / Assay Condition
Bicalutamide Androgen Receptor159 - 243[3][11]Competitive Binding Assay
Androgen Receptor~150 - 190[16]LNCaP Cells / Transcriptional Assay
Androgen Receptor~7000LNCaP Cells (R-enantiomer)[17]
Enzalutamide Androgen Receptor~120[16]LNCaP Cells / Transcriptional Assay
Androgen Receptor~16 (Binding Affinity)[12]LNCaP Androgen Receptor
This compound Androgen Receptor (Predicted)Not Available-

Note: IC50 values can vary based on the specific assay conditions, cell lines used, and whether the measurement reflects binding affinity or functional inhibition.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

To experimentally determine the inhibitory potential of a novel compound like this compound, a competitive radioligand binding assay is the gold standard. This protocol provides a framework for such an experiment.

Objective: To determine the ability of a test compound to compete with a high-affinity radiolabeled androgen for binding to the androgen receptor, typically isolated from rat prostate cytosol or expressed as a recombinant protein.[18][19][20]

Materials:

  • Receptor Source: Rat ventral prostate cytosol or purified recombinant AR Ligand Binding Domain.[18][20]

  • Radioligand: [³H]-R1881 (Methyltrienolone), a high-affinity synthetic androgen.

  • Assay Buffer (TEDG Buffer): Tris-HCl, EDTA, DTT, Glycerol.

  • Test Compound: this compound, dissolved in DMSO.

  • Reference Compounds: Dihydrotestosterone (DHT), Bicalutamide, Enzalutamide.

  • Separation Medium: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.[18]

  • Scintillation Cocktail and Scintillation Counter.

Methodology:

  • Receptor Preparation:

    • Homogenize rat ventral prostate tissue in ice-cold TEDG buffer.

    • Perform ultracentrifugation to isolate the cytosol, which contains the soluble AR.

    • Determine the protein concentration of the cytosol using a Bradford or BCA assay. The concentration is adjusted to ensure that less than 15% of the total radioligand is bound, preventing ligand depletion.[21]

  • Assay Setup:

    • Prepare serial dilutions of the test compound and reference compounds in DMSO, then dilute further in assay buffer.

    • In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-R1881 (typically ~1 nM), and varying concentrations of the test or reference compound.[19]

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled DHT).

  • Incubation:

    • Incubate the tubes at 4°C for 16-20 hours to allow the binding reaction to reach equilibrium.[19]

  • Separation of Bound and Free Ligand:

    • Add an ice-cold slurry of hydroxylapatite (HAP) to each tube. HAP binds the receptor-ligand complex.

    • Incubate for a short period (e.g., 15 minutes) with intermittent vortexing.

    • Centrifuge the tubes to pellet the HAP.

    • Carefully aspirate and discard the supernatant containing the unbound radioligand.

  • Quantification:

    • Wash the HAP pellet multiple times with buffer to remove any remaining free radioligand.

    • Add scintillation cocktail to the washed pellet.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

The workflow for this assay is visualized below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Receptor Source (e.g., Rat Prostate Cytosol) D Combine Receptor, Radioligand, and Competitor in Assay Tubes A->D B Prepare Serial Dilutions of Test & Reference Compounds B->D C Prepare Radioligand ([³H]-R1881) C->D E Incubate at 4°C (16-20 hours) D->E F Separate Bound/Free Ligand (e.g., using HAP slurry) E->F G Wash Pellet to Remove Unbound Radioligand F->G H Quantify Radioactivity (Scintillation Counting) G->H I Calculate % Specific Binding H->I J Plot Competition Curve and Determine IC50 Value I->J

Caption: Workflow for an Androgen Receptor competitive binding assay.

Conclusion

Based on a rigorous structural comparison, this compound possesses the hallmark pharmacophore of a nonsteroidal androgen receptor antagonist. Its 3-chloro-4-cyanophenyl headgroup is highly analogous to the recognition motifs of potent inhibitors like Bicalutamide and Enzalutamide. The key structural differentiator is its flexible 3-chloropropanamide tail. While this flexibility may result in a lower binding affinity compared to the rigidified structure of Enzalutamide, it still presents a promising scaffold for AR antagonism.

References

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A Comparative Benchmarking Guide to the Purity of Commercial 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the exacting world of pharmaceutical synthesis and drug discovery, the integrity of every component is paramount. The purity of a chemical intermediate is not a mere specification on a certificate of analysis; it is a critical determinant of reaction yield, impurity profiles of subsequent steps, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical methodologies for benchmarking the purity of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide (MW: 243.09 g/mol , Formula: C₁₀H₈Cl₂N₂O), a key but sparsely documented building block.[1][2]

We eschew a one-size-fits-all template, instead presenting a logical, field-tested framework for establishing a robust, self-validating analytical workflow. This document is designed for the discerning researcher, scientist, and drug development professional who requires not just data, but actionable intelligence on material quality.

The Imperative of Purity: Why Scrutiny of this Intermediate Matters

This compound is a versatile intermediate, likely synthesized via an acylation reaction, such as a Schotten-Baumann reaction between an amine and an acid chloride.[][4] This synthetic route, while effective, can introduce several classes of impurities that can compromise downstream processes:

  • Unreacted Starting Materials: Residual 3-chloro-4-cyanoaniline or 3-chloropropionyl chloride can lead to incorrect stoichiometry and the formation of novel byproducts in subsequent reactions.

  • Side-Reaction Products: Self-condensation or reaction with alternative nucleophiles can generate structurally similar impurities that are difficult to separate.

  • Hydrolysis Products: The amide bond is susceptible to hydrolysis, especially under non-neutral pH conditions, which can revert the molecule to its starting materials.[5]

  • Residual Solvents: Volatile organic compounds from the reaction and purification steps must be controlled according to regulatory guidelines like ICH Q3C.[6]

A comprehensive purity assessment, therefore, must be capable of identifying and quantifying each of these potential contaminants.

The Analytical Triumvirate: A Head-to-Head Comparison

No single analytical technique can provide a complete purity profile. A multi-pronged approach is essential. We will compare the three most powerful and complementary techniques for this specific application: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

For non-volatile organic molecules like our target compound, Reverse-Phase HPLC (RP-HPLC) is the gold standard for routine purity analysis.[7] It excels at separating the main component from structurally related, non-volatile impurities.

Causality of Method Choice: The aromatic and amide functionalities of the target molecule make it an excellent chromophore for UV detection. Its moderate polarity is perfectly suited for separation on a C18 stationary phase, which separates compounds based on their relative hydrophobicity. This allows for precise quantification of the main peak relative to any impurities.[8][9]

Detailed Experimental Protocol: A Validatable RP-HPLC Method

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-3 min: 35% B

      • 3-20 min: 35% to 90% B

      • 20-23 min: 90% B

      • 23-23.1 min: 90% to 35% B

      • 23.1-30 min: 35% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Create a 0.5 mg/mL solution of the commercial sample in Acetonitrile/Water (50:50). Ensure complete dissolution.

Data Presentation & Interpretation: Purity is determined by area percent calculation. The DAD allows for peak purity analysis, ensuring the main peak is not co-eluting with an impurity.

Table 1: Representative HPLC Purity Data for Commercial Batches

Batch IDRetention Time (min)Purity (Area %)Key Impurity A (Area %)Key Impurity B (Area %)
Batch X-00112.499.6%0.15%0.08%
Batch Y-00212.497.5%1.20%0.65%
Batch Z-00312.598.9%0.45%Not Detected

Experimental Workflow for HPLC Purity Analysis

Caption: A standard workflow for HPLC-based purity assessment.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): The Sentinel for Volatile Impurities

While HPLC is excellent for non-volatile compounds, it is blind to residual solvents. Headspace GC-MS is the definitive technique for identifying and quantifying these volatile impurities, as mandated by pharmaceutical guidelines.[6][10]

Causality of Method Choice: By heating the sample in a sealed vial (headspace), volatile solvents partition into the gas phase and are injected into the GC, leaving the non-volatile active compound behind. The gas chromatograph separates the solvents by boiling point, and the mass spectrometer provides definitive identification based on their unique mass fragmentation patterns.[11][12][13]

Detailed Experimental Protocol: USP <467> Aligned Method

  • Instrumentation: A GC-MS system with a static headspace autosampler.

  • GC-MS Conditions:

    • Column: G43 phase equivalent (e.g., DB-624), 30 m x 0.32 mm ID, 1.8 µm film.

    • Carrier Gas: Helium, constant linear velocity of 35 cm/sec.

    • Oven Program: 40 °C (hold 20 min), then 10 °C/min to 240 °C (hold 20 min).

    • Injector Temp: 140 °C.

    • MS Transfer Line Temp: 240 °C.

    • MS Ion Source Temp: 220 °C.

    • Mass Range: 29-400 amu.

  • Headspace Conditions:

    • Vial Equilibration: 80 °C for 60 min.

    • Sample Diluent: Dimethyl sulfoxide (DMSO).

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial and add 5 mL of DMSO.

Data Presentation & Interpretation: The total ion chromatogram (TIC) is searched for peaks corresponding to common synthesis solvents. The identity of each peak is confirmed by comparing its mass spectrum to a reference library (e.g., NIST).

Table 2: Representative Residual Solvent Data (ppm)

Batch IDAcetoneDichloromethaneTolueneEthyl Acetate
Batch X-001< 5025< 20150
Batch Y-002350120801200
Batch Z-003< 50< 10< 2085
Quantitative NMR (qNMR): The Arbiter of Absolute Purity

While chromatographic methods provide relative purity, quantitative Nuclear Magnetic Resonance (qNMR) stands as a primary analytical method capable of determining absolute purity without the need for a specific reference standard of the analyte itself.[14][15][16] It offers an orthogonal check on the HPLC results and provides invaluable structural confirmation.

Causality of Method Choice: The signal intensity of an NMR peak is directly proportional to the number of nuclei giving rise to that signal.[17][18] By comparing the integral of a unique proton signal from the analyte to the integral of a signal from a certified internal standard of known mass and purity, one can calculate the absolute purity of the analyte with metrological traceability.[18]

Detailed Experimental Protocol: High-Accuracy qNMR

  • Instrumentation: A ≥400 MHz NMR spectrometer.

  • Sample Preparation (Self-Validating):

    • Accurately weigh ~25 mg of the this compound sample.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Anhydride) into the same vial.

    • Dissolve both components completely in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition Parameters:

    • Pulse Program: A simple 30° or 90° pulse.

    • Relaxation Delay (d1): Critically important. Must be at least 5 times the longest T₁ relaxation time of both the analyte and standard protons being measured (a value of 60s is a safe starting point).

    • Number of Scans: ≥ 16 for good signal-to-noise.

  • Data Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved, unique proton signal from the analyte and a known signal from the internal standard.

Purity Calculation: The purity (P_analyte) is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I=Integral, N=Number of Protons, MW=Molecular Weight, m=mass, P=Purity, std=Internal Standard.[17]

Logical Framework for Method Selection

G A Start: Purity Assessment Required B What is the primary question? A->B C Relative Purity & Impurity Profile? B->C  Routine QC   D Volatile/Solvent Content? B->D  Safety/Process   E Absolute Purity & Structural ID? B->E  Reference Standard   F Use HPLC-DAD C->F G Use Headspace GC-MS D->G H Use qNMR E->H

Caption: Decision logic for selecting the appropriate analytical technique.

Integrated Strategy: From Benchmarking to Confidence

A truly comprehensive purity benchmark integrates these orthogonal techniques into a single, cohesive workflow.

  • Initial Screening (HPLC & ¹H-NMR): Use HPLC for a rapid assessment of relative purity and impurity profile. Concurrently, a simple qualitative ¹H-NMR confirms the structure of the bulk material.

  • Volatiles Analysis (HS-GC-MS): Perform headspace GC-MS to ensure residual solvents are within acceptable limits.

  • Definitive Quantification (qNMR): For critical batches or to qualify an in-house reference standard, use qNMR to establish a definitive, absolute purity value. This value can then be used to validate the accuracy of the routine HPLC method.

This integrated approach provides a multi-dimensional view of sample purity, ensuring that the material used in your research or development pipeline is of the highest, most well-characterized quality, thereby safeguarding the integrity of your results.

References

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A Researcher's Guide to Assessing the Novelty of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on how to systematically assess the novelty of newly synthesized derivatives based on the 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide scaffold. We will move beyond simple synthesis to explore the strategic design and rigorous experimental validation required to establish true chemical and biological novelty, a cornerstone of successful therapeutic development and intellectual property protection.

The Strategic Imperative of Novelty in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is fundamentally dependent on its novelty. In the pharmaceutical industry, novelty is not merely an academic curiosity; it is the basis for patentability, investment, and ultimately, the potential to offer a new therapeutic solution.[1][2] For a molecule to be considered truly novel, it must satisfy one or more of the following criteria:

  • Structural Novelty: The chemical structure has not been previously disclosed in any publication, patent, or database.[3][4] This is the most fundamental level of novelty.

  • Novel Biological Activity: The compound exhibits a previously unknown biological effect, either by modulating a new target or by acting on a known target for which it was not previously considered.[2][3]

  • Unexpectedly Superior Properties: The derivative shows a significant and non-obvious improvement in potency, selectivity, pharmacokinetics (ADME), or safety profile compared to existing compounds (the "prior art").[2] This concept is often central to "selection inventions" in patent law.

The core scaffold, this compound, and its analogs belong to a class of compounds that are of significant interest in medicinal chemistry. The presence of a cyanophenyl group is often associated with interactions in enzyme active sites, while the propanamide linker allows for conformational flexibility and the introduction of various functional groups.[5][6][7] Our goal is to leverage this promising scaffold to create derivatives that are not just different, but demonstrably better or unique in their biological function.

A Systematic Workflow for Novelty Assessment

Establishing novelty requires a multi-tiered, evidence-based approach. We propose a systematic workflow that integrates rational design, chemical synthesis, and a cascade of biological and physicochemical evaluations. This process is designed to be self-validating, where each stage provides critical data to justify progression to the next.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Primary Evaluation cluster_2 Phase 3: Hit Validation & MoA cluster_3 Phase 4: Lead Characterization A Scaffold Analysis & SAR B In Silico Screening (ADME, Patent Search) A->B C Synthesis of Novel Derivatives B->C D High-Throughput Screening (HTS) C->D E Physicochemical Profiling C->E F Hit Confirmation & Dose-Response (IC50) D->F G Selectivity Profiling F->G J Novelty Assessment & IP Position F->J H Mechanism of Action (MoA) Studies G->H G->J I In Vitro ADME-Tox H->I H->J I->J G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds NK1 NK1 Kinase Receptor->NK1 Activates Substrate Substrate Protein NK1->Substrate Phosphorylates P_Substrate p-Substrate Protein Substrate->P_Substrate TF Transcription Factor P_Substrate->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Derivative X Inhibitor->NK1 Inhibits

Sources

A Researcher's Guide to Navigating the Nuances of Synthetic Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Published Synthesis Methods for Similar Compounds

In the realm of chemical synthesis, the ability to reproduce a published experimental procedure is the cornerstone of scientific progress. For researchers, scientists, and drug development professionals, the successful and consistent synthesis of target molecules is paramount. However, the path from a published method to a successfully replicated compound in a different laboratory is often fraught with unforeseen challenges. This guide provides a comprehensive framework for evaluating, comparing, and troubleshooting the reproducibility of published synthesis methods for similar compounds, ensuring that researchers can navigate this complex landscape with confidence and scientific rigor.

The Unspoken Variables: Why Reproducibility Can Be Elusive

While a published synthesis provides a roadmap, it often omits the subtle yet critical details that can significantly impact the outcome of a reaction. These "unspoken variables" are a frequent source of frustration and can lead to significant deviations in yield, purity, and even the identity of the final product. Understanding these factors is the first step toward mastering reproducibility.

Key factors influencing reproducibility include:

  • Reagent Quality and Source: The purity of starting materials, reagents, and solvents can vary significantly between suppliers and even between different batches from the same supplier. Trace impurities can act as catalysts or inhibitors, altering the reaction pathway.

  • "Tacit Knowledge": Experienced chemists often possess a wealth of practical knowledge that is not explicitly stated in a publication. This can include the rate of addition of a reagent, the efficiency of stirring, or the specific technique for quenching a reaction.[1]

  • Reaction-Specific Subtleties: Factors such as the age of a reagent, the specific grade of a solvent, or even the shape of the reaction flask can have a profound impact on the reaction outcome.

  • Environmental Conditions: Temperature fluctuations, humidity, and exposure to light can all influence the course of a chemical reaction.

A Systematic Approach to Evaluating Reproducibility

Before committing significant resources to a full-scale synthesis, a systematic evaluation of the published method is essential. This phased approach allows for the early identification of potential issues and provides a framework for troubleshooting.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Small-Scale Trial cluster_2 Phase 3: Analysis & Troubleshooting a Thoroughly Review Published Method b Identify Potential 'Unspoken Variables' a->b c Consult Supporting Information b->c d Perform a Small-Scale Test Reaction c->d e Monitor Reaction Progress (e.g., TLC, LC-MS) d->e f Isolate and Characterize Product e->f g Compare Results to Published Data f->g h Identify Discrepancies g->h i Consult Troubleshooting Guide (See Below) h->i

Caption: A systematic workflow for evaluating the reproducibility of a published synthesis method.

Case Study: A Comparative Analysis of Aspirin Synthesis

To illustrate the principles of comparing synthesis methods, we will examine two approaches for the synthesis of acetylsalicylic acid (aspirin), a widely known and relatively straightforward reaction.

Method 1: The Published Procedure

A common and well-documented method for the synthesis of aspirin involves the acetylation of salicylic acid using acetic anhydride with a catalytic amount of concentrated phosphoric acid.[2]

Method 2: The "In-House" Adaptation

For our comparative study, we will introduce a slight modification to the published procedure, a scenario often encountered in research labs where specific reagents or equipment may differ. In our "in-house" method, we will substitute phosphoric acid with a milder acid catalyst, such as a few drops of concentrated sulfuric acid, and perform the reaction at a slightly elevated temperature.[3]

Experimental Protocols

Method 1: Published Procedure (Phosphoric Acid Catalyst)

  • Reaction Setup: In a 125 mL Erlenmeyer flask, combine 2.0 g of salicylic acid and 5.0 mL of acetic anhydride.

  • Catalyst Addition: Carefully add 5 drops of concentrated (85%) phosphoric acid to the mixture.

  • Heating: Gently heat the flask in a water bath at 80-90°C for 15 minutes, with occasional swirling.[4]

  • Quenching: Cautiously add 1 mL of deionized water to the warm mixture to hydrolyze any excess acetic anhydride.

  • Crystallization: Add 20 mL of cold deionized water to the flask and cool in an ice bath to induce crystallization. If crystals do not form, gently scratch the inside of the flask with a glass stirring rod.[2]

  • Isolation: Collect the aspirin crystals by vacuum filtration using a Büchner funnel.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure aspirin.[2]

Method 2: "In-House" Adaptation (Sulfuric Acid Catalyst)

  • Reaction Setup: In a 125 mL Erlenmeyer flask, combine 2.0 g of salicylic acid and 5.0 mL of acetic anhydride.

  • Catalyst Addition: Carefully add 3 drops of concentrated sulfuric acid to the mixture.

  • Heating: Heat the flask in a water bath at 95-100°C for 10 minutes, with occasional swirling.

  • Quenching: Cautiously add 1 mL of deionized water to the warm mixture.

  • Crystallization: Add 25 mL of cold deionized water to the flask and cool in an ice bath.

  • Isolation: Collect the aspirin crystals by vacuum filtration.

  • Purification: Recrystallize the crude product from an ethanol/water mixture.

Comparative Data Analysis

To objectively compare the performance of the two methods, we will analyze the yield and purity of the synthesized aspirin. The following table presents a hypothetical but realistic set of comparative data.

ParameterMethod 1 (Published)Method 2 ("In-House")
Theoretical Yield (g) 2.612.61
Actual Yield (g) 2.252.01
Percent Yield (%) 86.277.0
Melting Point (°C) 135-136133-135
Purity (by HPLC, %) 99.598.2
Key Impurity (Salicylic Acid, by HPLC, %) 0.31.5

Interpretation of Results:

The data suggests that the published method with phosphoric acid as a catalyst provides a higher yield and purity of aspirin compared to the in-house adaptation using sulfuric acid. The lower melting point and higher percentage of salicylic acid impurity in the product from Method 2 indicate that the reaction may have been less complete or that side reactions were more prevalent under the slightly harsher conditions of the in-house method.

Characterization of Synthesized Compounds: A Multi-faceted Approach

Confirming the identity and purity of the synthesized compounds is a critical step in any comparative study. A combination of analytical techniques should be employed to provide a comprehensive assessment.

Analytical Techniques for Purity and Identity Confirmation
  • Thin-Layer Chromatography (TLC): A rapid and simple method to qualitatively assess the progress of a reaction and the purity of the final product.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of a compound and identifying and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the synthesized compound and allowing for the detection of structural isomers and impurities. Both ¹H and ¹³C NMR are essential for full characterization.[5][6]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, providing further confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[5][6]

Step-by-Step Protocol for HPLC Analysis of Aspirin
  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized aspirin and dissolve it in 10 mL of a suitable solvent mixture (e.g., acetonitrile/water).

  • Standard Preparation: Prepare a standard solution of pure aspirin and a separate standard of salicylic acid in the same solvent.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Analysis: Inject the sample and standard solutions into the HPLC system.

  • Data Interpretation: Compare the retention times of the peaks in the sample chromatogram to those of the standards to identify aspirin and salicylic acid. Calculate the percentage purity by integrating the peak areas.

Troubleshooting Common Reproducibility Issues

When a published synthesis does not proceed as expected, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical progression for identifying and resolving common issues.

G start Low or No Yield q1 Check Starting Materials and Reagents? start->q1 a1 Verify Purity and Identity (NMR, etc.) Source Fresh Reagents q1->a1 Yes q2 Reaction Conditions Correct? q1->q2 No a1->q2 a2 Verify Temperature, Time, Atmosphere Calibrate Equipment q2->a2 Yes q3 Work-up and Purification Issues? q2->q3 No a2->q3 a3 Analyze Aqueous Layers for Product Check for Product Decomposition on Silica Gel q3->a3 Yes q4 Subtle 'Tacit Knowledge' Missing? q3->q4 No a3->q4 a4 Contact Original Authors for Clarification Consult Experienced Colleague q4->a4 Yes end Successful Replication q4->end No a4->end

Caption: A troubleshooting flowchart for common issues encountered when reproducing a chemical synthesis.

Conclusion: Embracing a Culture of Reproducibility

The reproducibility of chemical syntheses is not merely a technical challenge; it is a fundamental pillar of scientific integrity. By adopting a systematic and critical approach to evaluating published methods, researchers can save valuable time and resources, and contribute to a more robust and reliable body of scientific knowledge. This guide provides a framework for this endeavor, empowering researchers to confidently navigate the complexities of chemical synthesis and to foster a culture where reproducibility is not just an expectation, but a shared commitment.

References

  • Scharf, W.; Malerich, C. The Synthesis of a Medicinal Agent- Aspirin.
  • Kitson, P. J. et al. The Automated Synthesis of Aspirin: An Undergraduate Practical Activity. Journal of Chemical Education2022 , 99 (8), 3049-3054. [Link]

  • Chemistry LibreTexts. 13.1: Synthesis of Aspirin Lab Procedure. [Link]

  • Aguilar, V. R. et al. Synthesis of Aspirin: Catalytic Role of Phosphoric Acid in the Acetylation of Salicylic Acid and Acetic Anhydride. ResearchGate2024 . [Link]

  • American Chemical Society. Author Guidelines. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. ACS Research Data Guidelines. [Link]

  • IUPAC. Recommendations and Technical Reports. [Link]

  • American Chemical Society. Author Guidelines. Journal of the American Chemical Society. [Link]

  • American Chemical Society. ACS Research Data Guidelines. [Link]

  • IUPAC. Graphical Representation Standards for Chemical Reaction Diagrams. [Link]

  • Cantera. Viewing a reaction path diagram. [Link]

  • Medium. Real examples of Graphviz. [Link]

  • Chad's Blog. Building diagrams using graphviz. [Link]

  • LornaJane. Drawing Flow Diagrams with GraphViz. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Conformational Analysis of Substituted Propanamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the in silico modeling and comparison of substituted propanamide conformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to understand the conformational landscape of this critical chemical scaffold. The propanamide moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to form key hydrogen bonding interactions and its metabolic stability.[1][2][3][4][5] Understanding the three-dimensional arrangement of atoms, or conformation, is paramount as it dictates a molecule's biological activity, binding affinity, and pharmacokinetic properties.

This guide will navigate the theoretical underpinnings and practical applications of various computational methods for conformational analysis, providing a comparative framework to aid in selecting the most appropriate technique for your research objectives. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

The Significance of Conformation in Propanamide-Containing Molecules

The biological function of a molecule is intrinsically linked to its three-dimensional shape. For substituted propanamides, rotation around single bonds gives rise to a multitude of possible conformations, each with a distinct energy level. The lowest energy conformations are the most populated and are often, but not always, the bioactive conformation.[6] A thorough conformational analysis allows us to:

  • Identify low-energy, stable conformers.

  • Understand the energetic barriers between different conformations.

  • Predict the bioactive conformation that binds to a biological target.

  • Elucidate structure-activity relationships (SAR).[1][3]

A Comparative Overview of Conformational Search Methodologies

The primary goal of a conformational search is to explore the potential energy surface of a molecule to identify its low-energy minima.[7] Several computational methodologies exist, each with its own balance of accuracy and computational cost. The two major families of methods are Molecular Mechanics (MM) and Quantum Mechanics (QM).[8]

Molecular Mechanics (MM): The Workhorse of Conformational Searching

Molecular Mechanics methods are based on classical physics and treat molecules as a collection of atoms held together by springs.[9] The energy of a conformation is calculated using a force field, which is a set of parameters that describe the potential energy of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).[9]

  • Expertise & Experience: MM methods are exceptionally fast, making them ideal for the initial exploration of the conformational space of large and flexible molecules.[10] They can rapidly generate a large number of diverse conformations. However, the accuracy of MM methods is entirely dependent on the quality of the force field parameters for the specific molecule under study.[10] For novel scaffolds, appropriate parameters may not be available, leading to inaccurate results.

  • Trustworthiness: The self-validating aspect of an MM-based workflow involves using multiple, well-established force fields (e.g., MMFF94, OPLS3e, AMBER) and comparing the resulting low-energy conformations.[6] Consistent identification of similar low-energy conformers across different force fields increases confidence in the results.

Quantum Mechanics (QM): The Gold Standard for Accuracy

Quantum Mechanics methods solve the Schrödinger equation to describe the electronic structure of a molecule, providing a much more accurate description of its energy and properties.[11]

  • Expertise & Experience: QM methods, particularly Density Functional Theory (DFT), offer significantly higher accuracy than MM methods.[12][13] They are less dependent on pre-existing parameterization and can handle a wider range of chemical structures, including those with unusual electronic features. However, this accuracy comes at a steep computational cost, making a comprehensive QM conformational search for a flexible molecule computationally prohibitive.[12][13]

  • Trustworthiness: A common and robust strategy is to use a tiered approach. First, a rapid MM search generates a set of low-energy conformers. Then, these conformers are subjected to QM geometry optimization and energy calculation to refine their structures and obtain more accurate relative energies.[14] This QM/MM hybrid approach leverages the speed of MM and the accuracy of QM.

Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics

Molecular Dynamics simulations solve Newton's equations of motion for a system of atoms and molecules over time, providing insights into the dynamic behavior of a molecule.[8][11]

  • Expertise & Experience: MD simulations are invaluable for understanding how a molecule explores its conformational space in a simulated physiological environment (e.g., in water).[2][5] They can reveal not only the stable conformations but also the transitions between them. This is particularly useful for studying phenomena like ligand binding and unbinding.[15]

  • Trustworthiness: The validity of an MD simulation is assessed by monitoring convergence criteria, such as the root-mean-square deviation (RMSD) of the molecule's backbone over time.[16] A stable RMSD trajectory indicates that the simulation has reached equilibrium and is adequately sampling the relevant conformational space.[16]

Comparative Analysis of Methodologies

Methodology Strengths Weaknesses Best For
Molecular Mechanics (MM) - Very fast- Can handle large molecules and large datasets- Accuracy is force field dependent- May not be suitable for novel scaffolds- Initial, broad conformational search- High-throughput screening
Quantum Mechanics (QM) - High accuracy- Not reliant on extensive parameterization- Computationally expensive- Impractical for large molecules- Refining the geometries and energies of a small number of conformers- Studying electronic properties
Molecular Dynamics (MD) - Provides dynamic information- Can simulate environmental effects- Computationally intensive- Requires careful setup and analysis- Understanding conformational flexibility and transitions- Studying ligand-receptor interactions

Experimental Protocols

Here, we provide a detailed, step-by-step workflow for a hybrid MM/QM conformational analysis of a substituted propanamide. For this example, we will use the hypothetical molecule N-(4-fluorophenyl)-2-methylpropanamide.

Part 1: Molecular Mechanics Conformational Search

This protocol utilizes a widely accessible software package like Maestro with the MacroModel module.[6]

  • Molecule Preparation:

    • Sketch the 2D structure of N-(4-fluorophenyl)-2-methylpropanamide in a molecular editor.

    • Convert the 2D structure to a 3D representation.

    • Perform an initial, quick energy minimization using a suitable force field (e.g., MMFF94).

  • Conformational Search Setup:

    • Open the Conformational Search panel in MacroModel.

    • Select the prepared molecule as the input structure.

    • Choose a robust conformational search method, such as the "Mixed torsional/low-mode" search.

    • Define the rotatable bonds. For our example, the key rotatable bonds are the C-N amide bond and the C-C bond of the isopropyl group.

    • Set the number of search steps to a sufficiently large value (e.g., 1000 steps) to ensure thorough sampling of the conformational space.[6]

    • Select the MMFF94 force field.

    • Set an energy window (e.g., 21 kJ/mol or 5 kcal/mol) to save only the low-energy conformers.

  • Execution and Analysis:

    • Run the conformational search.

    • Once completed, the software will output a set of unique, low-energy conformers.

    • Visually inspect the conformers and analyze their geometries, paying close attention to the dihedral angles of the key rotatable bonds.

    • Rank the conformers based on their relative energies.

Part 2: Quantum Mechanics Refinement

This protocol utilizes a QM software package like Gaussian or Spartan.[14][17]

  • Input Preparation:

    • Export the top 5-10 lowest energy conformers from the MM search in a format compatible with your QM software (e.g., .mol or .pdb).

  • QM Calculation Setup:

    • For each conformer, set up a geometry optimization and frequency calculation.

    • Choose a suitable level of theory and basis set. A good starting point for molecules of this size is the B3LYP functional with the 6-31G(d) basis set.[12] For higher accuracy, consider larger basis sets.

    • Specify the charge and multiplicity of the molecule.

    • If studying the molecule in solution, an implicit solvent model (e.g., PCM) can be included.

  • Execution and Analysis:

    • Run the QM calculations.

    • After the calculations are complete, verify that the geometry optimizations converged and that there are no imaginary frequencies, which would indicate a saddle point rather than a true minimum.

    • Extract the final optimized geometries and their electronic energies.

    • Calculate the relative energies of the conformers to determine the most stable conformations at the QM level.

    • Compare the QM-optimized geometries with the initial MM geometries to assess the impact of the higher level of theory.

Visualization of Workflows

Conformational_Analysis_Workflow cluster_0 Part 1: Molecular Mechanics Search cluster_1 Part 2: Quantum Mechanics Refinement mol_prep 1. Molecule Preparation (2D to 3D, Initial Minimization) conf_search_setup 2. Conformational Search Setup (Define Rotatable Bonds, Select Force Field) mol_prep->conf_search_setup run_search 3. Execute MM Search conf_search_setup->run_search analyze_mm 4. Analyze MM Results (Rank by Energy, Inspect Geometries) run_search->analyze_mm export_conformers 5. Export Low-Energy Conformers from MM analyze_mm->export_conformers Top Conformers qm_setup 6. QM Calculation Setup (Select Level of Theory, Basis Set) export_conformers->qm_setup run_qm 7. Execute QM Optimizations qm_setup->run_qm analyze_qm 8. Analyze QM Results (Verify Minima, Compare Energies) run_qm->analyze_qm final_result Final Set of Low-Energy Conformations analyze_qm->final_result Final Validated Conformations

Caption: Hybrid MM/QM workflow for conformational analysis.

Logical Relationships in Method Selection

Method_Selection_Logic start Start: Need for Conformational Analysis large_molecule Is the molecule large and/or flexible? start->large_molecule mm_search Perform MM Conformational Search large_molecule->mm_search Yes qm_refinement Perform QM Refinement large_molecule->qm_refinement No high_accuracy Is high accuracy critical for key conformers? dynamic_info Is dynamic information (e.g., transitions) required? high_accuracy->dynamic_info No high_accuracy->qm_refinement Yes md_simulation Perform MD Simulation dynamic_info->md_simulation Yes end End: Conformational Ensemble Obtained dynamic_info->end No mm_search->high_accuracy qm_refinement->dynamic_info md_simulation->end

Caption: Decision tree for selecting a conformational analysis method.

Conclusion

The in silico modeling of substituted propanamide conformations is a powerful tool in modern drug discovery and chemical research. By judiciously selecting and applying the appropriate computational methodologies, from the rapid explorations of Molecular Mechanics to the high-fidelity refinements of Quantum Mechanics and the dynamic insights of Molecular Dynamics, researchers can gain a deep understanding of the conformational preferences that govern molecular behavior. The hybrid MM/QM approach detailed in this guide provides a robust and efficient framework for obtaining accurate and reliable conformational ensembles, ultimately accelerating the design and development of novel molecules with desired properties.

References

  • Maestro Tutorial: Conformational Analysis - UC Santa Barbara. (n.d.). Retrieved January 19, 2026, from [Link]

  • TINKER Tutorial: Conformational Analysis - UC Santa Barbara. (n.d.). Retrieved January 19, 2026, from [Link]

  • Spartan Student v9 Tutorial 8 - Flexible Molecules. (2023, April 13). YouTube. Retrieved January 19, 2026, from [Link]

  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (2021). Journal of Chemical Education, 98(7), 2476–2481. [Link]

  • Recommendations for software that calculates the conformational energy of a molecule. (2023, April 11). Reddit. Retrieved January 19, 2026, from [Link]

  • Tutorial 2 Conformational Analysis - Chirality (Chemistry) - Scribd. (n.d.). Retrieved January 19, 2026, from [Link]

  • Comp Chem Software - Computational Chemistry List. (2003, October 27). Retrieved January 19, 2026, from [Link]

  • Conformational Sampling - Computational Chemistry Online. (n.d.). Retrieved January 19, 2026, from [Link]

  • Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi. (2022, October 22). YouTube. Retrieved January 19, 2026, from [Link]

  • Conformational Searching with Quantum Mechanics. (2018). In Methods in Molecular Biology (Vol. 1762, pp. 227–245). [Link]

  • Conformational Energy and Molecular Mechanics. (2009, September 18). YouTube. Retrieved January 19, 2026, from [Link]

  • Molecular Modeling vs. Quantum Chemistry: Which is Right for Your Research? (2025, June 19). Schrödinger. Retrieved January 19, 2026, from [Link]

  • Conformational Searching with Quantum Mechanics. (2018). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

  • What's the difference between quantum methods and molecular dynamics method? (2017, November 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. (2026, January 2). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023, August 3). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. (2026, January 2). PubMed. Retrieved January 19, 2026, from [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). CiteDrive. Retrieved January 19, 2026, from [Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023, August 3). PubMed. Retrieved January 19, 2026, from [Link]

  • In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • In Silico Screening of Semi-Synthesized Compounds as Potential Inhibitors for SARS-CoV-2 Papain-like Protease: Pharmacophoric Features, Molecular Docking, ADMET, Toxicity and DFT Studies. (2025, October 16). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Conformational analysis and enzyme activity: models for amide hydrolysis. (2009, April 12). Henry Rzepa's Blog. Retrieved January 19, 2026, from [Link]

  • Conformational selection in silico: loop latching motions and ligand binding in enzymes. (2008). Proteins, 70(3), 859–870. [Link]

  • The conformation and interaction analysis of simulated compounds at 100... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-chloro-N-(3-chloro-4-cyanophenyl)propanamide. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their ultimate disposal. Adherence to these procedures is critical not only for regulatory compliance but for the protection of ourselves, our colleagues, and the environment.

Core Directive: The information herein is based on established best practices for halogenated organic compounds and substances with potential cytotoxic and high-toxicity characteristics. However, the Safety Data Sheet (SDS) specific to your batch of this compound is the ultimate authoritative document. Always review the SDS and consult with your institution's Environmental Health & Safety (EHS) department before handling or disposing of this compound.

Hazard Assessment: A Structurally-Informed Approach

Lacking a specific, universally published Safety Data Sheet, a prudent scientist must infer potential hazards from the compound's structure. This compound possesses three key functional groups that dictate its handling and disposal pathway:

  • Aryl Halides (Chlorine): The presence of carbon-halogen bonds classifies this compound as a halogenated organic . These substances are often persistent in the environment and can form hazardous byproducts, such as dioxins, if not incinerated at the correct temperatures. The U.S. Environmental Protection Agency (EPA) regulates the disposal of many halogenated organic compounds due to their potential toxicity and environmental persistence[1][2][3].

  • Nitrile Group (-CN): The cyanophenyl group introduces a nitrile moiety. While nitriles are organic compounds, they can, under certain conditions (e.g., strong acids or high temperatures), release highly toxic hydrogen cyanide gas. Therefore, wastes containing this compound must be managed to prevent such reactions. Wastes containing cyanide are strictly regulated due to their high acute toxicity to both humans and aquatic life[4][5][6].

  • Amide Linkage and Reactivity: As a reactive propanamide derivative likely used in drug discovery, this compound should be treated as potentially bioactive and cytotoxic. The Occupational Safety and Health Administration (OSHA) provides stringent guidelines for handling cytotoxic drugs to prevent occupational exposure, which serve as a valuable framework for handling novel, potentially hazardous compounds[7][8][9][10].

Given these structural alerts, this compound must be handled as a hazardous waste, likely requiring disposal via high-temperature incineration at a licensed facility.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks during handling and waste consolidation, a combination of engineering controls and robust PPE is mandatory. The main routes of exposure are inhalation of dusts, skin absorption, and accidental ingestion[10].

Engineering Controls:

  • Chemical Fume Hood: All handling of the solid compound and preparation of waste containers must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles[11].

  • Ventilated Enclosure: A ventilated balance enclosure should be used for weighing the compound.

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below. This represents the minimum standard; your institution's EHS department may require additional measures.

Protection Type Specification Rationale
Hand Protection Double-gloving with chemically resistant nitrile gloves.Prevents direct skin contact and absorption. Double-gloving provides a safeguard against tears or punctures in the outer glove.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects eyes from dust particles and potential splashes of any solutions containing the compound[12].
Body Protection A fully-fastened laboratory coat, long pants, and closed-toe shoes.Prevents contamination of personal clothing and skin[11].
Respiratory Protection Not typically required if handled exclusively within a fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with a particulate filter may be necessary.Minimizes the risk of inhaling fine powders of the compound[11].

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

Step 1: Designate a Waste Container

  • Use a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with halogenated organic solids (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a secure lid).

  • The container must be in good condition, free of cracks or leaks.

Step 2: Label the Container Correctly

  • Before adding any waste, affix a hazardous waste label provided by your EHS department.

  • Clearly write the full chemical name: "this compound" . Do not use abbreviations.

  • List all constituents, including any contaminated items (e.g., "gloves," "weigh paper," "pipette tips").

  • Indicate the hazards: "Toxic," "Irritant," "Environmental Hazard."

Step 3: Waste Classification

  • This waste must be classified as Halogenated Organic Waste . Do not mix it with non-halogenated organic waste streams[13].

  • Due to the nitrile group, it must also be kept separate from acidic waste streams to prevent the potential generation of hydrogen cyanide gas.

Step 4: Accumulating Waste

  • Collect all materials that have come into direct contact with this compound in this container. This includes:

    • Unused or expired solid compound.

    • Contaminated gloves, weigh boats, and wipes.

    • Contaminated pipette tips.

    • Any solid materials used for spill cleanup.

  • Keep the waste container sealed at all times, except when adding waste.

  • Store the sealed container in a designated satellite accumulation area within or near the laboratory, away from incompatible materials.

Step-by-Step Disposal Workflow

The following workflow outlines the process from the point of generation to final removal by EHS personnel.

Step 1: Preparation

  • Don all required PPE as detailed in Section 2.

  • Ensure the designated hazardous waste container is properly labeled and within reach inside the chemical fume hood.

Step 2: Waste Collection

  • Carefully place all contaminated solid waste directly into the designated container. Avoid generating dust.

  • If disposing of the pure compound, add it slowly to the container.

Step 3: Decontamination

  • Decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the compound. Use a solvent such as ethanol or isopropanol on a disposable wipe, and dispose of the wipe in the waste container.

Step 4: Sealing and Storage

  • Securely seal the lid on the waste container.

  • Wipe the exterior of the container with a damp cloth to remove any potential external contamination, disposing of the cloth in the same container before final sealing.

  • Place the sealed container in your lab's designated satellite accumulation area.

Step 5: Arranging for Disposal

  • Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EHS department to request a waste pickup[11]. Follow their specific procedures for scheduling a collection.

The logical flow of this disposal process is illustrated in the diagram below.

G cluster_prep Preparation Phase cluster_handling Handling & Collection (in Fume Hood) cluster_final Finalization & Disposal A Identify Waste for Disposal: This compound and contaminated items B Consult Compound-Specific SDS and Institutional EHS Policy A->B C Don Required PPE: Double Gloves, Goggles, Lab Coat B->C D Prepare Labeled Waste Container: 'Halogenated Organic Waste' C->D E Place solid waste and contaminated items into container D->E F Decontaminate tools and surfaces E->F G Place cleaning materials (e.g., wipes) into container F->G H Securely Seal Container G->H I Wipe exterior of container and move to Satellite Accumulation Area H->I J Request Waste Pickup from EHS Department I->J K Disposal via High-Temperature Incineration by Licensed Facility J->K

Caption: Disposal workflow for this compound.

Emergency Spill Management

Accidental spills must be managed promptly and safely.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust has become airborne.

  • Isolate: Restrict access to the spill area.

  • Report: Inform your supervisor and your institution's EHS department immediately.

  • Cleanup (only if trained):

    • Do not attempt to clean a large spill unless you are trained and equipped to do so.

    • For a very small, contained spill (e.g., a few milligrams inside a fume hood), wear full PPE.

    • Gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully collect the material using a scoop or brush and place it in the designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent and disposable wipes, placing all cleanup materials into the waste container.

Discharge into the environment must be avoided under all circumstances[14]. Do not wash spills down the drain or dispose of this chemical in the regular trash.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • American Society of Hospital Pharmacists. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204.
  • ChemicalBook. (2023, July 15). 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE Safety Data Sheet.
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Propanamide, 3,3'-dithiobis[N-octyl-.
  • Sigma-Aldrich. (n.d.). 3-chloro-N-(3-cyanophenyl)propanamide.
  • Sigma-Aldrich. (2024, September 6). Propanamide Safety Data Sheet.
  • Echemi.com. (n.d.). Propionamide Safety Data Sheet.
  • Biosynth. (2022, April 2). Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). 3-Chloro-4-fluorophenyl isocyanate Safety Data Sheet.
  • Unknown Source. (n.d.). Hazardous Waste Segregation.
  • ChemScene. (2021, October 12). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Covestro Solution Center. (n.d.). Safety Data Sheet.
  • Unknown Source. (2022, December 26). Safety Data Sheet (SDS).
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. (2025, December 19). Propionamide Safety Data Sheet.
  • Scott, S. A., & Speedie, S. M. (2014). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 20(4), 296-303.
  • Biosynth. (n.d.). This compound.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Sigma-Aldrich. (n.d.). This compound.
  • Unknown Source. (n.d.). Cyanide Wastes.
  • Department of Toxic Substances Control. (n.d.). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III.
  • Chemical Management Section. (1997). DAO-1997-39-CCO-Cyanide.pdf.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cyanide.
  • Dana Bioscience. (n.d.). 3-Chloro-N-(4-cyanophenyl)propanamide 1g.
  • ChemScene. (n.d.). 3-Chloro-n-(3-chloro-4-methoxyphenyl)propanamide.

Sources

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